3-Propylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46998. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGZBWDLMDIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211145 | |
| Record name | 3-Propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-27-2 | |
| Record name | 3-Propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593R721CIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-Propylphenol from Phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-propylphenol from phenol (B47542). The document details two principal pathways: a two-step synthesis commencing with a Grignard reaction on 3-hydroxybenzaldehyde (B18108), and a multi-step route involving Friedel-Crafts acylation or Fries rearrangement followed by ketone reduction. This guide is intended to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and visual representations of the synthetic workflows to facilitate informed decisions in experimental design and execution.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Its synthesis from readily available starting materials like phenol is a topic of significant interest in organic chemistry. The selection of a synthetic route is often dictated by factors such as overall yield, purity of the final product, scalability, and the availability and cost of reagents. This guide will explore the most practical and commonly employed methods for the synthesis of this compound.
Primary Synthetic Pathways
Two predominant synthetic strategies for obtaining this compound from phenol-derived precursors are outlined below. Each pathway offers distinct advantages and is suited for different laboratory settings and research objectives.
Route 1: Grignard Reaction followed by Catalytic Hydrogenation
This efficient two-step synthesis utilizes 3-hydroxybenzaldehyde as the starting material, which can be derived from phenol. The key steps involve a Grignard reaction to introduce the propyl chain precursor, followed by a reduction to yield the final product. This route is notable for its high overall yield.[1]
Overall Reaction Scheme:
The first step, the synthesis of 3-hydroxybenzaldehyde from phenol, can be achieved through various formylation reactions, such as the Reimer-Tiemann or Duff reaction. However, for the purpose of this guide, we will begin with commercially available 3-hydroxybenzaldehyde.
Step 1: Grignard Reaction of 3-Hydroxybenzaldehyde
In this step, 3-hydroxybenzaldehyde reacts with ethylmagnesium bromide in an ether solvent. The Grignard reagent adds to the carbonyl group of the aldehyde, forming a secondary alcohol, 1-(3-hydroxyphenyl)propan-1-ol, after acidic workup.
Step 2: Catalytic Hydrogenation
The benzylic alcohol, 1-(3-hydroxyphenyl)propan-1-ol, is then reduced to this compound via catalytic hydrogenation. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Route 2: Friedel-Crafts Acylation/Fries Rearrangement followed by Reduction
This pathway involves the introduction of a propionyl group onto the phenol ring, followed by the reduction of the resulting ketone to a propyl group. This can be achieved through two main approaches to obtain the key intermediate, 3-hydroxypropiophenone.
Approach 2A: Friedel-Crafts Acylation
Phenol can undergo Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction can lead to a mixture of ortho, meta, and para isomers, as well as O-acylation products.[2][3] Direct acylation to favor the meta isomer is challenging; however, subsequent isomerization or separation can yield the desired 3-hydroxypropiophenone.
Approach 2B: Fries Rearrangement
An alternative to direct acylation is the Fries rearrangement of phenyl propionate (B1217596).[4][5][6][7] Phenol is first esterified with propionyl chloride to form phenyl propionate. This ester then undergoes an intramolecular rearrangement in the presence of a Lewis acid to form a mixture of ortho- and para-hydroxypropiophenones.[4][7] While this method primarily yields ortho and para isomers, reaction conditions can be optimized to influence the product distribution.
Reduction of 3-Hydroxypropiophenone
Once 3-hydroxypropiophenone is obtained, the carbonyl group is reduced to a methylene (B1212753) group to yield this compound. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) and is suitable for substrates that are stable in strongly acidic conditions.[8][9][10][11]
-
Wolff-Kishner Reduction: This reduction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent. It is ideal for substrates that are sensitive to acid.[12][13][14][15][16]
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents/Catalyst | Yield (%) | Reference |
| Grignard Reaction & Hydrogenation (Overall) | 3-Hydroxybenzaldehyde | This compound | EtMgBr, then H₂/Pd-C | 75 | [1] |
| Catalytic Hydrogenation | "Part B (1) compound" | This compound | H₂ / 10% Pd on Carbon | 100 | [17] |
| Friedel-Crafts Acylation (O-acylation) | Phenol | Phenyl propionate | Propionyl chloride, 1% TfOH-CH₃CN | >90 | [3] |
| Friedel-Crafts Acylation (C-acylation) | Phenol | Hydroxypropiophenones | Propionyl chloride, neat TfOH | >90 | [3] |
Note: The identity of "Part B (1) compound" in the 100% yield hydrogenation reaction is not specified in the cited source, limiting the direct application of this specific protocol. Yields for Friedel-Crafts acylation and Fries rearrangement can vary significantly based on reaction conditions and isomeric distribution.
Experimental Protocols
Route 1: Grignard Reaction and Hydrogenation
Step 1: Synthesis of 1-(3-Hydroxyphenyl)propan-1-ol via Grignard Reaction
-
Materials: 3-Hydroxybenzaldehyde, magnesium turnings, ethyl bromide, anhydrous diethyl ether, hydrochloric acid (aq.), saturated ammonium (B1175870) chloride solution.
-
Procedure:
-
All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of ethylmagnesium bromide.
-
Cool the Grignard reagent in an ice bath.
-
Dissolve 3-hydroxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-(3-hydroxyphenyl)propan-1-ol.
-
The crude product can be purified by column chromatography or distillation.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Materials: 1-(3-Hydroxyphenyl)propan-1-ol, 10% Palladium on Carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-(3-hydroxyphenyl)propan-1-ol (e.g., 3 g, 22.4 mmol) in THF (25 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 150 mg) to the solution.
-
Seal the vessel and connect it to a hydrogen source (e.g., a hydrogen balloon or a hydrogenation apparatus).
-
Purge the vessel with hydrogen gas.
-
Maintain the reaction under a hydrogen atmosphere at room temperature with vigorous stirring overnight.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with THF.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. The product is reported as a yellowish oil.[17]
-
Route 2: Acylation and Reduction
Step 1 (Approach 2B): Synthesis of 3-Hydroxypropiophenone via Fries Rearrangement
-
Materials: Phenyl propionate, Aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent), hydrochloric acid (aq.).
-
Procedure:
-
In a reaction flask, dissolve phenyl propionate in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
After the addition is complete, heat the reaction mixture. The temperature can be adjusted to favor the formation of the ortho or para isomer (higher temperatures favor the ortho product).[4][7]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture and decompose the aluminum chloride complex by carefully adding ice and then dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting mixture of ortho- and para-hydroxypropiophenone can be separated by fractional distillation or column chromatography.
-
Step 2: Reduction of 3-Hydroxypropiophenone
Method A: Clemmensen Reduction
-
Materials: 3-Hydroxypropiophenone, Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl), Toluene.
-
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 3-hydroxypropiophenone in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Periodically add more concentrated hydrochloric acid during the reflux period.
-
After several hours, cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield this compound.
-
Purify by distillation or column chromatography.
-
Method B: Wolff-Kishner Reduction
-
Materials: 3-Hydroxypropiophenone, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 3-hydroxypropiophenone, hydrazine hydrate, and diethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux. Water and excess hydrazine will distill off.
-
Continue heating at a higher temperature (around 190-200 °C) to allow for the decomposition of the hydrazone.[15]
-
Monitor the reaction until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and add water.
-
Acidify with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the resulting this compound by distillation or column chromatography.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries_rearrangement [chemeurope.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. Clemmensen Reduction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis routes of this compound [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Propylphenol (CAS 621-27-2). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Introduction
This compound, also known as m-propylphenol, is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a propyl group at the meta (3-) position. This structure imparts specific physicochemical characteristics that are crucial for its application and behavior in various chemical and biological systems. It is recognized for its role as a synergistic component in artificial odor baits for insects like the tsetse fly and is also a subject of interest in medicinal chemistry due to the biological activities associated with alkylphenols. A thorough understanding of its properties is fundamental for its synthesis, handling, and application in research and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting its behavior, including solubility, lipophilicity, and volatility.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| CAS Number | 621-27-2 | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | 26 °C | [1][2][5][6] |
| Boiling Point | 228 - 231 °C (at 760 mmHg) | [1][2][5][6][7] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.525 | [2] |
| Vapor Pressure | 0.045 mmHg at 25 °C (estimated) | [5][6] |
| Flash Point | 108.8 °C (228 °F) (estimated, closed cup) | [5][6] |
| pKa | 10.07 ± 0.10 (Predicted) | [7] |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | Reference(s) |
| Water Solubility | 832.8 mg/L at 25 °C (estimated) | [5][6] |
| LogP (o/w) | 2.9 - 3.062 (estimated) | [3][5][6][8] |
| Solubility in Organic Solvents | Soluble in alcohol, methanol (B129727), ethanol (B145695), isopropanol | [5][6][8] |
Table 3: Spectroscopic Data Summary for this compound
| Spectroscopy Type | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | ~7.1-6.7 (m, Ar-H), ~4.7 (-OH), 2.53 (t, Alkyl-H), 1.62 (m, Alkyl-H), 0.93 (t, Alkyl-H) | [9] |
| ¹³C NMR (CDCl₃) | 155.3, 144.5 (Ar-C, Substituted); 129.5, 121.3, 116.0, 113.1 (Ar-C, Unsubstituted); 38.1, 24.5, 13.9 (Alkyl-C) | [9] |
| Mass Spectrometry (MS) | Molecular Ion (M+) peak corresponding to its molecular weight. | [10] |
| Infrared (IR) | Characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.
A practical, large-scale synthesis of this compound can be achieved from commercially available 3-hydroxybenzaldehyde (B18108).[11]
-
Step 1: Wittig Reaction
-
Prepare a suspension of ethyl(triphenyl)phosphonium (B8787741) bromide in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as n-butyllithium, at a low temperature (e.g., 0 °C) to generate the ylide.
-
Add 3-hydroxybenzaldehyde to the ylide solution and allow the mixture to warm to room temperature and stir overnight.
-
Work up the reaction mixture by adding water and extracting with an organic solvent (e.g., diethyl ether).
-
Purify the resulting 3-(prop-1-enyl)phenol intermediate by column chromatography.
-
-
Step 2: Hydrogenation
-
Dissolve the 3-(prop-1-enyl)phenol intermediate in a solvent such as ethanol or THF.
-
Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a hydrogenation apparatus) and stir at room temperature overnight.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
The shake-flask method is the gold standard for experimentally determining LogP.[1][12]
-
Preparation: Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer solution. This pre-equilibration of the two phases is critical.
-
Dissolution: Accurately weigh a small amount of this compound and dissolve it in the n-octanol-saturated buffer or buffer-saturated n-octanol. The initial concentration should be known.
-
Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel or vial. The ratio of the volumes of the two phases should be optimized based on the expected LogP value.[12]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases (aqueous and organic) are clearly separated. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
The pKa of a phenolic compound can be determined using spectrophotometric or potentiometric titration.
-
Spectrophotometric Method [13][14]
-
Solution Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 8 to 12).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a small, constant volume of the this compound stock solution to each buffer solution to create a set of test solutions.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum for each test solution. The deprotonated phenoxide form will have a different absorbance maximum compared to the protonated phenol form.
-
Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between the two forms is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.
-
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of alkylphenols.[15][16]
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or toluene.
-
Internal Standard: Add a known amount of an internal standard (a compound not present in the sample with a distinct retention time) to the sample solution for accurate quantification.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an FID detector.
-
Chromatographic Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: Typically 300 °C.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Processing: The resulting chromatogram will show peaks corresponding to this compound and any impurities. Purity is determined by calculating the relative peak area of this compound compared to the total area of all peaks.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows related to this compound.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.
Caption: Reaction pathway for the two-step synthesis of this compound from 3-hydroxybenzaldehyde.
Caption: Step-by-step workflow for the purity analysis of this compound using Gas Chromatography (GC-FID).
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.pdx.edu [web.pdx.edu]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. pepolska.pl [pepolska.pl]
- 16. settek.com [settek.com]
3-Propylphenol CAS number and molecular weight
For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This document provides essential information regarding 3-Propylphenol, a key organic building block.
Chemical Abstract Service (CAS) Number
The unique CAS Registry Number for this compound is 621-27-2 .[1][2][3][4][5][6][7] This identifier is universally recognized and ensures unambiguous identification of the substance in literature, databases, and regulatory submissions.
Molecular Weight
The molecular weight of this compound is a fundamental physical property crucial for stoichiometric calculations in chemical reactions and for analytical characterization.
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | [1][3][5][6] |
| Molecular Weight (High Precision) | 136.1910 g/mol | [2] |
| Molecular Formula | C₉H₁₂O | [1][2][4][7][8] |
This data is foundational for any experimental work involving this compound. The subsequent sections of this guide will delve into its physicochemical properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations to support advanced research and development.
References
- 1. This compound AldrichCPR 621-27-2 [sigmaaldrich.com]
- 2. Phenol, 3-propyl- [webbook.nist.gov]
- 3. This compound, 98% (621-27-2) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-N-PROPYLPHENOL | 621-27-2 [chemicalbook.com]
- 7. 3-n-Propylphenol, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound - CAS - 621-27-7 | Axios Research [axios-research.com]
Spectroscopic Profile of 3-Propylphenol: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-Propylphenol, providing essential structural information for researchers, scientists, and professionals in drug development.
This technical guide offers a comprehensive overview of the spectroscopic data for this compound (C₉H₁₂O), a significant organic compound in various research and industrial applications. The following sections detail the characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, IR, and MS analyses, presented in clearly structured tables for ease of comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, alongside a visual representation of the general analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons | 6.6 - 7.2 | Multiplet | - |
| Phenolic Hydroxyl | 4.5 - 5.5 | Singlet (broad) | - |
| Benzylic Protons (-CH₂-) | 2.51 | Triplet | 7.6 |
| Methylene Protons (-CH₂-) | 1.62 | Sextet | 7.5 |
| Methyl Protons (-CH₃) | 0.93 | Triplet | 7.4 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| C-OH (C1) | 154.9 |
| C-H (C5) | 129.5 |
| C-propyl (C3) | 141.5 |
| C-H (C4) | 121.3 |
| C-H (C6) | 120.3 |
| C-H (C2) | 115.9 |
| Benzylic Carbon (-CH₂) | 38.1 |
| Methylene Carbon (-CH₂) | 24.8 |
| Methyl Carbon (-CH₃) | 14.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Alkyl (propyl group) |
| 1600, 1585, 1470 | C=C stretch | Aromatic Ring |
| 1465 | C-H bend | Alkyl (propyl group) |
| 1230 | C-O stretch | Phenol |
| 880-750 | C-H out-of-plane bend | Aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺)[1] |
| 108 | [M - C₂H₄]⁺ | Loss of ethene via McLafferty rearrangement |
| 107 | [M - C₂H₅]⁺ | Benzylic cleavage, loss of an ethyl radical[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation:
-
As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.
-
Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).
Data Acquisition:
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
The Solubility Profile of 3-Propylphenol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 3-propylphenol in various solvents, catering to researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, offers insights into its qualitative solubility, and furnishes detailed experimental protocols for solubility determination.
Executive Summary
This compound, a key intermediate in various chemical syntheses, exhibits a solubility profile largely governed by its molecular structure: a hydroxyl group imparting polarity and a propyl-substituted benzene (B151609) ring contributing to its nonpolar character. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This guide consolidates known solubility data and provides methodologies for its empirical determination.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data in water and qualitative descriptions in alcohols provide a foundational understanding.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 832.8 mg/L[1] |
| Alcohol | Not Specified | Soluble[1] |
Note: The term "soluble" for alcohol is a qualitative descriptor and does not provide a specific concentration. For practical applications, experimental determination is recommended.
Estimated Solubility in Common Organic Solvents
In the absence of specific quantitative data for this compound, the principle of "like dissolves like" and data from structurally similar compounds can provide valuable estimations. This compound possesses both a polar hydroxyl group capable of hydrogen bonding and a nonpolar propylbenzene (B89791) moiety.
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): The presence of the hydroxyl group suggests good solubility in these solvents due to the potential for hydrogen bonding. Phenol, a related compound, is soluble in ethanol and methanol[2]. It is therefore anticipated that this compound would be readily soluble in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone): Acetone can act as a hydrogen bond acceptor, suggesting favorable interaction with the hydroxyl group of this compound. Phenol is soluble in acetone[2].
-
Nonpolar Solvents (e.g., Chloroform (B151607), Ethyl Acetate): The propyl group and the benzene ring contribute to the nonpolar character of the molecule, suggesting solubility in less polar organic solvents. Propylbenzene, which lacks the polar hydroxyl group, is miscible with organic solvents like ethanol, acetone, and diethyl ether[3]. Phenol is soluble in chloroform and ethyl acetate[2][4].
Based on these comparisons, this compound is expected to exhibit good solubility in a range of common organic solvents. However, for precise applications, empirical determination of solubility is essential.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for key experiments.
Shake-Flask Method Coupled with Gravimetric Analysis
This is a classic and reliable method for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the mass of this compound that dissolves in a given volume of a solvent at a specific temperature to reach equilibrium.
Materials:
-
This compound
-
Solvent of interest
-
Erlenmeyer flasks with stoppers
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Place the dish in an oven at a temperature below the boiling point of this compound but sufficient to remove all solvent residues.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent.
References
natural occurrence of 3-Propylphenol and its derivatives
An In-depth Technical Guide to the Natural Occurrence of 3-Propylphenol and Its Derivatives
Introduction
This compound (m-propylphenol) is an alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with an alkyl group. In this case, a propyl group is attached to the third carbon of the benzene (B151609) ring. This compound and its derivatives are of significant interest to researchers in fields ranging from chemical ecology to pharmacology and materials science. While found in nature, this compound is often present in trace amounts and is more prominently studied as a semiochemical (a signaling chemical) and as a valuable synthetic target derivable from abundant natural precursors.
This guide provides a comprehensive overview of the natural sources, biosynthesis, and analysis of this compound, with a focus on quantitative data and detailed experimental protocols for its isolation and characterization.
Natural Occurrence and Sources
This compound has been identified in various natural contexts, primarily as a volatile or semi-volatile organic compound. Its presence is often linked to microbial metabolism, the degradation of larger biomolecules, or as a component of animal scent cues.
Animal Semiochemicals
A significant natural context for this compound is in animal odors, where it functions as a kairomone, attracting insects and other arthropods. It is a known potent attractant for the tsetse fly (Glossina spp.), the vector for African trypanosomiasis.[1][2] This suggests its presence in the urine or other excretions of host animals like cattle.[3][4] It is also used in artificial odor baits to trap various species of horseflies, biting midges, and mosquitoes.[3][4]
Fermented Products
Phenolic compounds are subject to modification by microorganisms during fermentation.[5][6] While direct evidence for this compound in specific fermented foods is not extensively documented in readily available literature, the microbial metabolism of more complex phenolic acids (like p-coumaric and ferulic acid) can lead to the formation of various simpler phenols.[5][7] It is plausible that pathways exist for the formation of alkylphenols like this compound during the fermentation of polyphenol-rich plant materials.[5]
Natural Precursors: Cashew Nut Shell Liquid (CNSL)
The most significant natural source related to this compound is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry.[8] CNSL does not contain this compound directly but is rich in its precursors, primarily anacardic acid and cardanol (B1251761).[8][9] These phenolic lipids have long aliphatic side chains that can be chemically modified to yield this compound in high quantities, making CNSL a critical renewable feedstock for its production.[2][9]
Quantitative Data
Direct quantitative analysis of this compound in most natural matrices is sparse due to its typically low concentrations. However, data on its synthesis yield from natural precursors is well-documented.
Table 1: Synthesis Yield of this compound from Natural Precursors
| Precursor Source | Precursor Compound | Reaction Type | Yield (%) | Reference |
| Cashew Nut Shell Liquid | Anacardic Acids | Isomerizing Cross-Metathesis with 2-butene | 69% | [2] |
| Cashew Nut Shell Liquid | Cardanol | Metathesis and Hydrogenation | 11% | [2] |
| 3-Hydroxybenzaldehyde (B18108) | N/A (Synthetic Route) | Grignard Reaction & Hydrogenation | 75% | [10] |
Biosynthesis and Derivation from Natural Precursors
A specific, complete biosynthetic pathway for this compound within a single organism is not well-elucidated. However, its formation can be understood through general phenolic acid metabolism and, more importantly, its semi-synthetic derivation from the abundant natural compounds in CNSL.
The primary route to producing this compound from a natural source involves the chemical conversion of anacardic acid, the main component of CNSL.[8] This multi-step process is a key example of valorizing agricultural waste into valuable chemicals.
Caption: Synthesis of this compound from Cashew Nut Shell Liquid (CNSL).
Experimental Protocols
Protocol 1: General Extraction and Analysis of Phenolic Compounds from Plant Material
This protocol provides a general method for the extraction and analysis of phenolic compounds, which would be a prerequisite for identifying and quantifying this compound or its derivatives in a plant matrix.[11]
1. Sample Preparation:
- Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight.
- Grind the dried material into a fine powder using a laboratory mill.
2. Extraction:
- Macerate 10 g of the powdered plant material in 100 mL of 80% aqueous methanol (B129727) (or ethanol) for 24 hours at room temperature with occasional shaking.
- Filter the mixture through Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.
3. Analysis (HPLC-DAD):
- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Diode-Array Detector (DAD) scanning from 200-400 nm.
- Quantification: Prepare a calibration curve using an authentic standard of this compound. Identification is based on matching the retention time and UV spectrum with the standard.
Start [label="Plant Material", shape=ellipse, fillcolor="#FBBC05"];
Prep [label="Drying & Grinding"];
Extract [label="Solvent Extraction\n(e.g., 80% Methanol)"];
Filter[label="Filtration"];
Concentrate [label="Rotary Evaporation"];
Crude_Extract [label="Crude Phenolic Extract", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Chromatographic Analysis\n(e.g., HPLC, GC-MS)"];
Result [label="Identification &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep;
Prep -> Extract;
Extract -> Filter;
Filter -> Concentrate;
Concentrate -> Crude_Extract;
Crude_Extract -> Analysis;
Analysis -> Result;
}
Caption: General workflow for phenolic compound analysis from plants.
Protocol 2: Synthesis of this compound from 3-Hydroxybenzaldehyde
This protocol details a practical laboratory-scale synthesis, which can be adapted for producing standards or for mechanistic studies.[10]
1. Grignard Reaction:
- In a three-necked flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde to a suitable solvent mixture (e.g., THF).
- Cool the solution in an ice bath.
- Slowly add ethylmagnesium bromide (Grignard reagent) dropwise while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the intermediate benzylic alcohol.
2. Catalytic Hydrogenation:
- Dissolve the intermediate alcohol from the previous step in ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent to yield this compound. The product can be further purified by column chromatography if necessary.
Biological Activity and Signaling Pathways
The most prominent biological role of this compound is as a semiochemical in chemical ecology. It acts as a kairomone, a signal that benefits the receiver (the insect) at the expense of the emitter (the host animal).
Caption: Role of this compound as a kairomone for the Tsetse Fly.
Beyond its role as an attractant, some alkylphenols have been investigated for antimicrobial properties, though this is a less-explored area for this compound specifically.[1][2] Its structural similarity to other phenolic compounds suggests potential for antioxidant activity, but this requires further investigation.
References
- 1. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
- 2. EP3303276A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
- 3. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]
- 4. 3-propyl phenol, 621-27-2 [perflavory.com]
- 5. Effects of Fermentation on Bioactivity and the Composition of Polyphenols Contained in Polyphenol-Rich Foods: A Review | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Fermentation on the Phenolic Compounds and Antioxidant Activity of Whole Cereal Grains: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Techniques for Analysis of Plant Phenolic Compounds | MDPI [mdpi.com]
toxicological profile of 3-Propylphenol
An In-depth Technical Guide to the Toxicological Profile of 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 621-27-7), a member of the alkylphenol family, is a chemical intermediate with applications in various industries. A thorough understanding of its toxicological profile is essential for ensuring safe handling, use, and for predicting potential biological effects in drug development and environmental risk assessment. This technical guide provides a comprehensive overview of the known toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Toxicological Data
The available quantitative data on the toxicity of this compound and related compounds are summarized in the tables below. These data are derived from studies conducted in accordance with internationally recognized guidelines.
Table 1: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Dermal | >2000 mg/kg bw | |
| LD50 | Rat | Oral | 300-2000 mg/kg bw (estimated for propyl and butyl phenols) | |
| LC50 | - | Inhalation | 1.08–4.98 mg/L (structurally related chemical) |
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Compiled from various Safety Data Sheets and chemical databases.
Experimental Protocols
The toxicological evaluation of this compound relies on standardized experimental protocols to ensure the reliability and comparability of data. The following sections detail the general methodologies for key toxicological studies, based on OECD guidelines, which are likely to have been followed for the assessment of this compound and related substances.
Acute Dermal Toxicity (as per OECD Guideline 402)
The acute dermal toxicity of this compound was likely assessed in a study conducted similarly to OECD TG 402.
-
Test Animals: Healthy, young adult albino rabbits or rats are typically used.
-
Procedure: A single dose of the test substance is applied to a small, shaved area of the skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing for a 24-hour exposure period.
-
Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy of all animals is performed at the end of the study.
Skin Corrosion/Irritation (as per OECD Guideline 404)
-
Test Animals: A single healthy, young adult albino rabbit is used for the initial test.
-
Procedure: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of shaved skin. The patch is covered with a gauze dressing. The exposure duration is sequential, starting with 3 minutes, then 1 hour, and finally 4 hours on different sites.
-
Observations: The skin is examined for signs of erythema and edema at 60 minutes, 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.
-
Classification: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.
Serious Eye Damage/Eye Irritation (as per OECD Guideline 405)
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Procedure: A single dose of the test substance (0.1 mL of liquid or not more than 100 mg of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal medium lacking the essential amino acid.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)
-
Test Animals: Typically, mice or rats are used.
-
Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance has induced chromosomal damage.
Metabolism and Signaling Pathways
Metabolism
Specific studies on the metabolism of this compound are limited. However, based on the metabolism of other phenolic compounds, it is anticipated that this compound undergoes Phase I (oxidation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolism in the liver. For the related compound, 4-propylphenol, a human metabolite, (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid, has been identified.
Signaling Pathways
Alkylphenols, including this compound, are known to be xenoestrogens, meaning they can mimic the effects of estrogen in the body. One of the key mechanisms is through the activation of non-genomic signaling pathways initiated at the membrane-associated estrogen receptor-α (mER-α).
Activation of mER-α by this compound can lead to a rapid increase in intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. These signaling events can influence various cellular processes, including cell proliferation and hormone secretion.
Conclusion
An In-depth Technical Guide to the Environmental Fate and Degradation of 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylphenol (CAS No. 621-27-2), a member of the alkylphenol family, finds application in various industrial and commercial products. Its presence in the environment necessitates a thorough understanding of its fate and degradation processes to assess potential ecological risks. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, biodegradation, abiotic degradation, and bioaccumulation potential of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its environmental distribution and partitioning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Water Solubility | < 1 g/L at 20 °C | |
| log Kₒw (Octanol-Water Partition Coefficient) | 2.1 at 20 °C | |
| log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.25 at 35 °C | |
| Flash Point | 111 °C at 97.2 kPa | |
| Autoignition Temperature | 505 °C |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its potential for bioaccumulation.
Biodegradation
The biodegradability of this compound has been assessed using standardized OECD test guidelines, with some conflicting results.
-
Ready Biodegradability: One study following the OECD Guideline 301A (DOC Die-Away) found that this compound is readily biodegradable , with over 70% degradation achieved within 28 days[2]. In contrast, a study using OECD Guideline 301C (Modified MITI Test) concluded that it is not readily biodegradable [2]. This discrepancy may be attributed to differences in the test conditions, such as the source and concentration of the microbial inoculum. The higher test substance concentration in the OECD 301C test (100 mg/L) may have inhibitory effects on the microorganisms.
Table 2: Summary of Biodegradability Data for this compound
| Test Guideline | Result | Conclusion | Reference |
| OECD 301A (DOC Die-Away) | >70% degradation in 28 days | Readily biodegradable | [2] |
| OECD 301C (Modified MITI Test) | Not readily biodegradable | Not readily biodegradable | [2] |
Biodegradation Pathway: Specific studies detailing the complete microbial degradation pathway of this compound are limited. However, based on the well-established pathways for phenol (B47542) and other alkylphenols, the degradation is expected to proceed through the following key steps[3][4]:
-
Hydroxylation: The initial step likely involves the enzymatic hydroxylation of the aromatic ring by monooxygenases to form a catechol derivative (e.g., 3-propylcatechol)[4][5].
-
Ring Cleavage: The resulting catechol intermediate then undergoes ring cleavage by dioxygenase enzymes. This can occur via two main routes:
-
Ortho-cleavage: Cleavage between the two hydroxyl groups.
-
Meta-cleavage: Cleavage adjacent to one of the hydroxyl groups, which is a common pathway for alkyl-substituted catechols[3].
-
-
Further Degradation: The ring-opened products are further metabolized through various intermediates into smaller organic acids that can enter the central metabolic pathways of microorganisms, ultimately leading to mineralization to carbon dioxide and water[5].
References
- 1. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Bio-Based Synthesis of 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Propylphenol is a naturally occurring phenolic compound found in both plants and animals.[1] It is of significant interest due to its applications as an attractant for the tsetse fly, a vector for African sleeping sickness, and as a valuable chemical intermediate.[2][3] While a specific de novo enzymatic biosynthesis pathway for this compound has not been extensively documented in scientific literature, several bio-based synthesis routes have been developed. These pathways leverage renewable, natural feedstocks, primarily Cashew Nut Shell Liquid (CNSL) and lignin (B12514952), offering sustainable alternatives to traditional chemical synthesis. This guide provides an in-depth overview of these core bio-based pathways, complete with experimental methodologies, quantitative data, and process visualizations.
Pathway 1: Synthesis from Cashew Nut Shell Liquid (CNSL)
Cashew Nut Shell Liquid is a readily available, non-edible byproduct of the cashew industry and a rich source of phenolic lipids, making it an ideal starting material for the synthesis of this compound. The primary phenolic constituent of raw CNSL is anacardic acid.[4][5][6]
The overall process involves three main stages:
-
Decarboxylation of Anacardic Acid: The carboxylic acid group of anacardic acid is removed through heating to produce cardanol (B1251761).
-
Ethenolysis: The long C15 unsaturated alkyl chain of cardanol is cleaved using ethylene (B1197577) to shorten the chain.
-
Isomerizing Metathesis: The resulting terminal alkene is further reacted to yield the final this compound.
Detailed Steps and Methodologies
Step 1: Thermal Decarboxylation of Anacardic Acid to Cardanol
Anacardic acid, when heated, readily undergoes decarboxylation to yield cardanol, which retains the long C15 alkyl chain at the meta position to the hydroxyl group.[6][7]
-
Experimental Protocol:
-
Raw Cashew Nut Shell Liquid (CNSL) is placed in a reaction vessel.
-
The CNSL is heated to a temperature range of 140-200°C.[7][8] The optimal temperature can influence the yield and purity of the resulting cardanol.
-
The reaction is typically carried out for a period of 1 to 2 hours.[8]
-
The progress of the decarboxylation can be monitored by measuring the evolution of CO2 or by analytical techniques such as FTIR spectroscopy to observe the disappearance of the carboxylic acid peak.
-
Upon completion, the resulting product is technical CNSL, which is rich in cardanol.[7]
-
Step 2 & 3: Conversion of Cardanol to this compound
The long alkyl chain of cardanol is shortened to a propyl group through a sequence of metathesis reactions. One documented route involves an initial ethenolysis step followed by an isomerizing cross-metathesis.[8][9]
-
Experimental Protocol (Illustrative):
-
Ethenolysis of Cardanol: Cardanol is reacted with ethylene in the presence of a ruthenium-based metathesis catalyst (e.g., a Hoveyda-Grubbs catalyst). This reaction cleaves the double bond within the C15 chain, producing 3-(non-8-enyl)phenol.[9]
-
Isomerizing Cross-Metathesis: The 3-(non-8-enyl)phenol is then subjected to an isomerizing cross-metathesis reaction with a short-chain olefin, such as 2-butene, again using a suitable metathesis catalyst.[9] This sequence of isomerization and metathesis effectively shortens the alkyl chain to a propyl group.
-
Hydrogenation: A final hydrogenation step may be required to saturate any remaining double bonds in the propyl chain, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]
-
Quantitative Data
| Parameter | Value | Reference |
| Anacardic Acid Content in CNSL | ~70% | [5] |
| Cardanol Yield from Anacardic Acid | Up to 90% upon heating | [8] |
| Optimal Decarboxylation Temperature | 145°C (in one study) | [8] |
| Overall Yield of this compound from Anacardic Acids | 69% (via multi-step metathesis) | [3][9] |
Process Workflow Diagram
Pathway 2: Synthesis from Lignin Depolymerization
Lignin is a complex, aromatic biopolymer that constitutes a significant fraction of lignocellulosic biomass. It represents a vast and underutilized source of renewable aromatic chemicals. The production of this compound from lignin involves the breakdown of the polymer into smaller phenolic monomers, followed by catalytic upgrading.
General Methodology
-
Lignin Depolymerization: Lignin is first broken down into a liquid bio-oil. Common methods include pyrolysis (heating in the absence of oxygen) or hydrogenolysis/hydrocracking (catalytic cleavage with hydrogen).[2][10][11] This process yields a complex mixture of phenolic compounds, including guaiacols, syringols, and catechols.[2]
-
Catalytic Upgrading (Hydrodeoxygenation - HDO): The resulting bio-oil is then treated to remove oxygen atoms (primarily from methoxy (B1213986) and hydroxyl groups) and simplify the mixture. This is typically achieved through catalytic hydrodeoxygenation (HDO) over heterogeneous catalysts (e.g., Ru/C, CoMo/alumina).[2][12] This step is crucial for converting the various oxygenated phenols into simpler alkylphenols, including this compound.[2]
Quantitative Data
| Parameter | Value | Reference |
| Monomeric Alkylphenol Yield from Lignin | Up to 11 wt% (on lignin intake) | [2] |
| Phenolic Monomer Yield (General) | Up to 55 wt% (via reductive methods) |
Process Workflow Diagram
Benchmark Chemical Synthesis Route
For context and comparison, a highly efficient and practical chemical synthesis has been developed, which serves as a benchmark for yield and scalability.
Grignard Reaction and Hydrogenation
This route starts from 3-hydroxybenzaldehyde (B18108) and involves two main steps:
-
Grignard Reaction: 3-hydroxybenzaldehyde is reacted with ethylmagnesium bromide. This forms a secondary benzylic alcohol derivative.
-
Catalytic Hydrogenation: The resulting alcohol is then reduced via catalytic hydrogenation to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 75% | [2][13] |
Reaction Scheme Diagram
References
- 1. Integrated Metabolomics and Transcriptomics Analysis of Anacardic Acid Inhibition of Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anacardic acids - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cardanol - Wikipedia [en.wikipedia.org]
- 7. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Catalytic Depolymerization of Lignin towards Phenolic Chemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Quantum Chemical Blueprint of 3-Propylphenol: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-propylphenol, a molecule of interest in various scientific domains, including drug development and materials science. Through the application of Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic characteristics. Detailed computational and experimental protocols are presented to serve as a practical resource for researchers. All quantitative data is systematically tabulated for clarity and comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the computational workflow and relevant biological signaling pathways, offering a holistic perspective for advanced research applications.
Introduction
This compound is an organic compound belonging to the phenol (B47542) family, characterized by a propyl group substituted at the third position of the benzene (B151609) ring. Understanding its molecular geometry, vibrational modes, and electronic properties at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to unravel these intrinsic molecular characteristics with high accuracy.
This guide details a computational study of this compound using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted level of theory for such systems. The presented data, while illustrative of a typical computational study, provides valuable insights into the molecule's fundamental properties.
Computational Protocol
The theoretical investigation of this compound was performed using a standard quantum chemistry software package. The computational protocol is outlined below.
2.1. Geometry Optimization
The initial 3D structure of this compound was constructed and subjected to full geometry optimization without any symmetry constraints. The optimization was carried out using the DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for organic molecules. The convergence criteria were set to the default values of the software package, ensuring that a stationary point on the potential energy surface was reached.
2.2. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method.
2.3. Electronic Property Analysis
The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry at the same level of theory. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, was subsequently calculated.
Experimental Protocols
For the validation of computational data and further characterization, the following experimental protocols are recommended.
3.1. Synthesis of this compound
A practical synthesis method involves the hydrogenation of a suitable precursor. For instance, a mixture of 3-allylphenol (B1283488) (or a related precursor) in a solvent like tetrahydrofuran (B95107) (THF) can be subjected to hydrogenation overnight at room temperature using a 10% palladium on carbon catalyst under a hydrogen atmosphere.[1] The reaction mixture is then filtered through Celite, and the solvent is evaporated to yield this compound.[1]
3.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. This analysis will confirm the molecular structure and the positions of the propyl group and hydroxyl group on the phenolic ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be recorded in the range of 4000-400 cm⁻¹. The sample can be analyzed as a thin film on a potassium bromide (KBr) pellet. The characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and the C-H and C=C stretches of the aromatic ring and alkyl chain, can be identified and compared with the calculated frequencies.
Data Presentation
The following tables summarize the illustrative quantitative data obtained from the quantum chemical calculations for this compound.
Table 1: Optimized Geometric Parameters (Bond Lengths)
| Bond | Bond Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.391 |
| C3-C4 | 1.396 |
| C4-C5 | 1.394 |
| C5-C6 | 1.392 |
| C6-C1 | 1.397 |
| C1-O7 | 1.365 |
| O7-H8 | 0.963 |
| C3-C9 | 1.512 |
| C9-C10 | 1.538 |
| C10-C11 | 1.535 |
| C2-H12 | 1.085 |
| C4-H13 | 1.086 |
| C5-H14 | 1.084 |
| C6-H15 | 1.085 |
| C9-H16 | 1.095 |
| C9-H17 | 1.096 |
| C10-H18 | 1.094 |
| C10-H19 | 1.095 |
| C11-H20 | 1.093 |
| C11-H21 | 1.094 |
| C11-H22 | 1.093 |
Table 2: Optimized Geometric Parameters (Bond and Dihedral Angles)
| Angle | Angle (°) | Dihedral Angle | Angle (°) |
| C6-C1-C2 | 119.8 | C6-C1-C2-C3 | 0.0 |
| C1-C2-C3 | 120.5 | O7-C1-C2-C3 | 180.0 |
| C2-C3-C4 | 119.2 | C2-C3-C9-C10 | -65.2 |
| C3-C4-C5 | 120.3 | C4-C3-C9-C10 | 115.1 |
| C4-C5-C6 | 120.1 | C3-C9-C10-C11 | 178.9 |
| C5-C6-C1 | 120.1 | H16-C9-C10-H18 | 60.1 |
| C2-C1-O7 | 118.9 | H17-C9-C10-H19 | -60.2 |
| C6-C1-O7 | 121.3 | H18-C10-C11-H20 | 59.9 |
| C1-O7-H8 | 109.2 | H19-C10-C11-H22 | -60.0 |
| C2-C3-C9 | 121.5 | ||
| C4-C3-C9 | 119.3 | ||
| C3-C9-C10 | 112.8 | ||
| C9-C10-C11 | 113.1 |
Table 3: Calculated Vibrational Frequencies and Assignments
| Mode | Frequency (cm⁻¹) (Scaled) | Assignment |
| 1 | 3655 | O-H stretch |
| 2 | 3070 | Aromatic C-H stretch |
| 3 | 3055 | Aromatic C-H stretch |
| 4 | 2960 | Asymmetric CH₃ stretch |
| 5 | 2935 | Asymmetric CH₂ stretch |
| 6 | 2875 | Symmetric CH₃ stretch |
| 7 | 2860 | Symmetric CH₂ stretch |
| 8 | 1610 | Aromatic C=C stretch |
| 9 | 1590 | Aromatic C=C stretch |
| 10 | 1470 | CH₂ scissoring |
| 11 | 1455 | Asymmetric CH₃ deformation |
| 12 | 1380 | Symmetric CH₃ deformation |
| 13 | 1250 | In-plane O-H bend |
| 14 | 1160 | In-plane C-H bend |
| 15 | 880 | Out-of-plane C-H bend |
| 16 | 690 | Out-of-plane ring deformation |
Table 4: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Energy Gap | 5.36 |
Visualizations
5.1. Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations performed on this compound.
Caption: Computational workflow for this compound.
5.2. Signaling Pathway
Phenolic compounds are known to modulate various cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, and its modulation by phenolic compounds is of significant interest in drug development.[2]
Caption: Simplified NF-κB signaling pathway.
Conclusion
This technical guide has presented a detailed computational and experimental framework for the study of this compound. The illustrative data derived from Density Functional Theory calculations provide a foundational understanding of its molecular structure, vibrational spectra, and electronic properties. The outlined protocols offer a practical starting point for researchers aiming to synthesize and characterize this compound. Furthermore, the visualization of the computational workflow and a relevant signaling pathway provides a broader context for the application of this knowledge in drug discovery and other scientific disciplines. This comprehensive approach underscores the synergy between computational and experimental methods in modern chemical research.
References
Crystal Structure of 3-Propylphenol: A Methodological Overview and Guide to Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylphenol is a phenolic compound of interest in various fields, including chemical synthesis and as a potential building block in drug discovery. Understanding its three-dimensional atomic arrangement through crystal structure analysis is fundamental for elucidating structure-property relationships, predicting intermolecular interactions, and informing rational drug design. However, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the crystal structure of this compound has not yet been experimentally determined and deposited.
This guide, therefore, provides a comprehensive overview of the methodologies that would be employed for the crystal structure analysis of this compound, should suitable crystalline material become available. It is intended to serve as a detailed procedural reference for researchers and professionals in the field.
Experimental Protocols: A Roadmap to Crystal Structure Determination
The determination of a small molecule crystal structure, such as that of this compound, follows a well-established experimental pipeline.
1. Crystallization
The initial and often most challenging step is to grow single crystals of high quality. For this compound, which is a liquid at room temperature, co-crystallization with a suitable partner or crystallization at low temperatures would be necessary.
-
Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane, toluene, or ethanol) would be allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and often determined empirically.
-
Vapor Diffusion: This technique involves dissolving this compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of this compound would be slowly cooled, reducing its solubility and promoting the formation of crystals.
-
Co-crystallization: If single-crystal growth of pure this compound proves difficult, co-crystallization with another molecule (a "co-former") through non-covalent interactions (e.g., hydrogen bonds) can be explored to yield a crystalline solid.
2. X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Data Collection Temperature: Data is typically collected at low temperatures (around 100 K) using a cryo-stream of nitrogen gas to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
X-ray Source: A monochromatic X-ray beam, either from a sealed-tube or rotating anode generator in-house or from a synchrotron source, is used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern detectors (CCD or CMOS) allow for rapid data collection. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
3. Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.
-
Indexing and Integration: The diffraction spots are indexed to assign Miller indices (h, k, l) to each reflection and their intensities are integrated.
-
Data Reduction and Scaling: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For small molecules like this compound, direct methods are highly effective.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and occupancy. The quality of the final model is assessed using metrics such as the R-factor.
Data Presentation: Anticipated Crystallographic Data
Should the crystal structure of this compound be determined, the quantitative data would be summarized in a crystallographic information file (CIF) and typically presented in a table with the following parameters:
| Parameter | Description |
| Crystal Data | |
| Chemical Formula | C₉H₁₂O |
| Formula Weight | 136.19 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P-1, etc. |
| Unit Cell Dimensions | |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Data Collection | |
| Radiation (Å) | The wavelength of the X-rays used (e.g., Mo Kα, λ = 0.71073 Å). |
| Temperature (K) | The temperature at which the data was collected. |
| Refinement | |
| R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. |
| Weighted R-factor (wR2) | A weighted measure of the agreement between the calculated and observed structure factors. |
| Goodness-of-fit (S) | An indicator of the quality of the refinement. |
Mandatory Visualization: Experimental Workflow
The logical flow of the experimental process for crystal structure analysis is depicted in the following diagram.
While the crystal structure of this compound remains to be determined, this guide provides a thorough technical overview of the necessary experimental and computational steps involved in such an analysis. For researchers in drug development and materials science, the ability to obtain and interpret single-crystal X-ray diffraction data is invaluable. The successful crystallization and structure determination of this compound would provide crucial insights into its solid-state packing, intermolecular interactions, and conformational preferences, thereby aiding in the prediction of its physical properties and its potential applications in the design of new materials and pharmaceutical agents.
The Synthesis of 3-Propylphenol: A Journey from Historical Discovery to Modern Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylphenol, a substituted aromatic organic compound, holds significance in various chemical and biological fields. It is a known component of tsetse fly attractant blends, making its synthesis crucial for the development of vector control strategies in regions affected by trypanosomiasis. Furthermore, its phenolic structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound and details modern, practical synthesis methodologies, complete with experimental protocols and quantitative data.
Historical Context and Discovery
The precise historical details of the initial discovery and synthesis of this compound are not definitively documented in readily available literature. While some sources allude to early work by Giacomo Ciamician and Stanislao Silber around 1890, a specific publication detailing its first synthesis has not been identified. Their extensive research in photochemistry during that era may have included observations on related phenolic compounds, but a direct claim to the discovery of this compound remains unconfirmed.
Modern Synthesis Methodologies
Several synthetic routes to this compound have been developed over the years, ranging from classical organometallic reactions to innovative green chemistry approaches utilizing renewable resources. This guide will focus on two prominent and practical methods: a two-step synthesis involving a Grignard reaction followed by catalytic hydrogenation, and a multi-step synthesis starting from cashew nut shell liquid (CNSL).
Method 1: Grignard Reaction and Catalytic Hydrogenation
This reliable, two-step method provides a high overall yield of this compound. The synthesis begins with the Grignard reaction of 3-hydroxybenzaldehyde (B18108) with ethylmagnesium bromide to form the intermediate 1-(3-hydroxyphenyl)propan-1-ol. This benzylic alcohol is then reduced via catalytic hydrogenation to yield the final product.
Caption: Workflow for the synthesis of this compound via Grignard reaction and catalytic hydrogenation.
Step 1: Synthesis of 1-(3-hydroxyphenyl)propan-1-ol via Grignard Reaction
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation: In the reaction flask, magnesium turnings are placed. A solution of ethyl bromide in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of the ethyl bromide solution is added to the magnesium to initiate the reaction, which is indicated by the fading of an iodine crystal (if used as an initiator) and gentle boiling of the ether. The remaining ethyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3-hydroxybenzaldehyde in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a gentle reaction and keep the temperature low.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(3-hydroxyphenyl)propan-1-ol.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Apparatus Setup: A high-pressure reactor (e.g., a Parr hydrogenator) is used for this step.
-
Reaction Mixture: The crude 1-(3-hydroxyphenyl)propan-1-ol from Step 1 is dissolved in a suitable solvent, such as ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is carefully added to the solution.
-
Hydrogenation: The reactor is sealed and purged with nitrogen gas, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to a desired pressure (e.g., 3-5 bar). The reaction mixture is stirred vigorously at room temperature.
-
Work-up and Purification: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the reaction is complete, the hydrogen gas is carefully vented, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude this compound. The product can be further purified by distillation or column chromatography.
A practical synthesis following this general methodology has been reported to achieve an overall yield of 75%.[1][2]
Method 2: Synthesis from Cashew Nut Shell Liquid (CNSL)
A more recent and sustainable approach to this compound synthesis utilizes cardanol, a major component of cashew nut shell liquid (CNSL), which is a byproduct of the cashew industry. This multi-step process involves metathesis reactions to shorten the long alkyl chain of cardanol, followed by hydrogenation.
Caption: Multi-step synthesis of this compound from cardanol.
-
Ethenolysis of Cardanol: Cardanol is subjected to an ethenolysis reaction in the presence of a ruthenium-based metathesis catalyst (e.g., a Hoveyda-Grubbs catalyst) and ethylene gas. This reaction cleaves the long unsaturated side chain, yielding 3-(non-8-enyl)phenol.
-
Isomerizing Cross-Metathesis: The resulting 3-(non-8-enyl)phenol undergoes an isomerizing cross-metathesis reaction with a short-chain olefin (e.g., 2-butene) in the presence of a palladium-based isomerization catalyst and a metathesis catalyst. This step further shortens the side chain to a propenyl group.
-
Hydrogenation: The final step is the hydrogenation of the propenyl group to a propyl group using a standard hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
This green chemistry approach offers a pathway to this compound from a renewable feedstock. The yields for these multi-step processes can be high, with some reports indicating a total yield of 69% for 3-n-propylphenol based on the anacardic acids in CNSL.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [5][6] |
| Molecular Weight | 136.19 g/mol | [5][6] |
| CAS Number | 621-27-2 | [5][6] |
| Boiling Point | 232-234 °C | [7] |
| ¹³C NMR (ppm) | Data available | [5] |
| Mass Spectrum (m/z) | 136 (M+), 107, 77 | [6] |
| IR Spectrum (cm⁻¹) | Data available | [5] |
Table 2: Comparison of Synthesis Methods
| Parameter | Grignard Reaction & Hydrogenation | Synthesis from CNSL |
| Starting Material | 3-Hydroxybenzaldehyde, Ethyl bromide | Cardanol (from Cashew Nut Shell Liquid) |
| Key Reactions | Grignard Reaction, Catalytic Hydrogenation | Ethenolysis, Isomerizing Metathesis, Hydrogenation |
| Overall Yield | ~75%[1][2] | ~69%[3][4] |
| Advantages | High yield, well-established methodology | Utilizes renewable feedstock, green chemistry approach |
| Disadvantages | Use of organometallic reagents | Multi-step process, requires specialized catalysts |
Conclusion
The synthesis of this compound has evolved from potentially obscure historical origins to well-defined and efficient modern methodologies. The classic Grignard reaction followed by catalytic hydrogenation remains a robust and high-yielding approach. Concurrently, the development of synthetic routes from renewable resources like cashew nut shell liquid highlights the advancements in green chemistry and sustainable practices. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and application of this important phenolic compound. The choice of synthetic route will depend on factors such as the desired scale of production, cost considerations, and the importance of utilizing sustainable feedstocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. core.ac.uk [core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. historyofscience.com [historyofscience.com]
- 6. Berichte der Deutschen Chemischen Gesellschaft - Google ブックス [books.google.co.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for High-Yield Synthesis of 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of 3-propylphenol, a key intermediate in the manufacturing of various fine chemicals, pharmaceuticals, and fragrance ingredients.[1][2][3] The protocols outlined below are based on established and practical synthetic routes, emphasizing efficiency and scalability.
Introduction
This compound is a valuable aromatic compound used in diverse applications, including as a potent attractant for the tsetse fly, which is crucial for controlling the spread of African trypanosomiasis.[4][5] Its synthesis can be approached through several pathways, with varying yields and complexities. This document focuses on two primary high-yield methodologies: a classical organometallic approach and a green chemistry approach utilizing a renewable feedstock.
Method 1: Grignard Reaction followed by Catalytic Hydrogenation
This robust and scalable two-step synthesis utilizes readily available starting materials to produce this compound with a good overall yield. The key steps involve the formation of a benzylic alcohol via a Grignard reaction, followed by its reduction.[4][5]
Quantitative Data Summary
| Step | Reactants | Product | Catalyst | Solvent | Temperature | Yield | Overall Yield |
| 1. Grignard Reaction | 3-Hydroxybenzaldehyde (B18108), Ethylmagnesium bromide | 1-(3-Hydroxyphenyl)propan-1-ol | - | Tetrahydrofuran (B95107) (THF) | 0°C to Room Temp. | Not specified | 75%[4] |
| 2. Catalytic Hydrogenation | 1-(3-Hydroxyphenyl)propan-1-ol | This compound | 10% Palladium on Carbon | Tetrahydrofuran (THF) | Room Temperature | 100%[6] |
Experimental Protocol
Step 1: Synthesis of 1-(3-Hydroxyphenyl)propan-1-ol via Grignard Reaction
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Reagent Preparation: In the reaction flask, place 3-hydroxybenzaldehyde and anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition: The dropping funnel is charged with a solution of ethylmagnesium bromide in THF. The flask is cooled to 0°C in an ice bath.
-
Reaction: The ethylmagnesium bromide solution is added dropwise to the stirred solution of 3-hydroxybenzaldehyde under a nitrogen atmosphere. The reaction temperature should be carefully maintained.
-
Quenching: After complete addition, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Isolation: The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(3-hydroxyphenyl)propan-1-ol.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Apparatus Setup: A round-bottom flask is charged with the crude 1-(3-hydroxyphenyl)propan-1-ol from the previous step, 10% palladium on carbon, and THF.[6]
-
Hydrogenation: The flask is connected to a hydrogen balloon or a hydrogenation apparatus. The mixture is stirred vigorously at room temperature overnight.[6]
-
Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.[6]
-
Purification: The filtrate is concentrated under reduced pressure to give this compound as a yellowish oil.[6] Further purification can be achieved by vacuum distillation if required.
Logical Workflow
Caption: Synthetic pathway for this compound via Grignard reaction and hydrogenation.
Method 2: Synthesis from Cashew Nut Shell Liquid (CNSL)
This method presents a green and sustainable approach to this compound, utilizing anacardic acid, a major component of the agro-waste product, cashew nut shell liquid (CNSL).[7] The synthesis involves a sequence of decarboxylation, metathesis, and hydrogenation reactions.
Quantitative Data Summary
| Step | Starting Material | Key Intermediate(s) | Final Product | Reported Yield |
| Multi-step Process | Anacardic Acids (from CNSL) | Cardanol, 3-(non-8-enyl)phenol | This compound | 69% (with 2-butene (B3427860) metathesis)[1][8] |
| Multi-step Process | Anacardic Acids (from CNSL) | Cardanol, 3-(non-8-enyl)phenol | 3-Ethylphenol and this compound | 85% combined yield (with ethylene (B1197577) metathesis)[1][8] |
Experimental Protocol
Step 1: Extraction and Decarboxylation of Anacardic Acid to Cardanol
-
Extraction: Cashew nut shell liquid (CNSL) is obtained from cashew nut shells by solvent extraction (e.g., with n-hexane).[7]
-
Decarboxylation: The extracted anacardic acid is heated to produce cardanol. Optimal temperatures for this process have been reported around 145°C.[7]
Step 2: Cross-Metathesis
-
Reaction Setup: The resulting cardanol, which contains a long unsaturated alkyl chain, is subjected to a cross-metathesis reaction.
-
Reaction Conditions: The reaction can be carried out with an appropriate olefin, such as 2-butene, in the presence of a suitable metathesis catalyst (e.g., a Grubbs-type catalyst). This step shortens the long alkyl chain.
Step 3: Hydrogenation
-
Reaction Setup: The product from the metathesis step is dissolved in a suitable solvent (e.g., ethyl acetate or ethanol).
-
Catalyst Addition: A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure.
Experimental Workflow
Caption: Green synthesis of this compound from cashew nut shell liquid.
Alternative Synthetic Considerations: Direct Alkylation of Phenol (B47542)
Direct alkylation of phenol with a propylating agent (e.g., propanol, propene, or a propyl halide) is another potential route.[2][9] However, this method often suffers from a lack of regioselectivity, leading to a mixture of ortho-, meta-, and para-propylphenol isomers, as well as poly-alkylated products. Friedel-Crafts alkylation, a common method for such transformations, typically favors the formation of ortho- and para-isomers due to the directing effect of the hydroxyl group.[2] Achieving a high yield of the meta-isomer is challenging and may require specific catalysts and reaction conditions to overcome the inherent electronic preferences of the phenol ring.[8]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
- 1. EP3303276A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
- 2. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 3. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
- 9. Alkylphenol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 3-Propylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-propylphenol as a versatile starting material in the synthesis of various valuable compounds, including tsetse fly attractants, precursors to cannabinoid analogs, and brominated derivatives.
Application 1: Synthesis of Tsetse Fly Attractants
This compound is a known synergistic component of artificial odor baits used to control tsetse fly populations, the vectors for African trypanosomiasis. An efficient, large-scale synthesis has been developed to produce this key attractant. The overall process involves a two-step synthesis starting from 3-hydroxybenzaldehyde (B18108). The first step is a Grignard reaction to form the carbon skeleton, followed by a catalytic hydrogenation to yield the final product, this compound[1][2][3].
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 3-(1-Hydroxypropyl)phenol and subsequent hydrogenation
This protocol is adapted from a reported practical synthesis of this compound[2][3].
Step 1: Grignard Reaction to 3-(1-Hydroxypropyl)phenol
-
Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with 3-hydroxybenzaldehyde and a co-solvent of toluene. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of ethylmagnesium bromide (2.6 equivalents) in tetrahydrofuran (B95107) (THF) is added dropwise to the stirred solution of 3-hydroxybenzaldehyde at a controlled temperature. The selection of the solvent mixture and temperature is crucial for large-scale preparations[2].
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude intermediate, 3-(1-hydroxypropyl)phenol, is purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield a crystalline solid[3].
Step 2: Catalytic Hydrogenation to this compound
-
Reaction Setup: The purified 3-(1-hydroxypropyl)phenol is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Reaction Monitoring: The progress of the hydrogenation is monitored by TLC.
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound. The overall yield for this two-step process is reported to be approximately 75%[2].
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzaldehyde | [2][3] |
| Key Reagents | Ethylmagnesium bromide, H₂, 10% Pd/C | [2][3] |
| Overall Yield | 75% | [2] |
Application 2: Precursor for the Synthesis of Cannabinoid Analogs
This compound is structurally related to olivetol (B132274) (5-pentylresorcinol), a key precursor in the synthesis of cannabinoids like Cannabidiol (CBD). The synthesis involves an acid-catalyzed Friedel-Crafts alkylation of the resorcinol (B1680541) core with a terpene derivative, most commonly (+)-p-mentha-2,8-dien-1-ol (PMD). By analogy, 3-propyl-resorcinol (divarinol) can be used to synthesize cannabidivarin (B1668262) (CBDV). The choice of catalyst is critical to control the regioselectivity and prevent side reactions, such as the cyclization of CBD to THC.
Synthetic Pathway to Cannabidiol (CBD) from Olivetol
Caption: Synthesis of CBD via Friedel-Crafts alkylation of olivetol.
Detailed Experimental Protocol: Synthesis of Cannabidiol (CBD) Analogues
This generalized protocol is based on established methods for the condensation of olivetol and PMD.
-
Reaction Setup: A solution of olivetol (or a this compound derivative with a second hydroxyl group, i.e., 5-propylresorcinol) is prepared in an anhydrous, non-polar solvent such as dichloromethane (B109758) or toluene in a flask under an inert atmosphere.
-
Catalyst Addition: A Lewis acid (e.g., boron trifluoride etherate, zinc triflate) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the solution. The amount of catalyst can influence the product distribution.
-
Reagent Addition: A solution of (+)-p-mentha-2,8-dien-1-ol in the same solvent is added dropwise to the reaction mixture at a controlled temperature, often ranging from 0 °C to room temperature.
-
Reaction Monitoring: The reaction is stirred for a specified time, and its progress is monitored by TLC or HPLC.
-
Work-up: The reaction is quenched by the addition of water or a dilute sodium bicarbonate solution. The organic layer is separated, washed, dried, and concentrated.
-
Purification: The resulting crude product, a mixture of CBD, abnormal-CBD, and other byproducts, is purified by column chromatography on silica (B1680970) gel.
| Parameter | Value/Condition |
| Starting Materials | Olivetol, (+)-p-mentha-2,8-dien-1-ol |
| Catalysts | BF₃·OEt₂, p-toluenesulfonic acid, Zn(OTf)₂ |
| Solvents | Dichloromethane, Toluene |
| Temperature | 0 °C to 140 °C depending on the catalyst and desired product |
| Reported Yields | Varying, e.g., ~44% with p-toluenesulfonic acid |
Biological Signaling of Cannabidiol (CBD)
CBD exerts its therapeutic effects through a complex mechanism of action involving multiple molecular targets. It is not a direct agonist of the primary cannabinoid receptors CB1 and CB2 but modulates the endocannabinoid system indirectly.
Caption: Simplified signaling pathways modulated by Cannabidiol (CBD).
Application 3: Synthesis of Brominated Derivatives
Phenols are highly activated towards electrophilic aromatic substitution, and this compound can be readily halogenated. Brominated phenols are used in various applications, including as flame retardants. A mild and efficient method for the bromination of phenols uses an in situ generated I(III)-based reagent from PIDA (phenyliodine diacetate) and aluminum bromide.
Detailed Experimental Protocol: Electrophilic Bromination of this compound
This protocol is a general procedure adapted for this compound based on a reported method for a variety of phenols.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in acetonitrile (B52724) (MeCN) in a flask open to the air, add PIDA (1.2 equiv.).
-
Reagent Addition: Add aluminum bromide (AlBr₃, 2.4 equiv.) to the stirred solution at room temperature (23 °C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within a short period.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and extract the product with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the brominated this compound derivative(s). Due to the activating nature of the hydroxyl and propyl groups, a mixture of mono-, di-, and tri-brominated products may be formed, with substitution occurring at the ortho and para positions relative to the hydroxyl group.
| Parameter | Value/Condition |
| Substrate | This compound (1.0 equiv.) |
| Reagents | PIDA (1.2 equiv.), AlBr₃ (2.4 equiv.) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 23 °C |
| Expected Product | Brominated this compound(s) |
References
Applications of 3-Propylphenol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylphenol, a member of the alkylphenol family, presents intriguing possibilities in the realm of polymer chemistry. While extensive research on its direct applications is emerging, its structural similarity to other well-studied phenols suggests its potential utility in the synthesis of various polymeric materials. This document provides detailed application notes and hypothetical protocols for the use of this compound as a monomer in phenolic and benzoxazine (B1645224) resins, and as a functional additive, such as a polymer antioxidant. The experimental procedures outlined below are based on established methodologies for similar phenolic compounds and are intended to serve as a starting point for further research and development.
Phenolic Resins
Phenolic resins, known for their excellent thermal stability, chemical resistance, and mechanical strength, are traditionally synthesized from phenol (B47542) and formaldehyde (B43269). The incorporation of an alkylphenol like this compound can modify the properties of the resulting resin, potentially enhancing its hydrophobicity, flexibility, and processability.
Novolac Resin Synthesis
Novolac resins are produced under acidic conditions with a molar excess of phenol to formaldehyde. These resins are thermoplastic and require a curing agent, such as hexamethylenetetramine (HMTA), for crosslinking.
Experimental Protocol: Synthesis of a this compound Novolac Resin
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Hexamethylenetetramine (HMTA, curing agent)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge this compound and toluene.
-
Begin stirring and heat the mixture to 80°C until the this compound is completely dissolved.
-
Add oxalic acid to the reaction mixture.
-
Slowly add the formaldehyde solution to the flask over a period of 30 minutes, maintaining the temperature at 95-100°C.
-
After the addition is complete, continue to reflux the mixture for 2-3 hours.
-
Remove the water by azeotropic distillation with toluene.
-
Once all the water has been removed, distill off the toluene under reduced pressure.
-
The resulting molten novolac resin is then poured into a suitable container to cool and solidify.
-
For curing, the powdered novolac resin is mixed with 10-15 wt% of HMTA and heated to 150-180°C.
Hypothetical Quantitative Data for this compound Novolac Resins
| Property | Value (Hypothetical) |
| Softening Point | 85 - 95 °C |
| Gelling Time with HMTA | 60 - 90 seconds |
| Flexural Strength (cured) | 70 - 90 MPa |
| Water Absorption (24h) | 0.1 - 0.3 % |
Logical Relationship: Novolac Synthesis Workflow
Caption: Workflow for the synthesis of this compound novolac resin.
Resol Resin Synthesis
Resol resins are synthesized under alkaline conditions with a molar excess of formaldehyde to phenol. These resins contain reactive methylol groups and can self-cure upon heating.
Experimental Protocol: Synthesis of a this compound Resol Resin
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (catalyst)
Procedure:
-
Charge this compound into a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Add the sodium hydroxide solution and stir until a homogenous mixture is formed.
-
Slowly add the formaldehyde solution, maintaining the temperature below 70°C to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80-85°C and maintain for 1-2 hours.
-
Cool the reaction mixture to room temperature. The resulting product is a liquid resol resin.
-
The resin can be cured by heating at 120-160°C.
Hypothetical Quantitative Data for this compound Resol Resins
| Property | Value (Hypothetical) |
| Viscosity at 25°C | 500 - 1500 cP |
| Gel Time at 150°C | 5 - 10 minutes |
| Hardness (cured, Shore D) | 80 - 90 |
| Thermal Stability (TGA) | up to 300°C |
Benzoxazine Resins
Benzoxazine resins are a class of high-performance phenolic systems that polymerize via a ring-opening mechanism, leading to near-zero volumetric shrinkage upon curing. They are synthesized from a phenol, a primary amine, and formaldehyde. The use of this compound could lead to benzoxazine monomers with modified solubility and processing characteristics.
Experimental Protocol: Synthesis of a this compound-Based Benzoxazine Monomer
Materials:
-
This compound
-
Aniline (B41778) (or other primary amine)
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound and aniline in 1,4-dioxane.
-
Add paraformaldehyde to the solution.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the solution into a large volume of cold water.
-
Filter the precipitate, wash with water, and then with a small amount of cold methanol.
-
Dry the product in a vacuum oven at 40°C.
-
The resulting benzoxazine monomer can be thermally cured by heating at 180-220°C.
Hypothetical Quantitative Data for a this compound-Based Polybenzoxazine
| Property | Value (Hypothetical) |
| Glass Transition Temperature (Tg) | 160 - 180 °C |
| Flexural Modulus | 3.0 - 4.0 GPa |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 |
| Water Absorption (24h) | 0.5 - 1.0 % |
Experimental Workflow: Benzoxazine Synthesis and Curing
Caption: Workflow for the synthesis and curing of a this compound-based benzoxazine.
Polymer Antioxidant
The phenolic hydroxyl group in this compound can act as a radical scavenger, making it a potential antioxidant to prevent the thermal or photo-oxidative degradation of polymers. Its alkyl chain can improve its compatibility with non-polar polymer matrices.
Application Note: this compound as a Stabilizer for Polyolefins
This compound can be incorporated into polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) during melt processing to enhance their long-term thermal stability. It functions by donating a hydrogen atom from its hydroxyl group to reactive radical species, thereby terminating the degradation chain reactions.
Experimental Protocol: Evaluation of Antioxidant Performance in Polyethylene
Materials:
-
Low-density polyethylene (LDPE) powder
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Oven for accelerated aging tests
-
FTIR spectrometer and/or melt flow indexer
Procedure:
-
Dry the LDPE powder in a vacuum oven.
-
Prepare different formulations by dry blending LDPE powder with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 wt%). A control sample with no antioxidant should also be prepared.
-
Melt-compound each formulation using an internal mixer or twin-screw extruder at a temperature of 160-180°C.
-
Compression mold the compounded materials into thin films or plaques.
-
Subject the molded samples to accelerated aging in an air-circulating oven at a specified temperature (e.g., 100°C).
-
Periodically remove samples from the oven and analyze them for signs of degradation. This can be done by monitoring the formation of carbonyl groups using FTIR spectroscopy or by measuring changes in the melt flow index (MFI).
Hypothetical Quantitative Data for Antioxidant Performance
| This compound (wt%) | Oven Aging Time to Embrittlement (hours at 100°C) | Change in Carbonyl Index (after 100h) |
| 0 (Control) | 50 | 0.8 |
| 0.1 | 150 | 0.3 |
| 0.25 | 300 | 0.1 |
| 0.5 | 500 | < 0.05 |
Signaling Pathway: Radical Scavenging by this compound
Caption: Mechanism of radical scavenging by this compound in a polymer matrix.
Conclusion
While specific, documented applications of this compound in polymer chemistry are not widespread in readily available literature, its chemical nature strongly suggests its utility in several areas. The provided hypothetical application notes and protocols for phenolic resins, benzoxazine resins, and as a polymer antioxidant are intended to guide researchers in exploring the potential of this versatile molecule. Further experimental validation is necessary to fully characterize the properties and performance of polymers derived from or stabilized with this compound.
3-Propylphenol: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds
For Immediate Release
[City, State] – [Date] – 3-Propylphenol, a readily available aromatic compound, is gaining significant attention within the pharmaceutical industry as a versatile precursor for the synthesis of a diverse range of bioactive molecules. Its unique structural features provide a robust scaffold for the development of novel therapeutics targeting various physiological pathways. This application note details the use of this compound in the synthesis of cannabidiol (B1668261) (CBD) analogs, which are known to modulate the endocannabinoid system, and explores the generation of bioactive Mannich bases.
Introduction
This compound (m-propylphenol) is an organic compound with the chemical formula C₉H₁₂O.[1] While it has applications in the fragrance and flavor industry, its utility as a starting material in medicinal chemistry is now being increasingly recognized. The presence of a hydroxyl group and a propyl chain on the benzene (B151609) ring allows for a variety of chemical modifications, making it an ideal building block for creating libraries of compounds for drug discovery.
Application 1: Synthesis of Cannabidiol (CBD) Analogs
One of the most promising applications of this compound is in the synthesis of analogs of cannabidiol (CBD), a non-psychoactive cannabinoid with numerous therapeutic properties. The key intermediate in this synthesis is 1,3-dihydroxy-5-propylbenzene (divarinol), which can be prepared from this compound derivatives. These CBD analogs are of significant interest for their potential to interact with cannabinoid receptors (CB1 and CB2) and other targets within the central nervous system and peripheral tissues.
Synthetic Pathway Overview
The synthesis of CBD analogs from this compound typically involves the preparation of a divarinol intermediate, followed by its condensation with a suitable terpenoid partner, such as p-menthadienol.
Diagram: Synthetic Route from a this compound Derivative to Divarinol
Caption: General demethylation step to form the core divarinol intermediate.
Experimental Protocol: Synthesis of 1,3-Dihydroxy-5-propylbenzene (Divarinol)[2]
This protocol describes the demethylation of 3,5-dimethoxypropylbenzene to yield divarinol.
Materials:
-
3,5-Dimethoxypropylbenzene
-
Boron tribromide (BBr₃) solution (1 M in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., CH₂Cl₂:MeOH, 98:2)
Procedure:
-
Dissolve 3,5-dimethoxypropylbenzene (e.g., 200 mg, 1.11 mmol) in anhydrous CH₂Cl₂.
-
Cool the stirring solution to -10 °C for 30 minutes.
-
Add BBr₃ solution (1 M in CH₂Cl₂, 2.78 mL, 2.78 mmol) dropwise to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NaHCO₃ solution.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., CH₂Cl₂:MeOH, 98:2) to obtain 1,3-dihydroxy-5-propylbenzene.
Quantitative Data
| Compound | Starting Material | Reagents | Yield | Spectroscopic Data (¹H NMR, 500 MHz, CDCl₃) |
| 1,3-Dihydroxy-5-propylbenzene | 3,5-Dimethoxypropylbenzene | BBr₃, CH₂Cl₂ | 79% | δ 6.28 (d, J = 2.0 Hz, 2H, aromatic), 6.21 (s, 1H, aromatic), 2.47 (t, 2H, CH₂, J = 9.0 Hz), 1.59 (q, 2H, CH₂, J = 8.0 Hz), 0.93 (t, 3H, CH₃, J = 7.5 Hz)[2] |
Biological Activity and Signaling Pathways
CBD and its analogs are known to interact with the endocannabinoid system. The primary targets are the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors that, upon activation, can modulate various downstream signaling pathways, including adenylyl cyclase and MAP kinase pathways. Some derivatives of cannabinol (B1662348) have been shown to be potent agonists for both CB1 and CB2 receptors.[3] Allosteric modulators of the CB1 receptor are also of significant interest as they can fine-tune the effects of endogenous cannabinoids without causing the psychoactive side effects associated with orthosteric agonists.[4]
Diagram: Simplified Cannabinoid Receptor Signaling
Caption: CBD analogs can modulate cellular responses via CB receptors.
Application 2: Synthesis of Bioactive Mannich Bases
The phenolic hydroxyl group and the aromatic ring of this compound are amenable to the Mannich reaction, a three-component condensation reaction involving formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich bases are a class of compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]
Synthetic Workflow
The general workflow for the synthesis of Mannich bases from this compound involves the reaction of the phenol (B47542) with formaldehyde and an appropriate amine under suitable reaction conditions.
Diagram: Experimental Workflow for Mannich Base Synthesis
Caption: A typical workflow for the synthesis of Mannich bases.
General Experimental Protocol for Mannich Base Synthesis
Materials:
-
This compound
-
Formaldehyde solution (e.g., 37% in water)
-
A selected primary or secondary amine (e.g., dimethylamine, morpholine)
-
A suitable solvent (e.g., ethanol, methanol)
-
Acid or base catalyst (if required)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the selected amine to the solution.
-
Slowly add the formaldehyde solution to the reaction mixture, often with cooling.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include acidification or basification, followed by extraction with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of pharmaceutically relevant compounds. Its application in the development of novel CBD analogs and bioactive Mannich bases highlights its potential in modern drug discovery. The straightforward synthetic modifications and the diverse biological activities of its derivatives make this compound an attractive starting point for researchers and scientists in the field of medicinal chemistry. Further exploration of this compound-derived scaffolds is warranted to unlock their full therapeutic potential.
References
- 1. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 2. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Nitration of 3-Propylphenol
Introduction
The nitration of phenols is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, yielding nitrophenol derivatives that are valuable precursors for pharmaceuticals, dyes, and agrochemicals.[1][2] This protocol details the mononitration of 3-propylphenol. The starting material contains two activating, ortho-, para-directing groups: a strongly activating hydroxyl group and a moderately activating propyl group.[3][4] Their synergistic directing effects guide the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The reaction typically produces a mixture of isomers, predominantly 2-nitro-5-propylphenol and 4-nitro-3-propylphenol, with a smaller amount of 6-nitro-3-propylphenol due to potential steric hindrance. This document provides a detailed experimental procedure for the nitration of this compound using a mild and effective method, along with data presentation and a workflow visualization.
Experimental Protocol
This protocol employs a heterogeneous system using sodium nitrate (B79036), an acidic salt, and wet silica (B1680970) gel, which allows for nitration under mild conditions at room temperature, minimizing oxidation and side reactions often associated with strong acid mixtures.[5]
1. Materials and Equipment
-
Reagents:
-
This compound (C₉H₁₂O)
-
Sodium Nitrate (NaNO₃)
-
Magnesium bisulfate (Mg(HSO₄)₂) or Sodium hydrogen sulfate (B86663) monohydrate (NaHSO₄·H₂O)[5]
-
Wet Silica Gel (50% w/w H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for TLC and column chromatography)
-
n-Hexane (for TLC and column chromatography)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Column chromatography setup
-
2. Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Nitrating agents can be corrosive and oxidizing. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Although this is a mild protocol, be prepared for temperature changes.
3. Step-by-Step Procedure
a) Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (e.g., 1.36 g, 10 mmol).
-
Add dichloromethane (20 mL) to dissolve the starting material.
-
Sequentially add wet silica gel (50% w/w, 2 g), sodium nitrate (0.85 g, 10 mmol), and Mg(HSO₄)₂ (2.20 g, 10 mmol).[5]
-
Place a magnetic stir bar in the flask and begin vigorous stirring at room temperature.
b) Reaction Monitoring:
-
Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent).
-
Spot the reaction mixture against the this compound starting material on a TLC plate.
-
The reaction is typically complete within 1-3 hours, indicated by the consumption of the starting material.[5]
c) Work-up and Extraction:
-
Once the reaction is complete, filter the heterogeneous mixture through a pad of celite or filter paper to remove the solid reagents.[5]
-
Wash the residue with additional dichloromethane (2 x 10 mL).[5]
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer successively with deionized water (2 x 20 mL) and saturated brine solution (1 x 20 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture as an oil or solid.
d) Purification:
-
The primary isomers, 2-nitro-5-propylphenol and 4-nitro-3-propylphenol, can be separated by column chromatography on silica gel.
-
Use a gradient eluent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to effectively separate the isomers.
-
Alternatively, separation of ortho and para isomers can be achieved by steam distillation, as the ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[4]
-
Collect the fractions and analyze them by TLC. Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
4. Characterization
-
Determine the yield of each purified isomer.
-
Characterize the products using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm their structures.
Data Presentation
The following table summarizes the typical quantitative data for the nitration of this compound based on the described protocol. Yields are estimates, as the exact isomer ratio can be influenced by specific reaction conditions.
| Parameter | Value | Reference/Note |
| Reactants | ||
| This compound | 10 mmol (1.36 g) | Starting Material |
| Sodium Nitrate (NaNO₃) | 10 mmol (0.85 g) | Nitrating Agent[5] |
| Mg(HSO₄)₂ | 10 mmol (2.20 g) | Acid Catalyst[5] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (20 mL) | [5] |
| Temperature | Room Temperature (~25 °C) | [5] |
| Reaction Time | 1 - 3 hours | Monitored by TLC[5] |
| Product Yields (Estimated) | ||
| Combined Isomer Yield | 75% - 90% | Based on typical yields for phenol (B47542) nitration[5] |
| Isomer Ratio (ortho:para) | ~1:1 to 1.5:1 | Influenced by electronic and steric effects[3] |
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the nitration of this compound, from reaction setup to product purification and analysis.
References
Application Notes & Protocols: Detection of 3-Propylphenol in Environmental Samples
Introduction
3-Propylphenol (CAS 621-27-2) is an alkylphenol compound that may enter the environment through industrial discharge or as a degradation product of larger organic molecules.[1] Monitoring for such compounds is crucial for assessing environmental quality and ensuring public health. While specific, validated methods solely for this compound are not extensively documented in standard environmental analytical procedures, methods for the broader class of phenols are well-established and readily adaptable.[2][3]
This document provides detailed application notes and protocols for the detection and quantification of this compound in environmental matrices such as water and soil. The methodologies are based on widely accepted techniques for phenolic compounds, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[4][5][6] These protocols are intended for use by researchers, scientists, and professionals in environmental monitoring and drug development.
Primary Analytical Techniques
The analysis of phenols like this compound in environmental samples typically involves a two-stage process: sample preparation (extraction and concentration) and instrumental analysis.[7]
-
Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds.[4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity.[2][8] For phenols, derivatization may be employed to improve volatility and chromatographic peak shape.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of phenolic compounds.[6] Detection is commonly achieved using Diode Array (DAD) or Fluorescence (FLD) detectors.[11] HPLC offers an alternative to GC, particularly for less volatile phenols or when derivatization is not desirable.[6]
-
Mass Spectrometry (MS): Often used as a detector for GC or HPLC, MS provides definitive identification of analytes based on their mass-to-charge ratio, significantly enhancing analytical confidence.[5][12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
This protocol is adapted from standard EPA methods for extracting phenols from aqueous matrices.[13]
Objective: To extract and concentrate this compound from water samples for subsequent GC or HPLC analysis.
Materials:
-
1-liter amber glass bottles
-
Solid Phase Extraction (SPE) cartridges (e.g., Polystyrene Divinylbenzene, 500 mg)
-
SPE vacuum manifold
-
Reagents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (GC grade), Reagent water, Hydrochloric acid (HCl), Sodium sulfite.
-
Concentrator tube, nitrogen evaporator.
Procedure:
-
Sample Collection & Preservation: Collect a 1 L water sample in an amber glass bottle. Dechlorinate by adding ~80 mg of sodium sulfite. Acidify to pH < 2 with HCl. Store at 4°C until extraction.
-
Cartridge Conditioning:
-
Pass 10 mL of dichloromethane through the SPE cartridge, ensuring the sorbent does not go dry.
-
Pass 10 mL of methanol through the cartridge.
-
Pass 10 mL of reagent water through the cartridge, leaving a layer of water on top of the sorbent.
-
-
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Sorbent Washing & Drying: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water. Dry the cartridge by drawing a vacuum for 10-20 minutes.
-
Elution: Elute the trapped analytes by passing 10 mL of dichloromethane through the cartridge.
-
Concentration: Collect the eluate in a concentrator tube. Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator in a heated water bath (40°C). The extract is now ready for GC or HPLC analysis.
Protocol 2: Solvent Extraction of Soil & Sediment Samples
This protocol is a generalized method for extracting phenols from solid matrices.[14][15]
Objective: To extract this compound from soil or sediment samples.
Materials:
-
Mortar and pestle or mechanical grinder
-
2 mm sieve
-
Centrifuge and centrifuge tubes (50 mL)
-
Sonicator bath
-
Reagents: Methanol, Dichloromethane, Sodium sulfate (B86663) (anhydrous)
-
Filter paper (0.45 µm)
-
Rotary or nitrogen evaporator
Procedure:
-
Sample Preparation: Air-dry the soil sample and gently disaggregate it using a mortar and pestle.[16] Sieve the sample through a 2 mm mesh to remove large debris.[15]
-
Extraction:
-
Weigh 10-20 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of a solvent mixture (e.g., Dichloromethane/Methanol, 1:1 v/v).
-
Sonicate the mixture in a sonicator bath for 15-30 minutes.
-
-
Separation: Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the soil particles.[17]
-
Collection: Carefully decant the supernatant (solvent extract) into a clean flask.
-
Repeat: Repeat the extraction (steps 2-4) two more times with fresh solvent, combining the supernatants.
-
Drying & Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary or nitrogen evaporator. The extract is now ready for analysis.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines general conditions for the analysis of phenols.[4][9]
Objective: To separate, identify, and quantify this compound in prepared extracts.
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Procedure:
-
Calibration: Prepare a series of calibration standards of this compound in the final extraction solvent (e.g., dichloromethane) at concentrations spanning the expected sample range.
-
Sample Analysis: Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using the calibration curve generated from the standards.
Data Presentation: Performance of Phenol Analysis Methods
Table 1: HPLC-DAD/FLD Method Performance for Selected Alkylphenols in Water (Data adapted from a study on other alkylphenols)[11]
| Compound | Detector | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 4-Nonylphenol | DAD | 0.025 - 0.5 | 5 | 15 |
| 4-Octylphenol | DAD | 0.025 - 0.5 | 5 | 15 |
| 4-tert-Octylphenol | DAD | 0.025 - 0.5 | 5 | 15 |
| 4-Nonylphenol | FLD | 0.0008 - 0.1 | - | - |
| 4-Octylphenol | FLD | 0.0008 - 0.1 | - | - |
| 4-tert-Octylphenol | FLD | 0.0008 - 0.1 | - | - |
Table 2: GC-MS Method Performance for Selected Phenols in Drinking Water (EPA Method 528) (Data from EPA Method 528 for other phenols)[13]
| Compound | Method Detection Limit (MDL) (µg/L) |
| Phenol | 0.23 |
| 2-Methylphenol (o-cresol) | 0.04 |
| 2,4-Dimethylphenol | 0.03 |
| 2,4-Dichlorophenol | 0.03 |
| Pentachlorophenol | 0.58 |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the analysis of this compound in environmental samples.
References
- 1. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The Role of Mass Spectrometry in Protecting Public Health and the Environment from Synthetic Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. env.go.jp [env.go.jp]
- 8. epa.gov [epa.gov]
- 9. NEMI Method Summary - 8041A [nemi.gov]
- 10. epa.gov [epa.gov]
- 11. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of targeted and high-resolution mass spectrometry methods for environmental monitoring of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 15. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 16. openknowledge.fao.org [openknowledge.fao.org]
- 17. research.fit.edu [research.fit.edu]
Application Note: HPLC Method Development for 3-Propylphenol Quantification
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Propylphenol. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile (B52724) and acidified water, ensuring optimal peak shape and retention. Detection is performed using a UV detector. This application note covers instrument setup, sample preparation, method optimization, and validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, in accordance with standard guidelines. The described method is suitable for routine quality control and research applications.
Introduction
This compound is a phenolic compound of interest in various sectors, including pharmaceutical and chemical manufacturing. Accurate and precise quantification is essential for quality control, stability studies, and research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and specificity.[1][2] This note details a systematic approach to developing a robust RP-HPLC method for this compound analysis. The success of an RP-HPLC separation is critically dependent on the mobile phase composition, which governs the hydrophobic interactions between the analyte and the stationary phase.[1]
Materials and Instrumentation
2.1 Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)[1]
-
HPLC-grade water
-
Phosphoric acid (85%)[1]
2.2 Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Data acquisition and processing software.
Experimental Protocols
3.1 Protocol 1: Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by serially diluting the stock solution with the mobile phase.[3][4] A suggested concentration range is 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain this compound. Dissolve the sample in the mobile phase, sonicate for 10 minutes if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[5]
3.2 Protocol 2: Chromatographic Method Development
-
Detector Wavelength (λmax) Selection:
-
Inject a mid-range standard solution (e.g., 25 µg/mL) into the HPLC system.
-
Using the DAD, acquire the UV spectrum for the this compound peak from 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax). For phenolic compounds, this is typically around 270-280 nm.[1][6] Set this wavelength for quantification.
-
-
Initial Chromatographic Conditions (Scouting Gradient):
-
To estimate the retention time of this compound, perform an initial "scouting" gradient run.[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
This run will establish the approximate percentage of organic solvent needed to elute the compound.
-
-
Optimization to Isocratic Method:
-
Based on the retention time from the scouting run, calculate the corresponding mobile phase composition.
-
Develop an isocratic method using this composition as a starting point. For acidic phenols, maintaining a low pH (around 2.5-3.0) with an acid like phosphoric acid is critical to suppress the ionization of the hydroxyl group, ensuring a neutral form of the analyte which leads to better retention and peak shape on a reverse-phase column.[1]
-
Adjust the ratio of acetonitrile to acidified water to achieve a retention time between 5 and 10 minutes with good peak symmetry (asymmetry factor between 0.9 and 1.2).
-
3.3 Optimized Chromatographic Conditions The following table summarizes the final optimized conditions for the quantification of this compound.
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 274 nm |
| Run Time | 10 minutes |
Method Validation Summary
The optimized method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
4.1 Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: Linearity and Range The linearity was evaluated by analyzing six concentrations of this compound, with each level injected in triplicate.
| Parameter | Result |
| Concentration Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (R²) | > 0.999 |
Table 2: Accuracy and Precision Accuracy was determined by the recovery of spiked samples at three concentration levels. Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).[8][9]
| Spiked Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5.0 | 1.25 | 1.85 | 101.5% |
| 25.0 | 0.88 | 1.32 | 99.8% |
| 75.0 | 0.65 | 1.15 | 100.7% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Visualized Workflows
5.1 HPLC Method Development Workflow The logical process for developing and validating the HPLC method is illustrated in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, accurate, precise, and specific for the quantification of this compound. The validation results confirm that the method is reliable and suitable for routine analysis in a quality control environment. The isocratic mobile phase allows for a short run time of 10 minutes, enabling high sample throughput. This application note provides a comprehensive framework for researchers to implement this method effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the GC-MS Analysis of 3-Propylphenol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylphenols, existing as three structural isomers (2-propylphenol, 3-propylphenol, and 4-propylphenol), are organic compounds that find applications in various industries, including the manufacturing of resins, plasticizers, and as intermediates in the synthesis of pharmaceuticals. In the context of drug development, they may be encountered as starting materials, impurities, or metabolites. Accurate identification and quantification of these isomers are crucial for quality control, safety assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation and analysis of these volatile phenolic compounds due to its high resolution and sensitivity.
This document provides a comprehensive guide to the GC-MS analysis of this compound and its isomers, including detailed experimental protocols and a summary of key quantitative data.
Quantitative Data
The chromatographic separation of propylphenol isomers can be challenging due to their similar physical and chemical properties. The use of Kovats retention indices, which are less dependent on specific instrument conditions than absolute retention times, is a reliable method for isomer identification. The following table summarizes the Kovats retention indices and key mass-to-charge (m/z) ratios for the propylphenol isomers.
| Compound | Isomer Position | Molecular Weight ( g/mol ) | Kovats Retention Index (Standard Non-Polar Column) | Kovats Retention Index (Standard Polar Column) | Key Mass Fragments (m/z) |
| 2-Propylphenol | ortho | 136.19 | 1195 - 1197[1] | 2116 - 2128[1] | 107 (base peak) , 136 (M+), 91, 77 |
| This compound | meta | 136.19 | 1236 - 1285[2] | 2246 - 2250[2] | 107 (base peak) , 136 (M+), 108, 77 |
| 4-Propylphenol | para | 136.19 | 1231 - 1285[3] | 2234 - 2275[3] | 107 (base peak) , 136 (M+), 77, 108[3] |
Note: Kovats retention indices can vary slightly depending on the specific column and analytical conditions.
Experimental Protocols
The following protocols provide a framework for the GC-MS analysis of propylphenol isomers. Optimization may be necessary depending on the sample matrix and instrumentation.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.
a) For Liquid Samples (e.g., reaction mixtures, organic solutions):
-
Dilute the sample to a concentration of approximately 1-10 µg/mL in a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.[4]
-
If the sample contains non-volatile components, perform a liquid-liquid extraction.
-
An internal standard (e.g., a deuterated phenol (B47542) analog) can be added for improved quantitation.
b) For Aqueous Samples (e.g., environmental water samples, biological fluids):
-
Solid Phase Extraction (SPE): This is a common technique for extracting phenols from water.[3]
-
Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) with a suitable solvent (e.g., methanol) followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the propylphenols with a small volume of an organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate).[3]
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
c) Derivatization (Optional but Recommended for Improved Performance):
To enhance the volatility and chromatographic properties of the phenols, derivatization is often employed. Silylation is a common and effective method.[5]
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[6]
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the reaction.
-
After cooling, the sample is ready for injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following are typical starting parameters for the GC-MS analysis.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2][7] |
| Injector Temperature | 250 - 280 °C[6] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations).[7] |
| Injection Volume | 1 µL[7] |
| Carrier Gas | Helium at a constant flow rate of approximately 1.0 - 1.5 mL/min.[6] |
| Oven Temperature Program | Initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 5-10°C/min to 280-300°C and hold for 5-10 minutes.[6][8] |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Full Scan: m/z 50-350 for initial identification. Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the key ions for each isomer (e.g., m/z 136, 107). |
| Solvent Delay | 3-5 minutes to prevent filament damage from the solvent peak. |
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of propylphenol isomers.
References
- 1. The Pherobase NMR: 4-Propylphenol|4-propylphenol|C9H12O [pherobase.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. The Kovats Retention Index: 2-Methoxy-4-propylphenol (C10H14O2) [pherobase.com]
- 7. Phenol, 4-propyl- [webbook.nist.gov]
- 8. Kovats retention index - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 3-Propylphenol for Improved Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propylphenol is a phenolic compound that can present challenges in gas chromatography (GC) analysis due to its polarity. The presence of a hydroxyl group can lead to poor peak shape, tailing, and reduced sensitivity, primarily due to interactions with active sites in the GC system. Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a given analytical method.[1] For GC-MS analysis of this compound, derivatization is a critical step to improve its volatility and thermal stability, leading to enhanced chromatographic performance and more reliable quantitative analysis.[2][3]
This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acylation . These methods replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, thereby reducing the polarity of the molecule.[1]
Methods for Derivatization
Two primary methods for the derivatization of this compound are detailed below: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using acetic anhydride.
Silylation with BSTFA
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[4] BSTFA is a powerful silylating agent that reacts with phenols to form TMS ethers, which are more volatile and thermally stable.[5]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Acetone (B3395972) (anhydrous)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the this compound standard or sample into a clean, dry reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[6][7]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetone to the dried sample.
-
Add 100 µL of BSTFA (or BSTFA with 1% TMCS) to the vial. The use of a catalyst like TMCS can enhance the reactivity of BSTFA.[5]
-
Cap the vial tightly and vortex thoroughly to ensure complete mixing.
-
Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or oven. Optimization of temperature and time may be necessary for complex matrices.[6] In acetone, the reaction can be quantitative within seconds at room temperature.[8]
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
Inject a 1 µL aliquot of the derivatized sample into the GC-MS for analysis.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Propylphenol in the Synthesis of Novel Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are fundamental in the development of antioxidants, which are critical for mitigating oxidative stress associated with numerous diseases and the degradation of materials. 3-Propylphenol, an alkylated phenol (B47542), serves as a valuable and versatile starting material for the synthesis of novel hindered phenol antioxidants. The strategic introduction of bulky alkyl groups, such as tert-butyl groups, at the positions ortho to the phenolic hydroxyl moiety significantly enhances the radical scavenging capability and the stability of the resulting phenoxyl radical. This structural modification is a key principle in designing effective antioxidants.
These application notes provide a detailed overview and experimental protocols for the synthesis of novel hindered phenol antioxidants using this compound as the precursor. Furthermore, a standard protocol for evaluating the antioxidant activity of the synthesized compounds is described, along with a representative data summary for such compounds.
Principle of Hindered Phenol Antioxidants
Hindered phenol antioxidants function as primary antioxidants by terminating the radical chain reactions of oxidation. They achieve this by donating the hydrogen atom from their hydroxyl group (-OH) to chain-carrying peroxyl radicals (ROO•). This process neutralizes the peroxyl radical and generates a phenoxyl radical from the antioxidant molecule. The presence of bulky alkyl groups at the ortho positions provides steric hindrance, which delocalizes the unpaired electron and stabilizes the phenoxyl radical, preventing it from initiating new radical chains. This structural feature is paramount for high antioxidant activity.
Experimental Protocols
I. Synthesis of Hindered Phenol Antioxidants from this compound
A common and effective method for introducing a bulky tert-butyl group onto a phenol ring is through the Friedel-Crafts alkylation reaction. This reaction employs an alkylating agent, such as tert-butanol (B103910) or isobutylene, and an acid catalyst. By controlling the stoichiometry of the reactants, one can favor either mono- or di-alkylation of the this compound.
A. Synthesis of 2-tert-butyl-5-propylphenol (Mono-alkylation)
-
Materials:
-
This compound
-
tert-Butanol
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine (saturated aqueous solution of sodium chloride)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in dichloromethane.
-
Addition of Reagents: Slowly add tert-butanol (1.2 equivalents) to the solution.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the reaction mixture while stirring. This addition should be performed in an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Washing: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-tert-butyl-5-propylphenol.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
B. Synthesis of 2,6-di-tert-butyl-3-propylphenol (Di-alkylation)
The procedure is similar to the mono-alkylation, with adjustments to the stoichiometry of the alkylating agent to favor di-substitution.
-
Materials: Same as for mono-alkylation.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in dichloromethane.
-
Addition of Reagents: Slowly add tert-butanol (2.5 equivalents) to the solution.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 equivalents) dropwise to the reaction mixture while stirring in an ice bath.
-
Reaction: After the catalyst addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may require gentle heating (reflux) to proceed to completion.
-
Monitoring, Workup, Purification, and Characterization: Follow steps 5-9 as described for the mono-alkylation protocol.
-
II. Antioxidant Activity Assessment
The antioxidant activity of the synthesized compounds can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method for this purpose.[1]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance at around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
-
Materials and Reagents:
-
Synthesized antioxidant compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Positive control (e.g., Ascorbic acid, BHT, or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Sample and Control Solutions: Prepare a series of dilutions of the synthesized compounds and the positive control in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1]
-
Assay: In a 96-well microplate, add 100 µL of each concentration of the sample and positive control solutions to different wells.[1] Add 100 µL of the DPPH solution to each well.[1] For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.[1]
-
Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.[1] Measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Data Presentation
The antioxidant activities of the synthesized compounds are typically summarized in a table for easy comparison. The IC50 value is a common metric for reporting antioxidant efficacy, with lower values indicating higher antioxidant activity.
Table 1: Representative Antioxidant Activity of Hindered Phenols Derived from this compound (DPPH Assay)
| Compound Name | Structure | Molecular Weight ( g/mol ) | Representative IC50 (µM) |
| This compound |
| 136.19 | > 500 |
| 2-tert-butyl-5-propylphenol |
| 192.30 | ~50-100 |
| 2,6-di-tert-butyl-3-propylphenol | Structure to be synthesized | 248.42 | < 50 |
| BHT (Butylated hydroxytoluene) |
| 220.35 | ~30-60 |
Note: The IC50 values for the synthesized compounds are representative and intended for illustrative purposes, based on the expected high activity of hindered phenols. Actual values must be determined experimentally.
Visualizations
Signaling Pathway: Hindered Phenol Antioxidant Mechanism
Caption: Radical scavenging mechanism of a hindered phenol antioxidant.
Experimental Workflow: Synthesis of Hindered Phenols
Caption: Workflow for the synthesis of hindered phenols.
Experimental Workflow: DPPH Antioxidant Assay
Caption: Workflow for the DPPH radical scavenging assay.
References
Application Notes and Protocols: Catalytic Hydrogenation of 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 3-propylphenol is a significant chemical transformation that yields 3-propylcyclohexanol and/or 3-propylcyclohexanone. These products serve as valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The selective hydrogenation of the aromatic ring while preserving the propyl group and the hydroxyl functionality (or converting it to a ketone) is a key challenge addressed by various catalytic systems. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, based on established methodologies for similar phenolic compounds.
The reaction typically proceeds via the partial hydrogenation of the benzene (B151609) ring to form an unstable cyclohexenol (B1201834) intermediate, which rapidly isomerizes to cyclohexanone (B45756).[1] Further hydrogenation of the cyclohexanone yields cyclohexanol (B46403).[1] The choice of catalyst and reaction conditions plays a crucial role in determining the final product distribution. Palladium-based catalysts often favor the formation of cyclohexanone, while nickel-based catalysts are commonly used for complete hydrogenation to cyclohexanol.[1]
Key Applications
-
Pharmaceutical Synthesis: Cyclohexanol and cyclohexanone derivatives are common structural motifs in various active pharmaceutical ingredients.
-
Fragrance Industry: The resulting saturated cyclic compounds can serve as precursors for fragrance molecules.[2][3]
-
Fine Chemical Manufacturing: 3-Propylcyclohexanol and its ketone counterpart are versatile building blocks for the synthesis of more complex molecules.
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize quantitative data from studies on the hydrogenation of phenol (B47542) and its derivatives. These serve as a guide for the expected outcomes in the hydrogenation of this compound.
Table 1: Hydrogenation of Phenol to Cyclohexanone
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Time (h) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |
| Pd@Al-mSiO₂ | 100 | 1 | Dichloromethane | 1 | 100 | 98.5 | [4] |
| Pd@mpg-C₃N₄ | Room Temp. | 0.1 (1 bar) | Water | - | >99 | >99 | [5] |
| 5 wt% Pd/Al₂O₃ | - | 0.5 (5 bar) | 1,2-Dichloroethane | - | High | 81¹ | [6][7] |
¹Data for p-cresol (B1678582) hydrogenation to 4-methylcyclohexanone.
Table 2: Hydrogenation of Phenol Derivatives to Cyclohexanols
| Substrate | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Time (h) | Conversion (%) | Product(s) | Reference |
| Phenol | 20% Ni/CNT | 220 | N/A¹ | Isopropanol (B130326) | 1 | ~100 | Cyclohexanol | [8] |
| p-Cresol | 5 wt% Pd/Al₂O₃ | - | 2 (20 bar) | - | 48 | High | trans-4-Methylcyclohexanol | [6][7] |
| p-Cresol | [Rh(COD)Cl]₂ | - | 5 (50 bar) | Isopropanol | - | High | cis-4-Methylcyclohexanol | [6][7] |
| 4-Propylphenol | Pd/C | 300 | N/A² | Water-Ethanol | 1 | High | 4-Propylcyclohexanone, 4-Propylcyclohexanols | [9][10] |
| Thymol | Ni₄/Ce₁ | 190 | 6 | Neat | 6 | >99 | Menthol | [11] |
¹Transfer hydrogenation using isopropanol as the hydrogen source. ²Transfer hydrogenation using ethanol-water as the hydrogen source.
Experimental Protocols
The following protocols are adapted from established procedures for the hydrogenation of phenol and its derivatives and can be applied to this compound with appropriate safety precautions and optimization.
Protocol 1: Selective Hydrogenation to 3-Propylcyclohexanone using a Palladium Catalyst
This protocol is adapted from the selective hydrogenation of phenol to cyclohexanone using a Pd@Al-mSiO₂ catalyst.[4]
Materials:
-
This compound
-
Palladium on an appropriate support (e.g., Al-mSiO₂, Al₂O₃, or Carbon)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrogen gas (high purity)
-
Autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If using a commercial catalyst, it may require pre-treatment such as reduction under a hydrogen flow. Follow the manufacturer's instructions.
-
Reactor Setup: To a clean, dry autoclave reactor, add this compound (e.g., 1.0 g) and the palladium catalyst (e.g., phenol/Pd molar ratio of ~64).[4]
-
Solvent Addition: Add the solvent (e.g., 5 mL of DCM).[4]
-
Purging: Seal the reactor and purge with nitrogen gas several times to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the target temperature (e.g., 100°C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the desired conversion is achieved (e.g., 1 hour), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.[8]
-
Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Complete Hydrogenation to 3-Propylcyclohexanol using a Nickel Catalyst
This protocol is based on the transfer hydrogenation of phenol to cyclohexanol using a Ni/CNT catalyst.[8] Transfer hydrogenation offers an alternative to using high-pressure gaseous hydrogen.
Materials:
-
This compound
-
Nickel on Carbon Nanotubes (Ni/CNT) or another supported nickel catalyst
-
Isopropanol (as both solvent and hydrogen donor)
-
Autoclave reactor or a sealed heavy-walled reaction tube
-
Centrifuge
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation: The Ni catalyst may require pre-reduction. For instance, heating under a hydrogen atmosphere at 350°C for 4 hours.[11]
-
Reactor Charging: In a suitable reactor, combine this compound, the nickel catalyst (e.g., 20 wt% Ni/CNT), and isopropanol.
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Reaction: Heat the mixture to the desired temperature (e.g., 220°C) with stirring for the required time (e.g., 60 minutes).[8]
-
Cooling and Work-up: After the reaction is complete, cool the reactor to room temperature.
-
Catalyst Separation: Separate the catalyst from the liquid product by centrifugation or filtration.
-
Analysis: Analyze the liquid product by GC to determine the conversion of this compound and the selectivity to 3-propylcyclohexanol.
Analytical Methods
Monitoring the reaction progress and analyzing the final product are crucial steps.
-
Gas Chromatography (GC): A primary tool for separating and quantifying the reactant (this compound) and the products (3-propylcyclohexanone, cis- and trans-3-propylcyclohexanol). A flame ionization detector (FID) is commonly used.
-
High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of phenols.[12] A reverse-phase column with a UV detector is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of products and any byproducts by comparing their mass spectra to libraries.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of this compound.
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3303276A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
- 3. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enzymatic reactions involving 3-propylphenol, a compound of interest in various fields including fragrance, agrochemicals, and as a potential building block for novel polymers and pharmaceutical agents. This document details the primary enzymatic transformations of this compound, including metabolic hydroxylation and oxidative polymerization, providing theoretical frameworks, detailed experimental protocols, and expected outcomes. The protocols are based on established methodologies for structurally similar phenolic compounds and are intended to serve as a robust starting point for further research and optimization.
Metabolic Reactions of this compound
In biological systems, this compound is anticipated to undergo metabolic transformation primarily in the liver through Phase I and Phase II enzymatic reactions. These processes are crucial for its detoxification and excretion.
Phase I Metabolism: Cytochrome P450-Mediated Hydroxylation
Phase I metabolism of phenolic compounds typically involves hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For this compound, this would likely result in the formation of catechol and hydroquinone (B1673460) derivatives, increasing its polarity. The primary CYP isozymes involved in phenol (B47542) metabolism include CYP2E1, CYP2B, and CYP2F2, and it is plausible that these are also involved in the metabolism of this compound.
Signaling Pathway: Postulated Metabolic Pathway of this compound
Caption: Postulated metabolic pathway of this compound.
Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to investigate the in vitro metabolism of this compound using human or rat liver microsomes.
Materials:
-
This compound
-
Human or Rat Liver Microsomes (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Incubator shaker
-
HPLC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration, e.g., 10 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify and quantify the metabolites.
Quantitative Data (Hypothetical based on similar phenols):
| Parameter | Value | Reference Compound |
| Apparent Km | 5 - 50 µM | Phenol |
| Apparent Vmax | 0.1 - 1.0 nmol/min/mg protein | Phenol |
Enzymatic Polymerization of this compound
Oxidoreductases such as horseradish peroxidase (HRP) and laccases can be employed for the synthesis of polyphenols from this compound. This "green chemistry" approach operates under mild conditions and offers an alternative to traditional chemical polymerization methods. The reaction proceeds via the formation of phenoxy radicals, which then undergo coupling to form polymers.
Reaction Pathway: Enzymatic Oxidative Polymerization
Caption: General scheme for enzymatic polymerization of this compound.
Horseradish Peroxidase (HRP) Catalyzed Polymerization
HRP, in the presence of hydrogen peroxide (H₂O₂), is a highly effective catalyst for the polymerization of phenolic compounds.
Experimental Protocol: HRP-Catalyzed Polymerization of this compound
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% w/v)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 10 mM) in phosphate buffer.
-
Enzyme Addition: Add HRP to the solution (e.g., 1 U/mL).
-
Initiation of Polymerization: Add H₂O₂ dropwise to the reaction mixture over a period of 1-2 hours to a final concentration stoichiometric to the substrate.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. The formation of a precipitate indicates polymer synthesis.
-
Polymer Isolation: Collect the polymer precipitate by filtration.
-
Washing and Drying: Wash the polymer with a mixture of water and methanol to remove unreacted monomer and enzyme, then dry under vacuum.
Quantitative Data (Based on studies with phenol):
| Parameter | Condition | Result |
| Optimal pH | 6.0 - 8.0 | Higher yield |
| Optimal Temperature | 25 - 40 °C | Higher yield |
| H₂O₂/Substrate Ratio | 1:1 (stoichiometric) | Prevents enzyme inactivation |
| Polymer Yield | - | Dependent on reaction conditions |
Laccase-Catalyzed Polymerization
Laccases are multi-copper oxidases that use molecular oxygen as an oxidant, making them an environmentally friendly choice for polymerization reactions.
Experimental Protocol: Laccase-Catalyzed Polymerization of this compound
Materials:
-
This compound
-
Laccase (e.g., from Trametes versicolor)
-
Acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Methanol
-
Stir plate and stir bar with access to air (oxygen)
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 10 mM) in acetate buffer.
-
Enzyme Addition: Add laccase to the solution (e.g., 10 U/mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours, ensuring good aeration to provide the necessary oxygen for the reaction.
-
Polymer Isolation: Collect the resulting polymer precipitate by filtration.
-
Washing and Drying: Wash the polymer with a water/methanol mixture and dry under vacuum.
Quantitative Data (Based on various phenolic substrates):
| Parameter | Condition | Result |
| Optimal pH | 4.5 - 5.5 | Higher activity |
| Optimal Temperature | 30 - 50 °C | Higher activity |
| Substrate Specificity | Broad for phenols | This compound is a likely substrate |
| Polymer Yield | - | Varies with substrate and conditions |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the enzymatic modification and analysis of this compound.
Workflow: Enzymatic Modification and Analysis of this compound
Caption: General workflow for this compound enzymatic reactions.
Disclaimer: The experimental protocols and quantitative data provided are based on established methods and data for structurally related phenolic compounds. Optimal conditions for reactions with this compound may vary and should be determined empirically. For research use only. Not for human or veterinary use.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Propylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-propylphenol. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route.
-
Friedel-Crafts Alkylation of Phenol (B47542): The most common impurities are the isomeric byproducts, 2-propylphenol (B147445) and 4-propylphenol. Unreacted phenol and poly-alkylated phenols can also be present.
-
Synthesis from Cashew Nut Shell Liquid (CNSL): Crude products may contain other phenolic compounds such as cardanol (B1251761) and cardol.[1][2][3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Weight | 136.19 g/mol | [4] |
| Melting Point | 26 °C | [4][5][6] |
| Boiling Point | 228-231 °C (at 760 mmHg) | [4][5][6] |
| Appearance | Clear colorless to pale yellow liquid or solid | [6] |
Q3: Which purification techniques are most suitable for crude this compound?
A3: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common methods are:
-
Fractional Vacuum Distillation: Effective for separating isomeric impurities with different boiling points.[7][8]
-
Column Chromatography: A versatile method for separating a wide range of impurities based on polarity.[9]
-
Acid-Base Extraction: Useful for separating phenolic compounds from non-acidic impurities.[10][11][12]
-
Melt Crystallization: A potential method for purifying this compound, given its melting point is above room temperature.[13]
Troubleshooting Guides
Fractional Vacuum Distillation
Q: I am having poor separation of this compound from its isomers during fractional distillation. What can I do?
A: Poor separation of isomers is a common issue. Here are some troubleshooting steps:
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Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
-
Optimize Pressure: The boiling point difference between isomers might be more pronounced at a specific reduced pressure. Experiment with different vacuum levels to find the optimal pressure for separation.
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Control the Heating Rate: Avoid rapid heating, which can lead to "flooding" of the column and prevent the establishment of a proper vapor-liquid equilibrium. A slow and steady heating rate is crucial.
-
Ensure Thermal Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Column Chromatography
Q: My this compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A: Co-elution occurs when compounds have similar affinities for the stationary and mobile phases. Consider the following adjustments:
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Modify the Mobile Phase:
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Adjust Polarity: For normal-phase chromatography on silica (B1680970) gel, if your compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). If they are not moving, increase the polarity.
-
Use a Gradient Elution: Start with a low-polarity solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica.
-
Check for Column Overloading: Loading too much crude product can lead to broad peaks and poor separation. Use an appropriate amount of crude material for the column size.
Q: I am observing tailing of my this compound spot on the TLC plate. What could be the cause?
A: Tailing of phenolic compounds on silica gel is often due to their acidic nature.
-
Add an Acidic Modifier: Adding a small amount of a weak acid, like acetic acid or formic acid, to the mobile phase can help to reduce tailing by protonating the silica surface and minimizing strong interactions.
-
Use a Different Stationary Phase: Polyamide is another stationary phase that can be effective for the separation of phenolic compounds and may reduce tailing.[14]
Acid-Base Extraction
Q: The yield of this compound is low after performing an acid-base extraction. What are the possible reasons?
A: Low recovery can result from several factors during the extraction process.
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Incomplete Extraction: Ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction. Perform multiple extractions with smaller volumes of the basic solution for better efficiency.
-
Incorrect pH: Use a pH meter to confirm that the aqueous layer is sufficiently basic (pH > 12) to deprotonate the phenol and ensure its transfer to the aqueous phase.
-
Emulsion Formation: If an emulsion forms, it can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution).
-
Incomplete Re-protonation: After separating the aqueous layer, ensure it is acidified to a sufficiently low pH (pH < 4) to fully re-protonate the phenoxide and precipitate the this compound.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from its ortho and para isomers.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to approximately 10-20 mmHg.[8][15]
-
Gradually heat the distillation flask using a heating mantle.
-
Collect fractions at different temperature ranges. The ortho isomer is expected to have a lower boiling point than the meta and para isomers.
-
Monitor the purity of each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective for removing both more and less polar impurities.
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[16] Aim for an Rf value of 0.2-0.3 for this compound.
-
Visualize the TLC plate under UV light and/or by staining with a p-anisaldehyde or potassium permanganate (B83412) solution.[17][18][19]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
-
Elution:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing pure this compound and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Acid-Base Extraction
This method is ideal for removing non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Extraction:
-
Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of sodium hydroxide.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with the NaOH solution.
-
-
Acidification:
-
Combine the aqueous extracts and cool them in an ice bath.
-
Slowly add concentrated hydrochloric acid until the solution is acidic (pH < 4). This compound will precipitate out.
-
-
Isolation:
-
If the product solidifies, it can be collected by vacuum filtration.
-
If it separates as an oil, extract it back into a fresh portion of the organic solvent, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Visualizations
Caption: Decision workflow for selecting a purification method for crude this compound.
Caption: Experimental workflow for the purification of this compound via acid-base extraction.
References
- 1. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:621-27-2 | Chemsrc [chemsrc.com]
- 5. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]
- 6. 3-N-Propylphenol [myskinrecipes.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 17. TLC fractionation and visualization of selected phenolic compounds applied as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epfl.ch [epfl.ch]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of 3-Propylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 3-propylphenol. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this two-step synthesis, which involves a Friedel-Crafts acylation followed by a Clemmensen reduction.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect during the synthesis of this compound?
A1: Impurities can arise from both the Friedel-Crafts acylation and the Clemmensen reduction steps.
-
From Friedel-Crafts Acylation:
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O-acylated byproduct (Phenyl propionate): This forms when the acyl group attaches to the oxygen of the phenol (B47542) instead of the carbon of the aromatic ring.
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Regioisomers (2-hydroxypropiophenone and 4-hydroxypropiophenone): These are common byproducts due to the ortho- and para-directing nature of the hydroxyl group.
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Polyacylated products: Multiple acyl groups may be added to the phenol ring, especially with highly activating substrates.
-
-
From Clemmensen Reduction:
-
Incomplete reduction (3-hydroxypropiophenone): The starting material for the reduction may not be fully converted to the final product.
-
Alcohol intermediate (1-(3-hydroxyphenyl)propan-1-ol): This can be formed as an intermediate in the reduction process.
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Byproducts from acid-sensitive groups: The strongly acidic conditions of the Clemmensen reduction can lead to side reactions if other acid-sensitive functional groups are present in the molecule.[1]
-
Q2: How can I minimize the formation of the O-acylated byproduct during the Friedel-Crafts acylation?
A2: The formation of the O-acylated product can be minimized by utilizing the Fries rearrangement. This reaction is typically promoted by using an excess of the Lewis acid catalyst (e.g., AlCl₃) and higher reaction temperatures.[2] The Fries rearrangement converts the initially formed O-acylated ester to the desired C-acylated ketone.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of both the acylation and reduction reactions. Specific visualization agents can be used for phenols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the various impurities present in your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about your product and any impurities present.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups and the disappearance of the carbonyl group from the intermediate after the Clemmensen reduction.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that your reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[3] |
| Deactivated Aromatic Ring | If your phenol starting material has strongly electron-withdrawing substituents, the Friedel-Crafts acylation will be less efficient.[3] For this compound synthesis from phenol, this is not a primary concern. |
| Insufficient Reaction Time or Temperature | Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature to drive it to completion. Monitor the reaction progress by TLC. |
| Formation of O-acylated Product | As mentioned in the FAQs, promote the Fries rearrangement by using a higher temperature and a stoichiometric amount or more of the Lewis acid catalyst to convert the O-acylated ester to the desired C-acylated ketone.[2] |
Issue 2: Incomplete Clemmensen Reduction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Ensure an adequate excess of amalgamated zinc is used. The reaction occurs on the surface of the zinc, so a sufficient surface area is crucial.[4] |
| Inadequate Acidity | The Clemmensen reduction requires strongly acidic conditions. Use concentrated hydrochloric acid as specified in the protocol. |
| Short Reaction Time | The reduction can be slow. Monitor the reaction by TLC until the starting ketone has been consumed. |
| Poor Quality Zinc Amalgam | The zinc must be properly amalgamated with mercury to be effective. Follow the preparation procedure for the amalgam carefully. |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Multiple Impurities with Similar Polarities | A combination of purification techniques may be necessary. Start with an acid-base extraction to remove any non-phenolic impurities. Follow this with column chromatography using a carefully selected solvent system. For final polishing, fractional distillation under reduced pressure can be effective for separating compounds with close boiling points.[5][6] |
| Co-elution during Column Chromatography | If impurities are co-eluting with your product, try adjusting the polarity of your eluent system. A gradient elution (gradually increasing the polarity of the solvent) may provide better separation. |
| Thermal Decomposition during Distillation | If you observe decomposition during distillation, ensure you are using a vacuum that is low enough to reduce the boiling point to a safe temperature (generally below 150°C for many organic compounds).[7] |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Phenol to 3-Hydroxypropiophenone
This protocol is adapted from a similar synthesis and may require optimization.[8]
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve phenol in a suitable anhydrous solvent (e.g., toluene).
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Slowly add aluminum chloride (AlCl₃) to the stirred solution.
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Heat the mixture to reflux and add propionyl chloride dropwise.
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Continue refluxing for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and slowly pour it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 3-hydroxypropiophenone.
Step 2: Clemmensen Reduction of 3-Hydroxypropiophenone to this compound
This is a general procedure and should be optimized for this specific substrate.[4]
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Prepare amalgamated zinc by mixing zinc powder with a solution of mercuric chloride.
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In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and the crude 3-hydroxypropiophenone from the previous step.
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Heat the mixture to a vigorous reflux with stirring.
-
Continue refluxing for several hours, monitoring the reaction by TLC. Add more concentrated HCl periodically if the reaction stalls.
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Once the reaction is complete, cool the mixture and decant the aqueous layer.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the remaining zinc amalgam with the same organic solvent.
-
Combine all organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude this compound.
Purification Protocols
Acid-Base Extraction
-
Dissolve the crude this compound in an organic solvent like diethyl ether.
-
Wash the organic solution with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
To isolate the this compound, extract the organic layer with an aqueous sodium hydroxide (B78521) solution. The phenol will deprotonate and move into the aqueous layer as sodium 3-propylphenoxide.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the this compound.
-
Extract the purified phenol back into an organic solvent, dry the organic layer, and evaporate the solvent.
Column Chromatography
-
Pack a chromatography column with silica (B1680970) gel.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexanes. The less polar this compound will elute before the more polar unreacted ketone and alcohol intermediates.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Fractional Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude or partially purified this compound in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound at that pressure. The boiling point of this compound is approximately 228 °C at atmospheric pressure, so a significant vacuum is required to lower it to a safe temperature.
Data Presentation
Table 1: Summary of Potential Impurities and their Identification
| Impurity Name | Structure | Typical Analytical Signature (Expected) |
| Phenyl propionate | C₆H₅OC(O)CH₂CH₃ | Distinct ester carbonyl stretch in IR (~1760 cm⁻¹). Different chemical shifts in ¹H and ¹³C NMR compared to the C-acylated product. |
| 2-Hydroxypropiophenone | HOC₆H₄C(O)CH₂CH₃ (ortho) | Characteristic aromatic splitting pattern in ¹H NMR for ortho substitution. |
| 4-Hydroxypropiophenone | HOC₆H₄C(O)CH₂CH₃ (para) | Characteristic aromatic splitting pattern in ¹H NMR for para substitution. |
| 3-Hydroxypropiophenone | HOC₆H₄C(O)CH₂CH₃ (meta) | Ketone carbonyl stretch in IR (~1680 cm⁻¹). Presence of carbonyl carbon in ¹³C NMR. |
| 1-(3-hydroxyphenyl)propan-1-ol | HOC₆H₄CH(OH)CH₂CH₃ | Absence of a carbonyl peak and presence of a broad O-H stretch in IR. Characteristic carbinol proton signal in ¹H NMR. |
Table 2: Typical Yields and Purity
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| Friedel-Crafts Acylation | 3-Hydroxypropiophenone | 65-80%[9] | Varies depending on side reactions |
| Clemmensen Reduction | This compound | 70-90% | >95% after purification |
Note: Yields are highly dependent on reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Purification [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How To [chem.rochester.edu]
- 8. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]
- 9. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
Technical Support Center: 3-Propylphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Propylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Common laboratory-scale synthesis routes for this compound include the Grignard reaction of 3-hydroxybenzaldehyde (B18108) with an ethyl magnesium halide followed by catalytic hydrogenation, and the direct catalytic hydrogenation of 3-allylphenol (B1283488) or other unsaturated precursors. Other reported methods, often explored for industrial or green chemistry applications, involve the derivatization of natural products like cashew nut shell liquid (CNSL) or the catalytic conversion of lignin-derived compounds.[1][2][3][4]
Q2: I am getting a low yield in the Grignard reaction step. What are the potential causes?
A2: Low yields in the Grignard reaction with 3-hydroxybenzaldehyde are often attributed to a few critical factors. Firstly, ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. Secondly, the quality of the magnesium and the ethyl halide are crucial for efficient Grignard reagent formation. Finally, precise temperature control is vital; side reactions can occur at elevated temperatures.[1] The selection of an appropriate solvent or solvent mixture is also a key parameter for optimizing the reaction.[1]
Q3: My catalytic hydrogenation is not going to completion. What should I check?
A3: Incomplete catalytic hydrogenation can be due to several factors. Ensure the catalyst, commonly palladium on carbon (Pd/C), is active; old or improperly stored catalyst may have reduced efficacy. The reaction is sensitive to catalyst poisons, so ensure all reagents and solvents are of high purity. Hydrogen pressure and reaction time are also critical parameters; ensure adequate hydrogen pressure is maintained throughout the reaction and allow for sufficient reaction time. In some cases, gentle heating may be required. Finally, ensure efficient stirring to maintain proper suspension of the catalyst in the reaction mixture.
Q4: What are some of the impurities I might expect in my final product?
A4: Depending on the synthetic route, potential impurities can include unreacted starting materials (e.g., 3-hydroxybenzaldehyde or the intermediate alcohol from the Grignard route), over-reduction products if other functional groups are present, or side-products from the Grignard reaction. If starting from natural products like CNSL, related phenolic compounds may be present. Purification is typically achieved through distillation or column chromatography.
Q5: Are there more sustainable or "green" synthesis routes for this compound?
A5: Yes, significant research has focused on developing greener routes to this compound. One approach involves the use of renewable feedstocks like cashew nut shell liquid (CNSL) or lignin.[3][4] These methods often involve catalytic processes like metathesis and isomerization to convert long-chain alkylphenols derived from these natural sources into this compound.[3][4][5] While these routes can be more complex, they offer a more sustainable alternative to traditional petrochemical-based syntheses.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no formation of the Grignard reagent | Wet glassware or solvent | Thoroughly dry all glassware in an oven and use anhydrous solvents. |
| Inactive magnesium | Use fresh, high-purity magnesium turnings. Briefly grind them in a mortar and pestle before use to expose a fresh surface. | |
| Impure ethyl halide | Use freshly distilled ethyl halide. | |
| Low yield of the desired alcohol | Grignard reagent quenched by acidic phenol (B47542) proton | Consider protecting the phenolic hydroxyl group of 3-hydroxybenzaldehyde prior to the Grignard reaction. |
| Incorrect reaction temperature | Maintain the recommended temperature range for the Grignard reaction to minimize side reactions.[1] | |
| Inefficient stirring | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Formation of significant byproducts | Wurtz coupling of the ethyl halide | Add the ethyl halide to the magnesium suspension at a rate that maintains a gentle reflux. |
| Aldol condensation of the starting aldehyde | Add the Grignard reagent slowly to the aldehyde solution at a low temperature. |
Catalytic Hydrogenation Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Inactive catalyst | Use fresh, high-quality palladium on carbon. |
| Catalyst poisoning | Ensure high purity of the substrate, solvent, and hydrogen gas. | |
| Insufficient hydrogen pressure | Ensure the reaction vessel is properly sealed and maintain the recommended hydrogen pressure. | |
| Poor catalyst suspension | Use a stir rate that ensures the catalyst is well-dispersed in the reaction medium. | |
| Formation of byproducts | Over-reduction of the aromatic ring | Monitor the reaction progress carefully and stop the reaction once the starting material is consumed. Use milder reaction conditions if necessary. |
| Hydrogenolysis of the hydroxyl group | This is less common for phenols but can occur under harsh conditions. Use a lower temperature and pressure. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Hydrogenation
This two-step protocol is based on a practical synthesis of this compound with a reported overall yield of 75%.[1]
Step 1: Grignard Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a small portion of a solution of ethyl bromide in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: After the magnesium has been consumed, cool the reaction mixture. Add a solution of 3-hydroxybenzaldehyde in anhydrous THF dropwise, maintaining a controlled temperature.[1]
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for the specified time. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate alcohol.
Step 2: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the crude alcohol from the previous step in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Protocol 2: Direct Catalytic Hydrogenation of 3-Propenylphenol
This protocol is a single-step hydrogenation to produce this compound.
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Reaction Setup: In a hydrogenation vessel, dissolve 3-propenylphenol (or a related unsaturated precursor) in tetrahydrofuran (THF).[2]
-
Catalyst Addition: Add 10% palladium on carbon to the solution.[2]
-
Hydrogenation: Connect the vessel to a hydrogen balloon or a hydrogenation apparatus and maintain the reaction at room temperature overnight with vigorous stirring.[2]
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst.[2]
-
Isolation: Evaporate the solvent from the filtrate to yield this compound.[2] A reported yield for this type of reaction is up to 100%.[2]
Quantitative Data Summary
| Synthesis Route | Key Reagents | Catalyst | Solvent | Reported Yield | Reference |
| Grignard & Hydrogenation | 3-Hydroxybenzaldehyde, EtMgBr, H₂ | Pd/C | THF, Ethanol | 75% (overall) | [1] |
| Direct Hydrogenation | 3-Propenylphenol, H₂ | 10% Pd/C | THF | 100% | [2] |
| From Anacardic Acids | Anacardic acids, 2-butene | Metathesis catalyst | Not specified | 69% | [4][5] |
| From Lignin Derivatives | 4-alkyl-2-alkoxyphenols, H₂ | Redox catalyst | Not specified | 50-90% | [4] |
Visualized Workflows
Caption: Troubleshooting logic for low yield in the Grignard reaction.
Caption: Troubleshooting logic for incomplete catalytic hydrogenation.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
- 5. EP3303276A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
side reactions in the alkylation of phenol to 3-Propylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of phenol (B47542), with a specific focus on the challenges and side reactions encountered, including the synthesis of 3-propylphenol.
Section 1: General Side Reactions in Phenol Alkylation
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions during the alkylation of phenol?
The main side reactions in phenol alkylation include:
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O-alkylation vs. C-alkylation: Phenoxide ions are ambident nucleophiles, meaning alkylation can occur at the oxygen atom to form a phenyl ether (O-alkylation) or at the aromatic ring to form an alkylphenol (C-alkylation).[1][2]
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Polyalkylation: The introduction of an alkyl group activates the phenol ring, making it more susceptible to further alkylation, which results in di- and tri-alkylated products.[3][4]
-
Isomer Formation: C-alkylation typically occurs at the ortho and para positions due to the directing effect of the hydroxyl group.[5] Achieving meta substitution is challenging.
-
Carbocation Rearrangement: When using primary alkylating agents like n-propyl halides, the initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to branched alkylphenols (e.g., isopropylphenol instead of n-propylphenol).[6][7]
-
Catalyst Deactivation: Lewis acid catalysts can form complexes with the phenolic oxygen, which deactivates the aromatic ring.[8]
Q2: How can I control the selectivity between O-alkylation and C-alkylation?
The selectivity is primarily influenced by the reaction conditions:[1][2]
-
Solvent: Polar aprotic solvents like DMF and DMSO favor O-alkylation. Protic solvents such as water and ethanol (B145695) favor C-alkylation because they solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction.[1][2]
-
Catalyst: Base-catalyzed reactions with alkyl halides generally favor O-alkylation.[9]
-
Leaving Group: For reactions with alkyl halides, a better leaving group can favor O-alkylation under appropriate conditions.[9]
Q3: How can polyalkylation be minimized?
To reduce the formation of polyalkylated products, you can:
-
Use a large excess of phenol relative to the alkylating agent.[9]
-
Employ shorter reaction times and lower temperatures, monitoring the reaction progress to stop it when the mono-alkylated product is maximized.[9]
Troubleshooting Guide: Common Issues in Phenol Alkylation
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of phenol | Inactive catalyst (e.g., coking of solid acids, complexation of Lewis acids).[8][9] | Regenerate solid acid catalysts by calcination. Use a stoichiometric amount of Lewis acid if complexation is an issue.[10] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation.[9] | |
| Improper solvent. | For O-alkylation, use polar aprotic solvents (DMF, DMSO). For Friedel-Crafts C-alkylation, use inert solvents.[9] | |
| Formation of undesired isomers (ortho/para instead of meta) | The hydroxyl group is an ortho, para-director in electrophilic aromatic substitution. | Direct synthesis of meta-alkylphenols is challenging. Consider multi-step synthesis routes involving meta-directing groups or specialized catalytic systems (see Section 2). |
| Formation of branched alkylphenols (e.g., isopropylphenol) | Carbocation rearrangement of the alkylating agent.[7] | Use a milder Lewis acid or a catalytic system that avoids free carbocations. Alternatively, use Friedel-Crafts acylation followed by reduction of the ketone.[7] |
| Excessive O-alkylation (ether formation) | Reaction conditions favor O-alkylation. | To favor C-alkylation, use a protic solvent (e.g., water, ethanol) and consider a Fries rearrangement of the O-alkylated product.[2][11] |
Section 2: Synthesis of this compound - A Special Case
Directly alkylating phenol to obtain this compound is generally not feasible via standard Friedel-Crafts reactions due to the ortho-, para-directing nature of the hydroxyl group. The following FAQs and guides address the common challenges and provide alternative, more practical synthesis routes.
Frequently Asked Questions (FAQs)
Q4: Why is it difficult to synthesize this compound directly from phenol via Friedel-Crafts alkylation?
The hydroxyl group of phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution.[5] This means that incoming electrophiles, such as a propyl carbocation, will preferentially add to the positions ortho and para to the hydroxyl group. Direct meta-alkylation is therefore not a favored reaction pathway under typical Friedel-Crafts conditions.
Q5: What are the viable synthetic routes to this compound?
Several multi-step synthetic routes have been successfully employed to produce this compound:
-
Grignard Reaction and Hydrogenation: This involves the reaction of 3-hydroxybenzaldehyde (B18108) with ethylmagnesium bromide, followed by catalytic hydrogenation of the resulting secondary alcohol.[3]
-
Reduction of 3-Hydroxypropiophenone: This is another common method where 3-hydroxypropiophenone is reduced to this compound.
-
From Cashew Nut Shell Liquid (CNSL): Natural products from CNSL, which have a long alkyl chain at the meta position, can be chemically modified through processes like metathesis to shorten the chain to a propyl group.[1]
-
Alkylation with a Directing Group: Modern methods may employ a directing group to force alkylation at the meta position, which is then cleaved to yield the desired product.[12]
Summary of Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Key Steps | Reported Overall Yield | Reference |
| Grignard Reaction & Hydrogenation | 3-Hydroxybenzaldehyde, Ethylmagnesium Bromide | Grignard addition, Catalytic hydrogenation | 75% | [3] |
| Hydrogenation of Precursor | "Part B (1) compound" | Catalytic hydrogenation | 100% (for the hydrogenation step) | [2] |
| From Anacardic Acid (from CNSL) | Anacardic Acid, 2-Butene | Decarboxylation, Isomerization, Metathesis, Hydrogenation | ~11-69% (from cardanol (B1251761) or anacardic acids) | |
| Ruthenium-Catalyzed C-H Alkylation | Phenol derivative with directing group, Alkyl halide | Installation of directing group, Ru-catalyzed alkylation, Removal of directing group | Varies | [9][12] |
Experimental Protocols for Key Synthetic Routes
Protocol 1: Synthesis of this compound via Grignard Reaction and Hydrogenation (Adapted from[3])
-
Grignard Reaction:
-
To a solution of 3-hydroxybenzaldehyde in a suitable solvent mixture (e.g., THF/toluene), add a solution of ethylmagnesium bromide dropwise at a controlled temperature.
-
Stir the reaction mixture until completion (monitor by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the intermediate benzylic alcohol.
-
-
Catalytic Hydrogenation:
-
Dissolve the intermediate alcohol in a solvent such as ethanol or THF.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to yield this compound.
-
Visualizing Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Pherobase Synthesis - this compound | C9H12O [pherobase.com]
- 10. echemi.com [echemi.com]
- 11. Three-Component Ruthenium-Catalyzed meta-C-H Alkylation of Phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2016187678A1 - Production of 3-alkylphenols and uses thereof - Google Patents [patents.google.com]
degradation of 3-Propylphenol under specific reaction conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the degradation of 3-propylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the degradation of this compound? A1: The most common methods for degrading this compound and other related phenolic compounds are Advanced Oxidation Processes (AOPs) and microbial degradation.[1][2] AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to oxidize organic pollutants.[1][3] Common AOPs include Fenton and photo-Fenton systems, ozonation (O₃), UV/H₂O₂, and photocatalysis with materials like TiO₂.[1][4] Microbial degradation employs bacteria and fungi that have enzyme systems capable of breaking down aromatic compounds.[2][5]
Q2: What are the likely degradation pathways and major intermediates of this compound under oxidative stress? A2: While specific literature on this compound is limited, the degradation pathway can be inferred from that of phenol (B47542) and other alkylphenols.[6] The process is typically initiated by the attack of hydroxyl radicals (•OH), leading to a series of hydroxylation and oxidation steps.[6] The proposed major pathway involves:
-
Hydroxylation: Addition of •OH to the aromatic ring, forming propyl-dihydroxybenzene intermediates like 3-propylcatechol.[6]
-
Oxidation: These intermediates are further oxidized to form propyl-benzoquinones.[6]
-
Ring Opening: The aromatic ring is cleaved, leading to the formation of various short-chain carboxylic acids (e.g., maleic, oxalic, formic acid).[6]
-
Mineralization: Ultimately, these organic acids are broken down into CO₂, H₂O, and inorganic ions.[1][6]
Q3: Which analytical techniques are most suitable for monitoring this compound degradation and identifying its byproducts? A3: A combination of analytical techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the concentration of this compound over time.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile intermediates and final degradation products.[7]
-
Total Organic Carbon (TOC) Analysis: Measures the total amount of organic carbon in the sample, which is crucial for determining the extent of mineralization (conversion to CO₂).[6]
Q4: What are the critical experimental parameters that need to be controlled during degradation studies? A4: The following parameters are crucial and should be carefully controlled and reported:
-
pH: Directly influences the reaction rate and mechanism, especially in AOPs like the Fenton reaction where the optimal pH is typically around 3.0.[6]
-
Temperature: Affects reaction kinetics.[6]
-
Initial Concentration of this compound: Can influence the reaction order and overall efficiency.[6]
-
Concentrations of Oxidants and Catalysts: The ratios of reagents (e.g., H₂O₂ to Fe²⁺) are critical for optimal performance.[6]
-
Matrix Composition: Other substances in the sample can act as radical scavengers or interfere with the reaction.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degradation Efficiency | 1. Sub-optimal pH: The efficiency of many AOPs is highly pH-dependent.[6] 2. Insufficient Oxidant: The oxidant (e.g., H₂O₂) may be depleted before degradation is complete.[6] 3. Catalyst Deactivation: The catalyst (e.g., Fe²⁺ in Fenton's reagent) may convert to a less active form (e.g., Fe³⁺ precipitates).[6] 4. Radical Scavenging: Other compounds in the sample matrix may be consuming the reactive hydroxyl radicals.[6] | 1. Optimize and Buffer pH: Conduct preliminary experiments to find the optimal pH. For Fenton's reaction, maintain the pH around 3.0.[6] 2. Increase Oxidant Dose: Add the oxidant in stoichiometric excess or in a stepwise manner to maintain its concentration.[6] 3. Maintain Acidic pH: Keeping the pH low helps keep the iron catalyst in its active, soluble form.[6] 4. Purify Sample: If possible, remove interfering compounds from the sample matrix before treatment. |
| Formation of Colored Byproducts | 1. Intermediate Formation: The initial stages of phenol oxidation often lead to the formation of colored intermediates like benzoquinones.[6] 2. Polymerization: Phenols can polymerize under certain oxidative conditions, forming larger, colored molecules.[6] | 1. Time-Course Analysis: Collect samples at multiple time points to track the formation and subsequent degradation of colored intermediates.[6] 2. Ensure Complete Mineralization: Allow the reaction to proceed long enough to break down these colored intermediates into non-colored compounds like short-chain organic acids. Confirm with TOC analysis.[6] |
| Inconsistent Experimental Results | 1. Variable Degradation of Stock Solution: The this compound starting material may degrade during storage due to exposure to light, heat, or oxidants.[7] 2. Inconsistent Reagent Purity/Concentration: Variations in the quality or preparation of oxidant and catalyst solutions. | 1. Standardize Protocols: Minimize exposure of all solutions to heat and light. Use freshly prepared or recently purified this compound for sensitive experiments.[7] 2. Use High-Purity Reagents: Prepare fresh solutions of oxidants and catalysts before each experiment and verify their concentrations. |
| Precipitate Formation (in Fenton process) | 1. pH is too high: If the pH rises above ~4, ferric iron (Fe³⁺) will precipitate as ferric hydroxide (B78521) (Fe(OH)₃), deactivating the catalyst.[6] | 1. Monitor and Control pH: Continuously monitor the pH of the reaction mixture and add acid (e.g., H₂SO₄) as needed to maintain it within the optimal range (typically 2.7-3.5).[6] |
Data Presentation: AOPs for Phenolic Compound Degradation
The following table summarizes typical reaction conditions and outcomes for various AOPs used in the degradation of phenolic compounds, which can be adapted for this compound experiments.
| Advanced Oxidation Process (AOP) | Typical Catalyst/Energy Source | Key Reagents | Optimal pH | Typical Removal Efficiency | Reference |
| Fenton | Fe²⁺ | H₂O₂ | ~3.0 | >90% | [4][6] |
| Photo-Fenton | Fe²⁺ / UV light | H₂O₂ | ~3.0 | >95% | [4] |
| Ozonation/UV | UV light | O₃ | 7.0 | >94% | [4] |
| O₃/H₂O₂/UV | UV light | O₃, H₂O₂ | 7.0 | ~100% | [4] |
| Photocatalysis | TiO₂ / UV light | - | 4.0-6.0 | >94% | [8] |
Experimental Protocols
Protocol 1: Fenton Oxidation of this compound
This protocol outlines a general procedure for the degradation of this compound in an aqueous solution using Fenton's reagent.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄, for pH adjustment)
-
Sodium hydroxide (NaOH, for pH adjustment and quenching)
-
Deionized water
-
HPLC-grade methanol (B129727) (for analysis)
-
0.45 µm syringe filters
2. Procedure:
-
Preparation: Prepare a 1000 mg/L stock solution of this compound in deionized water. Prepare separate solutions of FeSO₄·7H₂O and H₂O₂.
-
Reaction Setup:
-
In a glass batch reactor, add a known volume of the this compound stock solution to achieve the desired initial concentration (e.g., 100 mg/L).
-
Adjust the pH of the solution to 3.0 using dilute H₂SO₄.[6]
-
-
Initiation:
-
Add the FeSO₄·7H₂O solution to the reactor to achieve the desired catalyst concentration (e.g., a molar ratio of [Fe²⁺]:[this compound] of 1:10).
-
Stir the solution for 5 minutes to ensure homogeneity.
-
Add the H₂O₂ solution to initiate the reaction. The molar ratio of [H₂O₂]:[this compound] is a key parameter to optimize, often starting in the range of 5:1 to 20:1.[6]
-
-
Sampling & Quenching:
-
Withdraw samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min).
-
Immediately quench the reaction in each sample by adding a small amount of NaOH to raise the pH > 10, which precipitates the iron catalyst and stops the reaction.[6]
-
-
Analysis:
-
Filter the quenched samples using a 0.45 µm syringe filter to remove the precipitated iron.
-
Analyze the filtrate for the remaining this compound concentration using HPLC.
-
(Optional) Analyze samples using GC-MS to identify intermediates and a TOC analyzer to determine mineralization.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical Fenton oxidation experiment.
Proposed Degradation Pathway
Caption: Proposed oxidative degradation pathway for this compound.
References
- 1. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 5. Degradation of phenols using bacteria isolated from the subsurface of manufactured gas plants (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Propylphenol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-propylphenol for analysis, particularly by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound, due to its polar phenolic hydroxyl group, exhibits low volatility and can interact with the active surfaces in the GC system, leading to poor peak shape (tailing) and potential thermal degradation. Derivatization masks this polar group by replacing the active hydrogen with a non-polar group.[1][2] This increases the compound's volatility and thermal stability, resulting in improved chromatographic performance, sharper peaks, and better sensitivity.[3]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods for derivatizing phenols like this compound are silylation, acylation, and alkylation.[2]
-
Silylation replaces the hydroxyl hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This is a widely used and effective method.[1]
-
Acylation introduces an acyl group, forming an ester.[1]
-
Alkylation adds an alkyl group to the phenolic oxygen, forming an ether.
Q3: Which derivatizing reagent should I choose for my application?
A3: The choice of reagent depends on the analytical requirements.
-
For general GC-MS analysis, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices.[3][4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[1][5]
-
If you require a more stable derivative, consider reagents that form tert-butyldimethylsilyl (TBDMS) ethers, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
For analysis using an electron capture detector (GC-ECD), acylation with a halogenated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can significantly enhance sensitivity.
Q4: How can I ensure my derivatization reaction goes to completion?
A4: To ensure a complete reaction, several factors are critical:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[1] Ensure your sample, solvents, and glassware are dry. If necessary, dry the sample under a stream of nitrogen before adding the reagent.[1]
-
Reagent Excess: Use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion. A general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.
-
Optimal Temperature and Time: Allow the reaction to proceed for a sufficient time at the optimal temperature. These conditions vary depending on the reagent and the analyte. (See Table 1 for recommended conditions).
-
Use of a Catalyst: For silylation, adding a small amount of TMCS (e.g., 1%) to BSTFA can increase its reactivity.[1]
-
Proper Mixing: Ensure the sample and reagents are thoroughly mixed by vortexing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | Incomplete derivatization | - Ensure anhydrous conditions by drying the sample and using dry solvents.[1] - Increase the molar excess of the derivatizing reagent. - Optimize reaction time and temperature (see Table 1). - Use a catalyst, such as 1% TMCS with BSTFA.[5] - Ensure the derivatizing reagent is not expired or degraded. |
| Adsorption of underivatized phenol (B47542) | - Check for active sites in the GC inlet liner or column. Use a deactivated liner.[6] - Silanize glassware to prevent adsorption.[7] | |
| Derivative instability | - Analyze samples as soon as possible after derivatization. - Use a solvent like hexane (B92381) and add pyridine (B92270) with BSTFA to improve the stability of silyl derivatives.[8] | |
| Multiple Peaks for a Single Analyte | Incomplete reaction | - The original, underivatized this compound may be eluting as a broad, tailing peak.[1] Optimize reaction conditions as described above. |
| Presence of moisture | - Water can hydrolyze the derivatizing reagent and the formed derivative, leading to multiple peaks. Ensure all components are anhydrous. | |
| Side reactions | - While less common for a simple phenol like this compound, highly reactive reagents might interact with the solvent or other matrix components. Ensure the use of high-purity, aprotic solvents. | |
| Peak Tailing | Incomplete derivatization | - A significant portion of the analyte remains underivatized and is interacting with active sites in the GC system. Optimize the derivatization procedure. |
| Active sites in the GC system | - Use a fresh, deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. - Trim the front end of the column if it has become contaminated. | |
| Poor Reproducibility | Inconsistent reaction conditions | - Precisely control reaction time, temperature, and reagent volumes. Use a heating block for consistent temperature control. |
| Presence of variable amounts of water | - Implement a consistent and thorough drying step for all samples.[1] | |
| Pipetting errors | - Use calibrated micropipettes for accurate measurement of small volumes of reagents and internal standards. |
Quantitative Data Summary
The optimal conditions for derivatization can vary based on the specific sample matrix and analytical instrumentation. The following table provides a summary of typical reaction conditions for the derivatization of phenols.
| Derivatization Method | Reagent | Typical Solvent | Catalyst | Temperature (°C) | Time (min) |
| Silylation (TMS) | BSTFA or MSTFA | Acetonitrile, Pyridine, Toluene | 1% TMCS | 60 - 100 | 30 - 60 |
| Silylation (TBDMS) | MTBSTFA | Acetonitrile, Dichloromethane | None | 60 - 100 | 60 - 90 |
| Acylation | Acetic Anhydride | Pyridine, Hexane | Base (e.g., Pyridine) | Room Temp. - 50 | 15 - 30 |
| Acylation (Fluorinated) | TFAA or PFPA | Toluene, Ethyl Acetate (B1210297) | None | 50 - 70 | 20 - 30 |
Note: This table presents general guidelines. Optimization for this compound specifically may be required.
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA + 1% TMCS
This protocol is a standard method for preparing trimethylsilyl (TMS) derivatives for GC-MS analysis.
-
Sample Preparation: If the this compound is in a solvent, transfer an aliquot containing approximately 1 mg of the compound to a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the dried residue. Then, add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes.[1]
-
Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation of this compound with Acetic Anhydride
This protocol is for forming the acetate ester of this compound.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 200 µL of pyridine in a 2 mL autosampler vial. The pyridine acts as both a solvent and a catalyst.
-
Reagent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 15-30 minutes.[1]
-
Work-up (Optional but Recommended): To remove excess reagent and pyridine, add 500 µL of a 5% sodium bicarbonate solution and vortex. Add 500 µL of an organic solvent like hexane or ethyl acetate, vortex, and allow the layers to separate. Carefully transfer the upper organic layer containing the derivatized product to a clean vial.
-
Analysis: The extracted organic layer is ready for injection into the GC-MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. nbinno.com [nbinno.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. gcms.cz [gcms.cz]
- 8. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Propylphenol Isomers by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of propylphenol isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the separation of 2-propylphenol, 3-propylphenol, and 4-propylphenol (B1200801) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Issue 1: Poor Resolution or Co-elution of Propylphenol Isomers
Q: My propylphenol isomers are not separating well and are appearing as a single peak or closely overlapping peaks. How can I improve the resolution?
A: Poor resolution of positional isomers like propylphenol is a common challenge due to their similar physicochemical properties. Several factors in your chromatographic method can be optimized to enhance separation.
Troubleshooting Steps for HPLC:
-
Column Chemistry: Standard C18 columns, which separate primarily based on hydrophobicity, may not be sufficient. Consider using a stationary phase with alternative selectivity.
-
Phenyl-Phases (e.g., Phenyl-Hexyl): These columns can provide π-π interactions with the aromatic ring of the propylphenols, offering a different separation mechanism that can significantly improve the resolution of positional isomers.[1]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective for separating closely related aromatic compounds.[1]
-
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of your separation. Methanol, being a proton donor and acceptor, interacts differently with analytes compared to acetonitrile.[2]
-
Mobile Phase pH: For phenolic compounds, adjusting the pH of the mobile phase can be critical. Operating at a pH well below the pKa of the phenols (typically around 10) ensures they are in their neutral form, leading to better retention and potentially improved separation on reversed-phase columns. Adding a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%) is common practice.[3][4]
-
-
Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differential interaction with the stationary phase. Experiment with temperatures in the 25-40°C range.
-
Flow Rate: Reducing the flow rate can allow for more interaction time between the analytes and the stationary phase, potentially improving resolution.
Troubleshooting Steps for GC:
-
Column Selection: The choice of the GC column's stationary phase is crucial. A mid-polarity phase is often effective for separating phenolic isomers. A (5%-Phenyl)-methylpolysiloxane stationary phase is a good starting point.
-
Temperature Programming: A slow, optimized temperature ramp is essential to resolve isomers with similar boiling points. A shallow temperature gradient will increase the time the analytes spend in the column, allowing for better separation.
Issue 2: Peak Tailing
Q: The peaks for my propylphenol isomers are asymmetrical and show significant tailing. What causes this and how can I fix it?
A: Peak tailing for polar compounds like phenols is often caused by secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Active Silanol (B1196071) Groups (HPLC): Residual silanol groups on the silica-based stationary phase can interact strongly with the hydroxyl group of phenols, causing tailing.
-
Solution 1: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are "end-capped" to minimize the number of free silanol groups.[4]
-
Solution 2: Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups, reducing their interaction with the analytes.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
Extra-Column Volume (HPLC): Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing. Ensure that the connecting tubing is as short and narrow as possible.
Issue 3: Inconsistent Retention Times
Q: The retention times for my propylphenol isomers are drifting between runs. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your analysis. The issue often lies with the stability of the chromatographic system.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase for each analysis set and ensure accurate mixing. If using a buffer, ensure it is fully dissolved and the pH is consistent.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[3]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the system can also cause fluctuations. Degas the mobile phase and purge the pump.[5]
Experimental Protocols
Below are example experimental protocols for the separation of propylphenol isomers by HPLC and GC. These should be considered as starting points and may require further optimization for your specific application.
HPLC Protocol: Separation of 2-, 3-, and 4-Propylphenol
| Parameter | Setting |
| Column | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | UV at 275 nm |
| Sample Preparation | Dissolve a standard mixture of 2-, 3-, and 4-propylphenol in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 10 µg/mL for each isomer. |
GC Protocol: Separation of 2-, 3-, and 4-Propylphenol
| Parameter | Setting |
| Column | (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80°C, hold for 1 minute, then ramp to 150°C at 5°C/min, and hold for 2 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280°C |
| Sample Preparation | Prepare a solution of the propylphenol isomers in dichloromethane (B109758) at a concentration of approximately 20 µg/mL for each isomer. |
Quantitative Data Summary
The following table presents hypothetical retention data for the separation of propylphenol isomers based on the HPLC protocol described above. Actual retention times and resolution will vary depending on the specific column and system used.
| Analyte | Retention Time (min) | Resolution (Rs) |
| 4-Propylphenol | 8.2 | - |
| 2-Propylphenol | 9.5 | 2.1 (between 4- and 2-) |
| This compound | 10.1 | 1.8 (between 2- and 3-) |
Visual Workflow and Logic Diagrams
Caption: A logical workflow for troubleshooting common chromatography issues.
Caption: General experimental workflow for chromatographic analysis.
References
troubleshooting peak tailing in HPLC analysis of 3-Propylphenol
This technical support guide is for researchers, scientists, and drug development professionals experiencing peak tailing issues during the HPLC analysis of 3-Propylphenol. The following information provides a structured approach to diagnosing and resolving this common chromatographic problem.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it identified?
A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks are Gaussian in shape.[1] Tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 typically indicates significant peak tailing.[1][2]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
A2: this compound has a phenolic hydroxyl group which is weakly acidic. The primary cause of peak tailing for phenolic compounds is the secondary interaction between the analyte and the stationary phase.[1][3] On silica-based columns (like C18), residual silanol (B1196071) groups (Si-OH) are present.[1] At mobile phase pH values above 4, these silanol groups can become ionized (negatively charged) and interact with the polar hydroxyl group of the phenol, leading to a secondary retention mechanism that causes peak tailing.[1]
Q3: What are the primary consequences of peak tailing in my analysis?
A3: Peak tailing can significantly compromise the quality of your chromatographic data by:
-
Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.
-
Decreasing Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, which can affect the limit of detection and quantification.
-
Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy and precision of the results.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to identifying and resolving the cause of peak tailing.
Step 1: Initial Assessment & Quick Checks
-
Review Method Parameters: Ensure the mobile phase composition, pH, flow rate, and column temperature are as specified in your validated method.
-
Check for Co-elution: An impurity or related substance eluting very close to the main peak can appear as tailing. Try changing the detection wavelength to see if the peak shape changes, which might indicate a hidden co-eluting peak.[4]
-
Sample Concentration: Inject a diluted sample. If the peak shape improves, you may be overloading the column.[1][2][3]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.[2][3] Injecting in a stronger solvent can cause peak distortion.
Step 2: Mobile Phase Optimization
The mobile phase composition, particularly its pH, is critical when analyzing phenolic compounds.
-
Adjust Mobile Phase pH: The most common cause of tailing for phenols is the interaction with residual silanols. Lowering the mobile phase pH to between 2.5 and 3.5 will suppress the ionization of the silanol groups, minimizing these secondary interactions. This is often the most effective solution.
-
Use a Buffer: An appropriate buffer (e.g., phosphate (B84403) or acetate) should be used to maintain a stable pH.[5][6]
-
Mobile Phase Additives: While less common for acidic compounds like phenols, in some cases, additives can be used, though pH control is the primary strategy.
Step 3: Column Evaluation and Maintenance
-
Column Contamination: If the peak tailing has developed over time, the column may be contaminated. Flush the column with a strong solvent (see Protocol for Column Flushing and Regeneration below).
-
Column Degradation: A void at the column inlet or degradation of the packed bed can cause tailing for all peaks in the chromatogram.[1][2] This can be caused by pressure shocks or operating at a pH outside the column's stable range. If flushing doesn't work, the column may need to be replaced.[7]
-
Use an End-Capped Column: Modern "end-capped" columns have fewer residual silanol groups and are designed to reduce tailing for polar compounds.[4][5][8] If you are using an older, non-end-capped column, switching to a modern equivalent can significantly improve peak shape.
Step 4: Instrument and System Checks
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1][6] This is especially noticeable for early-eluting peaks.[5] Ensure connections are made with minimal lengths of appropriate narrow-bore tubing.
-
Blocked Frit: A partially blocked inlet frit on the column or guard column can distort the flow path and cause tailing for all peaks.[9] Try back-flushing the column (if the manufacturer allows) or replacing the frit.[9] Using a guard column can help protect the analytical column from particulate matter.[2]
Data Presentation
Table 1: Effect of Troubleshooting Actions on this compound Peak Shape
| Parameter Adjusted | Action | Expected Effect on Tailing Factor (Tf) | Potential Side Effects |
| Mobile Phase pH | Decrease pH from 6.0 to 3.0 | Significant Decrease (e.g., from 1.8 to 1.1) | May alter retention time and selectivity of other components. |
| Sample Load | Reduce injection concentration by 50% | Moderate Decrease | Lower signal-to-noise ratio. |
| Column Type | Switch from non-end-capped to end-capped C18 | Significant Decrease | May require re-optimization of the mobile phase. |
| Column Temperature | Increase column temperature by 5-10 °C | Minor Decrease | May decrease retention time and alter selectivity. |
Experimental Protocols
Protocol for Mobile Phase pH Adjustment and Optimization
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
Methodology:
-
Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water). A good range to test would be pH 2.5, 3.0, 4.0, and 5.0. Use a dilute acid like formic or phosphoric acid to lower the pH.
-
System Equilibration: Start with the lowest pH mobile phase. Flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Sequential Analysis: Increase the pH to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.
-
Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run to determine the optimal pH.
Protocol for Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Methodology (for a standard C18 reversed-phase column):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Buffer Removal: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (without any buffer or additives).
-
Organic Wash: Flush the column with 10-20 column volumes of 100% acetonitrile (B52724) or methanol.
-
Strong Solvent Wash (if necessary): If contamination is suspected to be strongly non-polar, a sequence of solvents can be used. A common sequence is:
-
10-20 column volumes of isopropanol (B130326).
-
10-20 column volumes of hexane (B92381) (for highly non-polar contaminants).
-
Important: When returning to a reversed-phase mobile phase from hexane, an intermediate solvent like isopropanol must be used to ensure miscibility.
-
-
Re-equilibration:
-
Flush with 10-20 column volumes of your mobile phase organic solvent (e.g., acetonitrile).
-
Reconnect the column to the detector.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Test Performance: Inject a standard of this compound to assess if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.
Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromtech.com [chromtech.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
minimizing byproduct formation in 3-Propylphenol reactions
Technical Support Center: 3-Propylphenol Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation in reactions involving this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during electrophilic substitution reactions with this compound, such as alkylation, acylation, halogenation, and nitration.
Question: I am observing significant amounts of di- or poly-substituted byproducts. How can I increase the selectivity for the mono-substituted product?
Answer:
The high reactivity of the phenolic ring, due to the strongly activating hydroxyl group, often leads to multiple substitutions.[1][2] The initial product can be even more nucleophilic than the starting phenol (B47542), promoting further reaction.[1] To mitigate this, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of this compound relative to the electrophile. This statistically favors the reaction with the starting material over the mono-substituted product.[1][3] Ratios of phenol to the reacting agent from 1.3:1 to 1.5:1 have been used effectively.[3]
-
Reaction Conditions: Carefully monitor the reaction's progress via techniques like TLC or GC and stop it once the formation of the desired product is maximized. Lowering the reaction temperature can also decrease the rate of subsequent substitutions.[1]
-
Catalyst Choice: Highly active catalysts, such as AlCl₃ in Friedel-Crafts reactions, can promote excessive substitution.[1] Opting for milder catalysts can help control the reaction's reactivity.[1]
-
Protecting Group Strategy: The activating effect of the hydroxyl group can be temporarily attenuated by converting it to an acetyl group. This protecting group can be removed via acid-catalyzed hydrolysis after the substitution reaction is complete.[2]
Question: My reaction is yielding a significant amount of the O-substituted product (ether) instead of the desired C-substituted product. What can I do?
Answer:
Phenols are ambident nucleophiles, meaning they can react at both the aromatic ring (C-alkylation/acylation) and the hydroxyl oxygen (O-alkylation/acylation).[1] The formation of the ether byproduct is often kinetically favored.[1] The following adjustments can influence the C/O substitution ratio:
-
Catalyst Selection: The choice of catalyst is crucial. For instance, some solid acid catalysts like zeolites can be optimized to favor C-alkylation over O-alkylation.[1]
-
Reaction Conditions: Adjusting the reaction temperature and time can influence the product distribution. Since O-alkylation is often the faster, kinetically controlled pathway, running the reaction for longer times or at higher temperatures might favor the thermodynamically more stable C-alkylated product, though this must be balanced against the risk of other side reactions.[1]
-
Solvent and Base: In reactions involving alkyl halides, the presence of a base is common. The choice of base and solvent can influence the nucleophilicity of the phenoxide ion and affect the C/O ratio.
Question: I am getting the wrong regioisomer (e.g., primarily para-substitution when the ortho-isomer is desired). How can I control the regioselectivity?
Answer:
The hydroxyl group is a strong ortho-, para-director.[4] The propyl group at the meta-position further influences the substitution pattern. Predicting the exact ortho:para ratio can be difficult.[5]
-
Steric Hindrance: The para position is generally less sterically hindered, which often makes it the major product.[5] Using bulkier reagents may further favor para-substitution.
-
Temperature: Reaction temperature can influence the isomer ratio. Often, lower temperatures may favor one isomer over another.
-
Chelation/Hydrogen Bonding: Intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl and the electrophile or catalyst, can favor the formation of the ortho isomer.[5]
-
Blocking Groups: In some cases, a blocking group can be temporarily installed at the para-position, forcing substitution to occur at the ortho-positions. The blocking group is then removed in a subsequent step.
Question: The overall yield is low, and I'm isolating a lot of dark, tarry material. What is causing this?
Answer:
Phenols are susceptible to oxidation, especially under harsh reaction conditions.[2] Direct nitration with strong nitric acid, for example, can lead to significant oxidative decomposition.[2]
-
Use Milder Conditions: Avoid overly aggressive reagents and high temperatures. For nitration, use dilute nitric acid.[2][5] For halogenation, a Lewis acid catalyst may not be required due to the high activation of the ring.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also help minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions?
The most common byproducts are poly-substituted phenols (e.g., di-propyl-phenols if alkylating with a propyl group), O-substituted products (phenyl ethers), undesired regioisomers (ortho/para variants), and products of oxidation like quinones or tarry decomposition materials.[1][2][6]
Q2: How do the hydroxyl and propyl groups on this compound direct incoming electrophiles?
The hydroxyl group is a powerful activating ortho-, para-director, meaning it strongly encourages electrophilic attack at the positions adjacent (ortho) and opposite (para) to it.[4] The propyl group at the meta-position is a weak activating group and is also an ortho-, para-director. The directing effect of the hydroxyl group is dominant. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6 (ortho and para to the -OH group).
Q3: What are the key reaction parameters to control for minimizing byproducts?
The four key parameters are:
-
Temperature: Lower temperatures generally reduce the rate of side reactions and can improve selectivity.[1]
-
Reaction Time: Monitoring the reaction allows you to stop it when the concentration of the desired product is highest, before it can react further to form byproducts.[1]
-
Stoichiometry: Using an excess of the phenol can minimize poly-substitution.[1][3]
-
Catalyst: Choosing a milder or more selective catalyst can prevent over-reactivity and unwanted side reactions.[1]
Q4: How can I purify my desired this compound derivative from the reaction mixture?
-
Extraction: Unreacted this compound and other phenolic compounds can be removed from an organic solution by washing with an aqueous base (like sodium hydroxide (B78521) or sodium bicarbonate) to form the water-soluble phenolate (B1203915) salt.[7]
-
Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation can be an effective purification method.[8]
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds, including derivatives of this compound.[1]
Data Summary Tables
Table 1: General Strategies to Minimize Common Byproducts in Phenol Reactions
| Issue / Byproduct Type | Potential Cause | Recommended Strategy | Expected Outcome |
| Poly-substitution | High reactivity of the phenol ring; product is more reactive than starting material.[1] | Use a molar excess of this compound; lower the reaction temperature; use a milder catalyst.[1][3] | Increased yield of the mono-substituted product. |
| O-Substitution (Ether) | Ambident nucleophilicity of the phenoxide ion; kinetic favorability.[1] | Select a catalyst known to favor C-alkylation (e.g., certain zeolites); adjust temperature and time.[1] | Increased ratio of C-substituted to O-substituted product. |
| Oxidation (Tars) | Phenol ring is sensitive to oxidizing agents and harsh conditions.[2] | Use milder reagents (e.g., dilute HNO₃ for nitration); run the reaction under an inert atmosphere.[2][5] | Reduced formation of tarry materials and higher yield of the desired product. |
| Undesired Regioisomer | Electronic and steric effects of the substituents.[5] | Modify reaction temperature; use bulky reagents to favor the para position; utilize chelating agents to favor ortho.[5] | Improved selectivity for the desired ortho or para isomer. |
Experimental Protocols
Example Protocol: Friedel-Crafts Alkylation of a Phenol (General)
This protocol is a general guideline and should be adapted for this compound with careful optimization.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve the phenol (e.g., 1.2 equivalents) in a suitable, dry solvent (e.g., chlorobenzene).[1]
-
Cooling: Cool the reaction mixture in an ice bath to 0 °C.[1]
-
Catalyst Addition: Slowly add a mild Lewis acid catalyst (e.g., FeCl₃ or a zeolite) to the stirred solution. For highly reactive phenols, a strong catalyst like AlCl₃ may lead to excessive byproduct formation.[1]
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.0 equivalent) dropwise to the mixture, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a set time. Monitor the progress by TLC or GC.[1]
-
Quenching: Once the desired product is maximized, slowly quench the reaction by adding it to ice-cold water.[1]
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove unreacted phenol, followed by water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.[1]
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 4. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
stability issues of 3-Propylphenol in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of 3-Propylphenol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The stability of this compound, like other phenolic compounds, is primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of degradation reactions.[1][2][3][4] Storing this compound at elevated temperatures can lead to a significant loss of the active compound over time.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][2][5] This process can lead to the formation of colored byproducts and a decrease in purity.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic ring and the propyl side chain.[6][7] This is a common degradation pathway for many phenolic compounds.
Q2: What are the visual indicators of this compound degradation?
A2: Visual inspection can often provide the first clues of degradation. Key indicators include:
-
Color Change: Pure this compound is a colorless to pale yellow liquid. A change to a darker yellow or brown coloration can indicate the formation of oxidized or polymerized byproducts.
-
Formation of Precipitates: The appearance of solid particles or cloudiness in the liquid may suggest the formation of insoluble degradation products or polymers.
-
Change in Viscosity: A noticeable increase in viscosity can be a sign of polymerization reactions occurring.
Q3: What are the likely degradation pathways for this compound?
A3: While specific studies on this compound are limited, based on the known degradation of other alkylphenols, the following pathways are likely:[6][7][8]
-
Oxidation: The primary degradation pathway is likely oxidation. This can involve the formation of hydroquinones and subsequently quinones, which are often colored. The propyl side chain can also be oxidized.
-
Photodegradation: Exposure to light can lead to the formation of free radicals, initiating a chain reaction of degradation.
-
Polymerization: Phenolic compounds can undergo polymerization, especially in the presence of catalysts or under oxidative conditions, leading to the formation of higher molecular weight species.
Q4: How can I minimize the degradation of this compound during storage?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Light: Store in amber glass vials or other light-protecting containers.[1]
-
Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (darkening of the solution) | Oxidation of the phenolic ring, formation of quinone-like structures. | 1. Verify the age and storage conditions of the compound. 2. If critical for the experiment, purify the compound using techniques like column chromatography. 3. For future use, store under an inert atmosphere and protect from light. |
| Precipitate Formation | Polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve the precipitate by gentle warming and sonication. If it does not dissolve, it is likely a degradation product. 2. Filter the solution to remove the precipitate. 3. Analyze the purity of the remaining solution before use. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration or interference from degradation products. | 1. Assess the purity of your this compound stock using a suitable analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions from a new or purified batch of this compound. 3. Review and optimize storage and handling procedures. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products. 2. This information can help in understanding the degradation pathway and in developing a stability-indicating analytical method. |
Data Presentation
Table 1: Inferred Impact of Storage Conditions on this compound Stability
| Condition | Parameter | Expected Outcome | Inference Basis |
| Temperature | 25°C (Room Temperature) | Moderate degradation over months. | General knowledge of phenolic compound stability.[1][2][4] |
| 40°C (Accelerated) | Significant degradation within weeks. | Accelerated stability testing principles for phenols.[9][10] | |
| 4°C (Refrigerated) | Minimal degradation over a year. | Recommended storage for many phenolic compounds. | |
| Light | Exposed to Daylight | Noticeable discoloration and degradation. | Photodegradation is a known pathway for phenols.[1][2][5] |
| Stored in Amber Vial | Significantly reduced photodegradation. | Standard practice for light-sensitive compounds. | |
| Atmosphere | Air | Gradual oxidation and color change. | Oxygen is a key factor in phenol (B47542) degradation.[6][7] |
| Inert Gas (N₂, Ar) | Greatly enhanced stability, minimal oxidation. | Prevents oxidative degradation pathways. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated thermal stress conditions.
Materials:
-
This compound solution of known concentration in a suitable solvent (e.g., methanol, ethanol).
-
Amber glass vials with screw caps.
-
Oven capable of maintaining a constant temperature of 40°C ± 2°C.
-
HPLC-UV system.
-
C18 reverse-phase HPLC column.
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
Reference standard of this compound.
Methodology:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the solution into several amber glass vials and seal them tightly.
-
Store the vials in an oven maintained at 40°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC-UV to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor for the appearance of any new peaks in the chromatogram, which would indicate degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound.
-
Forced degradation samples of this compound (e.g., from acid, base, oxidative, thermal, and photolytic stress).
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A selection of reverse-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl).
-
Mobile phase components (e.g., acetonitrile, methanol, water, various buffers, and acid modifiers).
Methodology:
-
Forced Degradation:
-
Acidic: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat a solid or solution of this compound at 80°C for 48 hours.
-
Photolytic: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Development:
-
Start with a generic gradient method on a C18 column (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes).
-
Inject the undergraded this compound and each of the forced degradation samples.
-
Evaluate the chromatograms for the resolution between the parent this compound peak and any degradation product peaks.
-
Optimize the mobile phase composition, gradient slope, column type, and temperature to achieve baseline separation of all peaks.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Trace Analysis of 3-Propylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace analysis of 3-Propylphenol. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems encountered during the trace analysis of this compound.
Question: I am observing poor peak shape (tailing or fronting) for this compound in my chromatogram. What are the possible causes and solutions?
Answer:
Poor peak shape for this compound, a phenolic compound, can arise from several factors related to both the analytical column and the overall system.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Interactions | Residual silanol (B1196071) groups on the silica-based column can interact with the polar hydroxyl group of this compound, leading to peak tailing.[1] | - Use a modern, well-end-capped column to minimize exposed silanols. - Add a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[2] - Consider using a polymer-based column that does not have silanol groups. |
| Column Overload | Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a "shark-fin" or fronting peak shape.[1] | - Dilute the sample to a concentration within the linear range of your method. - Reduce the injection volume. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening and peak tailing.[1] | - Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. - Ensure all fittings are properly connected and there are no gaps. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1] | - Whenever possible, dissolve the sample in the initial mobile phase. - If a stronger solvent is necessary, inject the smallest possible volume. |
| Column Contamination or Degradation | Accumulation of matrix components on the column or degradation of the stationary phase can create active sites that cause peak tailing. | - Implement a robust sample cleanup procedure (e.g., Solid Phase Extraction). - Use a guard column to protect the analytical column. - Periodically flush the column with a strong solvent to remove contaminants. |
Question: I am experiencing low sensitivity and cannot detect trace levels of this compound. How can I improve my method's sensitivity?
Answer:
Low sensitivity in trace analysis is a common challenge. Several strategies can be employed to enhance the detection of this compound.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Sample Concentration | The concentration of this compound in the sample is below the instrument's limit of detection. | - Implement a pre-concentration step such as Solid Phase Extraction (SPE) to enrich the analyte.[2][3] - Increase the sample volume extracted. |
| Poor Ionization Efficiency (LC-MS) | The mobile phase composition may not be optimal for the ionization of this compound in the mass spectrometer source. | - Adjust the mobile phase pH to enhance ionization. For phenols, negative ion mode is often more sensitive. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). |
| Suboptimal Detection Wavelength (HPLC-UV) | The selected UV wavelength may not correspond to the maximum absorbance of this compound. | - Determine the UV absorbance spectrum of this compound and select the wavelength of maximum absorbance for detection. |
| Analyte Degradation | This compound may be degrading during sample preparation or analysis. | - Ensure sample stability by controlling temperature and pH. - Use derivatization to create a more stable and readily detectable compound.[4][5][6] |
| Matrix Effects (Signal Suppression) | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a decreased signal in mass spectrometry.[7][8][9] | - Improve sample cleanup to remove interfering matrix components.[10] - Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for signal suppression.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the trace analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection are the most prevalent techniques. GC-MS often requires a derivatization step to improve the volatility and thermal stability of this compound.[4][5][6]
Q2: Why is derivatization often necessary for the analysis of this compound by GC-MS?
A2: The polar hydroxyl group of this compound makes it less volatile and prone to peak tailing on many GC columns.[4] Derivatization, such as silylation, replaces the active hydrogen with a non-polar group, increasing volatility and improving chromatographic performance.[5]
Q3: What are the best practices for sample preparation when analyzing this compound in complex matrices like biological fluids or environmental water?
A3: Solid Phase Extraction (SPE) is a highly effective technique for sample cleanup and pre-concentration of phenolic compounds from aqueous matrices.[2][3][12] It helps to remove interferences and enrich the analyte, thereby improving the sensitivity and robustness of the method.[13] For water samples, adjusting the pH to be acidic (e.g., pH ≤ 2) can improve the retention of phenols on the SPE sorbent.[3]
Q4: How can I minimize contamination during the trace analysis of this compound?
A4: Contamination can be a significant issue in trace analysis. To minimize it, use high-purity solvents and reagents, thoroughly clean all glassware, and analyze a laboratory reagent blank with each batch of samples to monitor for background contamination.[14][15] When analyzing samples with high concentrations of this compound, it is good practice to run a blank solvent injection afterward to check for carryover in the injection port and column.[14]
Q5: What are matrix effects and how do they impact the quantification of this compound?
A5: Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its detection, particularly in mass spectrometry.[7][8] This can lead to either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation).[9] To mitigate matrix effects, it is crucial to have an efficient sample cleanup procedure and to use appropriate calibration strategies, such as matrix-matched standards or internal standards.[11]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phenolic compounds using various methods. These values can serve as a benchmark for method development for this compound analysis.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| SPE-LC-UV | Drinking and Surface Water | 0.2 - 0.8 µg/L | Not Specified | >70 | Not Specified |
| SPE-HPLC[2] | Drinking Water | Not Specified | Not Specified | 87 - 108 | 1.4 - 6.7 |
| SPE-GC-MS (EPA Method 528)[14] | Drinking Water | Analyte Dependent | Not Specified | Not Specified | < 20 (for most phenols) |
| HPLC-Fluorescence (Propofol)[16] | Biological Fluids | 3 ng/mL (plasma) | Not Specified | 105 | 2.0 |
Experimental Protocols
Sample Preparation using Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples, based on methods for other phenols.[2][3]
-
Sample Pre-treatment: Acidify the water sample (e.g., 250 mL) to a pH of approximately 2 with an appropriate acid (e.g., hydrochloric or phosphoric acid).[2]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa or equivalent) by washing it sequentially with methanol (B129727) (e.g., 3 mL) followed by acidified water (e.g., 3 mL).[2][3] Do not allow the cartridge to go dry after conditioning.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 4 mL/min.
-
Washing: After loading, wash the cartridge with a small volume of purified water (e.g., 2 mL) to remove any unretained impurities.[2]
-
Drying: Dry the cartridge under vacuum for a sufficient time (e.g., 15 minutes) to remove residual water.[3]
-
Elution: Elute the retained this compound with a suitable organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran, 3-5 mL).[2][3]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for HPLC or a derivatization solvent for GC).
Derivatization for GC-MS Analysis (Silylation)
This protocol outlines a general silylation procedure to enhance the volatility of this compound for GC-MS analysis.[4][5]
-
Solvent Exchange: Ensure the dried sample extract from the SPE step is in an appropriate aprotic solvent (e.g., acetone).
-
Reagent Addition: To the sample extract (e.g., in 1 mL of solvent), add a silylating reagent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (e.g., 100 µL).[4]
-
Reaction: Vigorously mix the sample and reagent for a short period (e.g., 15 seconds to 1 minute).[4] The reaction is typically rapid at room temperature in a suitable solvent like acetone.[4]
-
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.
Visualizations
Caption: Experimental workflow for the trace analysis of this compound.
Caption: Logical workflow for troubleshooting this compound trace analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Examining environmental matrix effects on quantitative non-targeted analysis estimates of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Propylphenol, 3-Propylphenol, and 4-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of three structural isomers: 2-propylphenol (B147445), 3-propylphenol, and 4-propylphenol (B1200801). Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, drug design, and materials science. This document outlines their comparative acidity, susceptibility to electrophilic aromatic substitution, and propensity for oxidation, supported by theoretical principles and available data.
Comparative Acidity (pKa)
The acidity of a phenol (B47542) is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. The position of the electron-donating propyl group on the aromatic ring influences the acidity of the hydroxyl group.
| Compound | Predicted pKa | Relative Acidity |
| 4-Propylphenol | 9.99 | Most Acidic |
| This compound | ~10.19 | Intermediate |
| 2-Propylphenol | 10.28 | Least Acidic |
| Phenol (for reference) | 9.95 |
Summary of Acidity:
The acidity of the propylphenol isomers is in the order: 4-propylphenol > this compound > 2-propylphenol.
-
4-Propylphenol: The propyl group at the para position exerts a weak electron-donating inductive effect, which slightly destabilizes the phenoxide ion compared to phenol.
-
This compound: At the meta position, the electron-donating inductive effect of the propyl group has a less pronounced influence on the phenoxide ion stability compared to the ortho and para positions.
-
2-Propylphenol: The propyl group at the ortho position introduces steric hindrance around the hydroxyl group, which can disrupt the solvation of the phenoxide ion, making it less stable and therefore the phenol less acidic.
Reactivity in Electrophilic Aromatic Substitution
The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The propyl group, being a weak activating group, further influences the rate and regioselectivity of these reactions.
Predicted Order of Reactivity:
4-Propylphenol ≈ 2-Propylphenol > this compound
-
2-Propylphenol and 4-Propylphenol: In these isomers, the activating effects of the hydroxyl and propyl groups reinforce each other at the available ortho and para positions. This leads to a higher electron density in the aromatic ring and a faster reaction rate compared to this compound. However, the steric hindrance from the ortho-propyl group in 2-propylphenol might slightly decrease its reaction rate compared to 4-propylphenol in certain reactions with bulky electrophiles.
-
This compound: The activating hydroxyl group directs electrophiles to the 2, 4, and 6 positions. The propyl group at the 3-position does not electronically activate these positions in the same concerted manner, leading to a comparatively lower overall reactivity.
A Comparative Guide to the Validation of Analytical Methods for 3-Propylphenol: HPLC-UV vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Propylphenol, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is critical for ensuring product quality and safety. The validation of analytical methods used for its determination is a fundamental requirement for regulatory compliance and reliable data generation. This guide provides an objective comparison of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is supported by representative experimental data to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Data Presentation: A Side-by-Side Comparison of Method Performance
The selection of an analytical method is often a balance between various performance characteristics. The following table summarizes the typical validation parameters for the analysis of this compound using HPLC-UV and GC-MS.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (Concentration Range) | 0.02 - 0.9 mg/L | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9928[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.01 mg/L[1] | 1.0 - 10 pg/µL[2] |
| Limit of Quantitation (LOQ) | 0.03 mg/L (Estimated) | 3.0 - 30 pg/µL (Estimated) |
| Accuracy (% Recovery) | 88.5% - 104.1%[1] | 91.1% - 112%[3] |
| Precision (RSD%) | ||
| - Intra-day | < 11.1%[1] | < 5% |
| - Inter-day | < 12.0%[1] | < 10% |
| Specificity | Good | Excellent |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in various sample matrices.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 270 nm.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (e.g., 1000 mg/L).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will be matrix-dependent and may involve dilution, extraction, or filtration to ensure compatibility with the HPLC system.
3. Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). The recovery should be within a predefined acceptance range (e.g., 90-110%).
-
Precision: Assess repeatability (intra-day precision) by analyzing a minimum of six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 5%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be assessed by analyzing a blank matrix and a spiked matrix to check for interfering peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 136, 107, 77).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane (B109758) (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Sample preparation may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the sample matrix and concentrate it. Derivatization with an agent like BSTFA may be employed to improve volatility and peak shape, although it is not always necessary for propylphenols.
3. Validation Procedure:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC-UV method.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or the calibration curve parameters.
-
Specificity: The use of a mass spectrometer provides high specificity. Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with that of a reference standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the validation of the HPLC-UV and GC-MS analytical methods for this compound.
Caption: HPLC-UV Method Validation Workflow for this compound.
Caption: GC-MS Method Validation Workflow for this compound.
References
comparative study of different synthetic routes to 3-Propylphenol
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 3-Propylphenol, a significant building block in the synthesis of various pharmaceuticals and a component of tsetse fly attractant blends, can be synthesized through several distinct routes.[1] This guide provides a comparative analysis of the most common synthetic pathways to this compound, offering insights into their respective methodologies, yields, and overall practicality.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on various factors, including the desired scale of production, availability of starting materials, and the importance of isomeric purity. The following table summarizes the key quantitative data for the primary synthetic methods discussed in this guide.
| Synthetic Route | Starting Material(s) | Key Steps | Overall Yield | Key Reagents/Catalysts | Noteworthy Aspects |
| Grignard Reaction | 3-Hydroxybenzaldehyde (B18108), Ethylmagnesium bromide | 1. Grignard Reaction2. Catalytic Hydrogenation | ~75%[1] | Mg, Ethyl bromide, Pd/C, H₂ | Practical for large-scale synthesis; requires two distinct reaction steps.[1] |
| Alkylation of Phenol | Phenol, Propylene | Friedel-Crafts Alkylation | Variable (Isomer mixture) | Lewis Acids (e.g., AlCl₃), Cation-exchange resins | Direct but can lead to a mixture of ortho, meta, and para isomers; selectivity is a key challenge. |
| From Cashew Nut Shell Liquid (CNSL) | Anacardic Acid / Cardanol | 1. Ethenolysis/Decarboxylation2. Isomerizing Cross-Metathesis | Up to 69%[2] | Metathesis catalysts (e.g., Grubbs catalysts) | Utilizes a renewable feedstock; multi-step process requiring specialized catalysts. |
| Reductive Deoxygenation | 3-Hydroxypropiophenone | Clemmensen or Wolff-Kishner Reduction | Good (Specific yield data not readily available) | Zn(Hg), HCl or H₂NNH₂, KOH | A classic method for ketone reduction. |
| From Safrole/Isosafrole | Safrole | 1. Isomerization2. Reductive Deoxygenation | Moderate (Specific yield data not readily available) | Base (for isomerization), Ni-catalyst or Na | Utilizes a natural product precursor.[3] |
Detailed Experimental Protocols and Methodologies
Grignard Reaction of 3-Hydroxybenzaldehyde followed by Catalytic Hydrogenation
This two-step synthesis is a well-documented and practical approach for producing this compound, especially on a larger scale.[1] The overall reported yield for this process is approximately 75%.[1]
Experimental Protocol:
-
Step 1: Grignard Reaction. Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). To this Grignard reagent, a solution of 3-hydroxybenzaldehyde in THF is added dropwise at a controlled temperature. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The intermediate, 1-(3-hydroxyphenyl)propan-1-ol, is extracted and purified.
-
Step 2: Catalytic Hydrogenation. The purified 1-(3-hydroxyphenyl)propan-1-ol is dissolved in a suitable solvent like ethanol (B145695) or THF. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
Workflow Diagram:
References
A Comparative Guide to the Antioxidant Activity of 3-Propylphenol and Other Alkylphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 3-propylphenol and other related alkylphenols. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes available data for structurally similar alkylphenols to provide a comparative context and guide future research. The antioxidant efficacy is discussed in the context of common in vitro assays, and detailed experimental protocols are provided.
Structure-Activity Relationship in Alkylphenols
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is influenced by the nature and position of substituents on the aromatic ring. In alkylphenols, the alkyl groups can modulate antioxidant activity through several mechanisms:
-
Electron-donating Effects: Alkyl groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical after hydrogen donation.
-
Steric Hindrance: Bulky alkyl groups, particularly in the ortho position to the hydroxyl group, can sterically hinder the hydroxyl group. This can enhance the stability of the phenoxyl radical and prevent it from participating in pro-oxidant reactions. However, excessive steric hindrance can also impede the interaction of the antioxidant with free radicals.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of various alkylphenols from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 / EC50 Value | Source(s) |
| This compound | DPPH, ABTS, FRAP | Data not readily available | |
| 2-Methoxy-4-propylphenol | DPPH | TEAC higher than coupled form | [1] |
| 2,4-Di-tert-butylphenol | DPPH | 60 µg/mL | [2] |
| ABTS | 17 µg/mL | [2] | |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 µg/mL | [3] |
| ABTS | 13 µg/mL | [3] | |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Inhibited Styrene Oxidation | kinh x 10-4 (M-1s-1): 0.03 | [4] |
| 4-tert-Butyl-2,6-dimethylphenol | Inhibited Styrene Oxidation | kinh x 10-4 (M-1s-1): 1.8 | [4] |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant activity. A higher TEAC value indicates greater antioxidant activity.
Based on the general principles of structure-activity relationships for phenolic antioxidants, it can be hypothesized that this compound would exhibit moderate antioxidant activity. The propyl group at the meta position provides some electron-donating effect, which could stabilize the phenoxyl radical. However, the lack of bulky ortho-substituents, as seen in highly active compounds like BHT, may result in a less stable phenoxyl radical and consequently, lower antioxidant activity compared to such hindered phenols.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a suitable solvent.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A specific volume of the test compound or standard is added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction: A small volume of the test sample or standard solution is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄·7H₂O, and is expressed as Fe²⁺ equivalents.
Signaling Pathways in Antioxidant Activity
Phenolic compounds, including alkylphenols, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which some phenolic compounds can be), Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
While much of the research on Nrf2 activation has focused on polyphenols, it is plausible that simpler alkylphenols could also modulate this pathway, contributing to their overall antioxidant effect.
Visualizations
Caption: General experimental workflow for in vitro antioxidant activity assays.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 3. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02140D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Isomers of 3-Propylphenol
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a detailed spectroscopic comparison of 3-propylphenol and its structural isomers, 2-propylphenol (B147445) and 4-propylphenol. By examining their distinct fingerprints across various analytical techniques, we offer a comprehensive resource for their unambiguous differentiation.
The subtle shift of a propyl group on a phenol (B47542) ring may seem minor, but it gives rise to distinct physical and chemical properties that manifest clearly in their spectroscopic profiles. This guide delves into the nuances of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear comparative analysis of these three isomers.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-propylphenol, this compound, and 4-propylphenol. These values provide a quick reference for distinguishing between the isomers.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Aromatic-H | -OH | Alkyl-H |
| 2-Propylphenol | 7.09 (d), 7.07 (t), 6.82 (t), 6.73 (d)[1] | 4.85[1] | 2.57 (t), 1.63 (m), 0.96 (t)[1] |
| This compound | ~7.1-6.7 (m) | ~4.7 | 2.53 (t), 1.62 (m), 0.93 (t) |
| 4-Propylphenol | 7.03 (d), 6.75 (d)[2] | 4.92[2] | 2.51 (t), 1.59 (m), 0.92 (t)[2] |
Note: Detailed peak assignments and coupling constants are crucial for definitive identification. Data for this compound is less readily available in a comprehensive tabular format in public databases.
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Aromatic C-O | Other Aromatic C | Alkyl C |
| 2-Propylphenol | 152.0 | 128.1, 127.3, 126.8, 120.8, 115.1 | 32.0, 23.0, 14.1 |
| This compound | 155.3 | 144.5, 129.5, 121.3, 116.0, 113.1 | 38.1, 24.5, 13.9 |
| 4-Propylphenol | 153.6 | 136.2, 129.6 (2C), 115.1 (2C) | 37.4, 24.9, 13.9 |
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Alkyl) | C=C (Aromatic) | C-O Stretch |
| 2-Propylphenol | ~3540 (broad) | ~3050 | ~2960, 2870 | ~1600, 1580, 1490 | ~1230 |
| This compound | ~3360 (broad) | ~3040 | ~2960, 2870 | ~1600, 1585, 1470 | ~1220 |
| 4-Propylphenol | ~3350 (broad) | ~3030 | ~2960, 2870 | ~1610, 1515 | ~1240 |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragmentation Ions |
| 2-Propylphenol | 136[3] | 107[3][4] | 77, 91[3] |
| This compound | 136[5] | 107[5] | 77, 108[5] |
| 4-Propylphenol | 136[2] | 107[2] | 77, 91[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the comparison of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the propylphenol isomers by analyzing the chemical environment of their hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the propylphenol isomer in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to the TMS standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the propylphenol isomers based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the propylphenol isomers to aid in their identification and structural confirmation.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like propylphenols, this is often achieved via Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate charged molecular ions and fragment ions.
-
Mass Analysis: Employ a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 40 to 200.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern. The most intense peak in the spectrum is designated as the base peak. The fragmentation pattern provides valuable structural information.
-
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Logical workflow for the spectroscopic comparison of this compound isomers.
References
A Comparative Analysis of the Biological Activities of 3-Propylphenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-propylphenol and its derivatives, focusing on their antioxidant, antimicrobial, and anti-inflammatory properties. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction to this compound and its Derivatives
This compound is an organic compound belonging to the alkylphenol family. Its chemical structure consists of a phenol (B47542) ring substituted with a propyl group at the third position. The biological activities of phenolic compounds are often influenced by the nature and position of their substituents. This guide explores how variations in the position of the propyl group (isomers: 2-propylphenol (B147445) and 4-propylphenol) and the introduction of other functional groups can modulate the bioactivity of the parent molecule.
Comparative Biological Activities
To facilitate a clear comparison, the available quantitative data on the antioxidant, antimicrobial, and anti-inflammatory activities of this compound and its selected derivatives are summarized below. It is important to note that direct comparative studies across a wide range of derivatives are limited, and the presented data is compiled from various sources.
Table 1: Comparative Analysis of Biological Activities
| Compound | Biological Activity | Assay | Result (IC50/MIC) | Reference Organism/System |
| This compound | Antimicrobial | Minimum Inhibitory Concentration (MIC) | Data not available in a direct comparative study | - |
| Antioxidant | - | Specific IC50 data not readily available in comparative studies | - | |
| Anti-inflammatory | - | Specific IC50 data not readily available in comparative studies | - | |
| 2-Propylphenol | Antimicrobial | Minimum Inhibitory Concentration (MIC) | 15.62 mM | Staphylococcus epidermidis |
| 15.62 mM | Pseudomonas aeruginosa | |||
| 4-Propylphenol | Antioxidant | - | Mentioned in studies on enzymatic polymerization, but specific IC50 for antioxidant activity is not provided in a comparative context. | - |
| 2-Allylphenol (B1664045) | Antimicrobial | Minimum Inhibitory Concentration (MIC) | 7.8 mM | Staphylococcus epidermidis |
| 7.8 mM | Pseudomonas aeruginosa | |||
| 2-Methoxy-4-propylphenol | Antioxidant | - | Noted to have higher initial antioxidant activity before polymerization in one study, but specific comparative IC50 values are not provided. | - |
Note: The lack of comprehensive, directly comparative data for this compound and a wide array of its simple derivatives highlights a significant gap in the current research literature. The data for 2-propylphenol and 2-allylphenol are drawn from a study on naturally occurring phenols and their derivatives, which suggests that modifications to the alkyl chain can influence antimicrobial potency. For instance, the allyl derivative (2-allylphenol) exhibits a lower MIC value, indicating greater antimicrobial activity compared to the propyl derivative (2-propylphenol) against the tested bacteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key bioassays mentioned in this guide.
Antioxidant Activity Assays
This assay is widely used to determine the free radical scavenging capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
DPPH antioxidant assay workflow.
Antimicrobial Activity Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration that prevents visible growth.
-
Protocol Outline:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity.
-
Broth microdilution workflow.
Anti-inflammatory Activity Assay
This assay is used to evaluate the ability of a compound to scavenge nitric oxide radicals, which are key mediators in the inflammatory process.
-
Principle: Nitric oxide generated from a donor compound (e.g., sodium nitroprusside) reacts with oxygen to form nitrite (B80452). The test compound competes with oxygen to react with nitric oxide, thus inhibiting nitrite formation. The amount of nitrite is quantified using the Griess reagent.
-
Protocol Outline:
-
Prepare a solution of sodium nitroprusside in a phosphate-buffered saline (PBS).
-
Mix the sodium nitroprusside solution with different concentrations of the test compound.
-
Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).
-
Add Griess reagent to the mixture.
-
Measure the absorbance at a specific wavelength (typically around 546 nm).
-
Calculate the percentage of NO scavenging activity and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Phenolic compounds exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.
Antioxidant Mechanism
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron around the aromatic ring. The presence and position of alkyl groups can influence the stability of this radical and, consequently, the antioxidant potential.
Anti-inflammatory Mechanisms
Phenolic compounds have been shown to modulate inflammatory responses by interfering with signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
-
MAPK Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli, including inflammatory signals. Phenols can modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, leading to a reduction in the inflammatory response.
Inhibition of inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of propylphenol derivatives is closely linked to their chemical structure.
-
Position of the Propyl Group: The position of the alkyl group (ortho, meta, or para) can affect the steric hindrance around the hydroxyl group and the electronic properties of the phenol ring, thereby influencing its reactivity and interaction with biological targets.
-
Nature of the Alkyl Substituent: As suggested by the limited available data, modifications to the alkyl chain, such as the introduction of a double bond (allyl group), can enhance antimicrobial activity. This is likely due to changes in lipophilicity and membrane-disrupting capabilities.
-
Additional Functional Groups: The presence of other substituents, such as methoxy (B1213986) groups, can also modulate the antioxidant activity, although the precise effects require more systematic investigation.
Conclusion and Future Directions
While this compound and its derivatives show promise as biologically active compounds, there is a clear need for more systematic and comparative research. Future studies should focus on:
-
Direct Comparative Analyses: Conducting head-to-head comparisons of this compound and a wider range of its derivatives (including isomers and compounds with varied functional groups) for their antioxidant, antimicrobial, and anti-inflammatory activities under standardized experimental conditions.
-
Quantitative Data Generation: Obtaining robust quantitative data, such as IC50 and MIC values, to allow for a more precise understanding of structure-activity relationships.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their mechanisms of action.
Such research will be invaluable for unlocking the full therapeutic potential of this compound and its derivatives in the development of new drugs and therapeutic agents.
A Comparative Guide to Inter-Laboratory Validated Methods for 3-Propylphenol Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Propylphenol, a significant compound in environmental and biological monitoring. The objective of this document is to offer a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by synthesized experimental data reflecting typical inter-laboratory validation results. This compilation serves as a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate quantification method for their specific research and development needs.
Introduction to this compound and the Importance of Accurate Quantification
This compound (C9H12O) is a phenolic compound that can be found in various environmental samples and is also a potential biomarker of exposure to certain industrial chemicals.[1][2] Its accurate and precise quantification is crucial for toxicological studies, environmental monitoring, and in the assessment of chemical exposure in human populations. Given the importance of reliable data in these fields, inter-laboratory validation of analytical methods is essential to ensure consistency and comparability of results across different testing facilities.
Comparative Overview of Quantification Methods
The principal methods for quantifying this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Each technique presents distinct advantages and limitations concerning sensitivity, selectivity, sample throughput, and cost. While a specific, publicly available inter-laboratory validation study for this compound was not identified, this guide compiles and compares data from several independent, validated studies on similar phenolic compounds to provide a representative overview.[3][4][5]
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for this compound quantification, as would be expected from an inter-laboratory validation study.
| Parameter | GC-MS | HPLC-UV |
| **Linearity (R²) ** | >0.998 | >0.999 |
| Accuracy (% Recovery) | 95.5 - 104.2% | 97.1 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 4.5% | < 3.0% |
| - Intermediate Precision | < 6.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in analytical laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Matrix: Human Urine
-
Extraction: A 1 mL aliquot of urine is mixed with 10 µL of an internal standard solution (e.g., 4-Propylphenol-d7). 50 µL of β-glucuronidase/sulfatase is added, and the sample is incubated at 37°C for 16 hours to deconjugate the metabolites.
-
Solid Phase Extraction (SPE): The hydrolyzed sample is acidified with 100 µL of 1M HCl and loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is washed with 1 mL of water, and the analytes are eluted with 1 mL of ethyl acetate.
-
Derivatization: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heated at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
2. Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Ions monitored for this compound-TMS: m/z 193, 208.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Matrix: Wastewater
-
Extraction: A 10 mL water sample is filtered through a 0.45 µm syringe filter. 100 µL of an internal standard solution (e.g., 4-tert-Butylphenol) is added.
-
Solid Phase Extraction (SPE): The sample is passed through a pre-conditioned polymeric SPE cartridge. The cartridge is washed with 5 mL of 5% methanol (B129727) in water. The analytes are eluted with 5 mL of methanol. The eluate is evaporated and reconstituted in 1 mL of the mobile phase.
2. Instrumental Analysis:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at 270 nm.
-
Injection Volume: 20 µL.
Visualizations
The following diagrams illustrate the inter-laboratory validation workflow and a comparative summary of the analytical methods.
Caption: Workflow for a typical inter-laboratory validation study.
Caption: Comparison of GC-MS and HPLC-UV for this compound analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Propylphenol Against a Certified Standard
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Propylphenol against a certified reference material.
The Certified Standard: A Benchmark for Purity
A certified reference material (CRM) is a highly characterized and stable substance with a specified purity value, which serves as a benchmark for analytical measurements. For the analysis of this compound, a CRM from a reputable supplier should be used. These standards are produced and certified under stringent quality management systems.
Table 1: Properties of this compound Certified Reference Material
| Property | Value |
| CAS Number | 621-27-7[1][2] |
| Molecular Formula | C₉H₁₂O[1][2] |
| Molecular Weight | 136.19 g/mol [1][2] |
| Purity | Typically ≥99.5% (value specified on the certificate of analysis) |
Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of synthesized this compound. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are excellent for separation and quantification. Spectroscopic methods like NMR, IR, and MS are typically used for structural confirmation.
The overall workflow for purity assessment is outlined below:
Caption: Overall workflow for the purity assessment of synthesized this compound.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For phenols, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range.[3][4]
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Prepare a stock solution of the this compound certified standard at a concentration of 1 mg/mL in a suitable solvent like dichloromethane (B109758) or ethyl acetate.[5]
-
Prepare a stock solution of the synthesized this compound at the same concentration.
-
Prepare a series of calibration standards by diluting the certified standard stock solution to concentrations ranging from 1 to 100 µg/mL.[5]
-
-
Instrumentation:
-
Gas Chromatograph: An instrument equipped with a split/splitless injector and an FID.[6]
-
Column: A capillary column suitable for phenol (B47542) analysis, such as a 5% Phenyl Polysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.10 mL/min).[6]
-
-
GC Conditions:
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the synthesized sample.
-
Identify the this compound peak in the chromatogram of the synthesized sample by comparing its retention time with that of the certified standard.
-
Calculate the purity of the synthesized sample using the peak area and the calibration curve. The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Caption: Workflow for GC-FID analysis of this compound.
Data Comparison: GC-FID
Table 2: Example GC-FID Data for Purity Assessment of this compound
| Sample | Compound | Retention Time (min) | Peak Area | Purity (%) |
| Certified Standard | This compound | 12.5 | 1,500,000 | 99.8 |
| Synthesized Sample | Impurity 1 | 10.2 | 15,000 | - |
| This compound | 12.5 | 1,450,000 | 98.0 | |
| Impurity 2 | 13.8 | 10,000 | - |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is another widely used technique for the separation and quantification of phenolic compounds.[8] Reversed-phase chromatography with UV detection is a common approach.[9]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of the this compound certified standard at 100 mg/L in the mobile phase.[9]
-
Prepare a stock solution of the synthesized this compound at the same concentration.
-
Prepare a series of calibration standards by diluting the certified standard stock solution to concentrations spanning the expected range of the sample.[9]
-
-
Instrumentation:
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[8]
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm[9]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the calibration standards to create a calibration curve.
-
Inject the synthesized sample.
-
Identify the this compound peak by comparing the retention time with the certified standard.
-
Quantify the amount of this compound in the synthesized sample using the peak area and the calibration curve.
-
Calculate the purity based on the relative peak area.
-
Caption: Workflow for HPLC-UV analysis of this compound.
Data Comparison: HPLC-UV
Table 3: Example HPLC-UV Data for Purity Assessment of this compound
| Sample | Compound | Retention Time (min) | Peak Area | Purity (%) |
| Certified Standard | This compound | 8.2 | 850,000 | 99.9 |
| Synthesized Sample | Impurity 1 | 5.6 | 9,000 | - |
| This compound | 8.2 | 830,000 | 97.8 | |
| Impurity 2 | 9.1 | 8,500 | - |
Spectroscopic Confirmation
While chromatographic methods are ideal for quantitative purity assessment, spectroscopic techniques are essential for confirming the chemical identity of the synthesized this compound.
Table 4: Key Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the propyl group protons and the aromatic protons.[11] |
| ¹³C NMR | Signals for the nine distinct carbon atoms in the molecule.[12] |
| Mass Spec (MS) | A molecular ion peak (M+) at m/z = 136.[12][13] |
| Infrared (IR) | A broad absorption band for the O-H stretch of the phenol group (around 3300 cm⁻¹) and absorptions for the C-H and C=C bonds of the aromatic ring.[12] |
By comparing the spectra of the synthesized product with that of the certified standard or reference spectra from databases, the identity of the compound can be unequivocally confirmed.[12]
Conclusion
A combination of chromatographic and spectroscopic techniques provides a robust and reliable assessment of the purity and identity of synthesized this compound. By comparing the analytical data of the synthesized material against a certified standard, researchers can have high confidence in the quality of their product, ensuring the integrity of their subsequent research and development activities.
References
- 1. This compound - CAS - 621-27-7 | Axios Research [axios-research.com]
- 2. Phenol, 3-propyl- [webbook.nist.gov]
- 3. epa.gov [epa.gov]
- 4. settek.com [settek.com]
- 5. agilent.com [agilent.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 11. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phenol, 3-propyl- [webbook.nist.gov]
The Untapped Potential of 3-Propylphenol-Based Polymers: A Comparative Guide for Drug Delivery Applications
A notable gap in current research is the limited exploration of 3-Propylphenol-based polymers for biomedical applications. While the monomer itself is a known chemical entity, its polymerization and subsequent evaluation for drug delivery systems are not extensively documented in publicly available literature. This guide, therefore, presents a forward-looking comparative analysis, juxtaposing a hypothetical this compound-based polymer with established alternatives. The data and protocols herein are based on well-understood principles of polymer chemistry and drug delivery, offering a foundational framework for researchers and drug development professionals interested in exploring this novel class of biomaterials.
Comparative Analysis of Polymer Properties
The potential efficacy of a this compound-based polymer in drug delivery hinges on its physicochemical properties. The presence of a propyl group is anticipated to increase hydrophobicity compared to simpler phenols, which could enhance the encapsulation of lipophilic drugs. The phenolic hydroxyl group offers a reactive site for drug conjugation, crosslinking, or modification to introduce stimuli-responsive behavior.
Below is a table comparing the projected properties of a hypothetical linear this compound polymer with two widely used biodegradable polyesters, Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA), and a well-known phenolic-inspired material, Polydopamine (PDA).
| Property | Hypothetical this compound Polymer | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Polydopamine (PDA) |
| Monomer | This compound | Lactic Acid | Lactic Acid & Glycolic Acid | Dopamine |
| Polymer Backbone | Poly(phenylene ether) or similar | Polyester | Polyester | Catecholamine Polymer |
| Biodegradability | Expected to be low; potentially non-biodegradable | Biodegradable | Biodegradable | Biodegradable |
| Biocompatibility | Requires extensive investigation | Generally biocompatible | Generally biocompatible | Generally biocompatible |
| Drug Loading | High potential for hydrophobic drugs via π-π stacking and hydrophobic interactions. Covalent conjugation possible. | Primarily for hydrophobic drugs encapsulated in a matrix. | Encapsulation of both hydrophobic and hydrophilic drugs, tunable by LA:GA ratio. | High capacity for various drugs via covalent bonds and π-π stacking. |
| Release Mechanism | Primarily diffusion-controlled. Potential for stimuli-responsive release if functionalized. | Bulk erosion | Bulk erosion | Surface chemistry-dependent; can be designed for pH-responsive release. |
| Key Advantages | - Tunable hydrophobicity- Reactive phenolic group for functionalization- Potential for aromatic drug interaction | - Well-established safety profile- FDA-approved | - Tunable degradation rate and drug release | - Excellent adhesion- Facile synthesis- High drug loading capacity |
| Potential Drawbacks | - Biocompatibility and toxicity unknown- Lack of established synthesis protocols- Potential for oxidative instability | - Acidic degradation byproducts can cause inflammation | - Acidic degradation byproducts | - Potential for pro-oxidant activity in certain conditions |
Experimental Protocols
To facilitate the exploration of this compound-based polymers, this section provides detailed methodologies for key experiments.
Synthesis of a Hypothetical this compound-Based Polymer via Oxidative Polymerization
This protocol describes a potential method for synthesizing a linear this compound polymer.
Materials:
-
This compound (monomer)
-
Ferric chloride (FeCl₃) (oxidizing agent)
-
Chloroform (B151607) (solvent)
-
Methanol (B129727) (for purification)
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
Procedure:
-
Dissolve a defined molar amount of this compound in chloroform within a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve a stoichiometric equivalent of FeCl₃ in chloroform.
-
Slowly add the FeCl₃ solution to the this compound solution while stirring vigorously at a controlled temperature (e.g., 40°C).
-
Allow the reaction to proceed for a specified duration (e.g., 12 hours) under a nitrogen blanket.
-
Precipitate the polymer by adding the reaction mixture to an excess of methanol.
-
Filter the precipitate and wash thoroughly with methanol to remove unreacted monomer and catalyst.
-
Dry the polymer product under vacuum at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterize the polymer using techniques such as FTIR for functional groups, GPC for molecular weight and polydispersity, and NMR for structural confirmation.
Fabrication of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol outlines the preparation of drug-loaded nanoparticles from the synthesized polymer.
Materials:
-
Synthesized this compound-based polymer
-
Model drug (e.g., Doxorubicin)
-
Acetone (solvent)
-
Deionized water (non-solvent)
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Dissolve a specific amount of the this compound-based polymer and the model drug in acetone.
-
Add the polymer-drug solution dropwise into a larger volume of deionized water while stirring.
-
Observe the formation of a colloidal suspension as the nanoparticles precipitate.
-
Stir the suspension for several hours at room temperature to allow for solvent evaporation.
-
Optionally, sonicate the suspension to ensure a uniform particle size distribution.
-
Purify the nanoparticles by centrifugation or dialysis to remove unloaded drug and residual solvent.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
In Vitro Drug Release Study
This protocol details the procedure for evaluating the release kinetics of the encapsulated drug.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in multiple vials.
-
Place the vials in a shaking incubator maintained at 37°C.
-
At predetermined time intervals, retrieve a vial, and centrifuge it to pellet the nanoparticles.
-
Collect the supernatant and analyze the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Replenish the vial with fresh PBS to maintain a constant volume.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Visualizations
Hypothetical Synthesis and Nanoparticle Formulation Workflow
Caption: Workflow for synthesis and drug-loaded nanoparticle formulation.
Proposed Mechanism of Drug Release
Caption: Stimuli-responsive drug release mechanism.
Logical Relationship for Efficacy Comparison
Caption: Factors influencing therapeutic efficacy of polymer-based systems.
A Comparative Guide to the Cross-Reactivity of 3-Propylphenol in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no direct experimental studies specifically investigating the cross-reactivity of 3-Propylphenol in commercially available immunoassays have been published. This guide is therefore based on the fundamental principles of immunoassay cross-reactivity, the structural characteristics of this compound, and extrapolated data from related phenolic compounds. The experimental data presented herein is hypothetical and serves as an illustrative framework for researchers intending to perform such studies.
Introduction
Immunoassays are indispensable tools in research and diagnostics due to their high sensitivity and specificity. However, a significant challenge in their application is the potential for cross-reactivity, where the assay's antibodies bind to molecules that are structurally similar to the target analyte. This can lead to inaccurate quantification and false-positive results. This compound, a member of the phenol (B47542) family, possesses a chemical structure that could potentially cross-react in immunoassays designed for other phenolic compounds, such as bisphenols, alkylphenols, or certain drugs with a phenol moiety. Understanding and quantifying this potential cross-reactivity is crucial for the accurate interpretation of immunoassay results and for the development of highly specific assays.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound. It includes a detailed experimental protocol for determining cross-reactivity using a competitive ELISA format and presents hypothetical data to illustrate how this compound might compare to other structurally related compounds.
Principles of Immunoassay Cross-Reactivity
Cross-reactivity in an immunoassay occurs when an antibody binds to a non-target analyte that shares similar structural features (epitopes) with the target analyte. The degree of cross-reactivity is dependent on the specificity of the antibody and the structural similarity between the target analyte and the cross-reacting molecule. In competitive immunoassays, which are commonly used for small molecules like this compound, the presence of a cross-reactant in a sample will compete with the labeled target analyte for antibody binding sites, leading to a signal change that can be misinterpreted as the presence of the target analyte.
The cross-reactivity of a compound is typically expressed as a percentage relative to the target analyte and is calculated using the concentrations of the target analyte and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50). The formula is as follows:
%Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100%
Experimental Protocol: Determining Cross-Reactivity of this compound by Competitive ELISA
This protocol outlines a standard procedure for assessing the cross-reactivity of this compound in a hypothetical immunoassay designed for a structurally related target analyte (e.g., Bisphenol A).
Materials:
-
96-well microtiter plates coated with the target analyte-protein conjugate.
-
Monoclonal antibody specific to the target analyte.
-
This compound.
-
Target analyte standard.
-
Structurally related phenol compounds for comparison (e.g., Phenol, 4-Propylphenol, Bisphenol A).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a series of dilutions for the target analyte standard (e.g., from 0.1 ng/mL to 1000 ng/mL) in assay buffer.
-
Prepare a series of dilutions for this compound and other related phenols over a broad concentration range (e.g., from 1 ng/mL to 10,000 ng/mL) in assay buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the standard or test compound dilutions to the wells of the coated microtiter plate.
-
Add 50 µL of the primary antibody solution (at a pre-optimized concentration) to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody (at a pre-optimized dilution) to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Final Washing:
-
Repeat the washing step as described in step 3.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte and each test compound.
-
Determine the IC50 value for each compound from the resulting dose-response curves.
-
Calculate the percent cross-reactivity for this compound and the other tested compounds using the formula mentioned above.
-
Data Presentation: Hypothetical Cross-Reactivity Data
The following tables summarize hypothetical data from a competitive ELISA designed for Bisphenol A, illustrating the potential cross-reactivity of this compound and other phenols.
Table 1: IC50 Values from a Hypothetical Bisphenol A Competitive ELISA
| Compound | IC50 (ng/mL) |
| Bisphenol A (Target Analyte) | 25 |
| This compound | 1,500 |
| 4-Propylphenol | 1,200 |
| Phenol | >10,000 |
| Nonylphenol | 800 |
Table 2: Calculated Cross-Reactivity in a Hypothetical Bisphenol A Immunoassay
| Compound | % Cross-Reactivity |
| Bisphenol A (Target Analyte) | 100% |
| This compound | 1.67% |
| 4-Propylphenol | 2.08% |
| Phenol | <0.25% |
| Nonylphenol | 3.13% |
Note: This data is purely illustrative and intended to demonstrate how experimental results would be presented.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the cross-reactivity of this compound using a competitive ELISA.
Caption: Workflow for determining immunoassay cross-reactivity.
Principle of Competitive Immunoassay
This diagram illustrates the mechanism of a competitive immunoassay, which is critical for understanding how cross-reactivity is measured for small molecules like this compound.
A Comparative Guide to the Theoretical and Experimental Properties of 3-Propylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of 3-Propylphenol (CAS No. 621-27-2). Understanding the nuances between predicted and observed characteristics is crucial for applications ranging from chemical synthesis and analysis to pharmacological and toxicological assessments. This document summarizes key physicochemical and spectral data, offers detailed experimental protocols for property determination, and visualizes a representative analytical workflow.
Physicochemical Properties: A Tale of Two Data Sets
Computational models provide valuable estimations of a molecule's properties, offering a rapid and cost-effective means of characterization. However, these theoretical values must be validated against experimental data to ensure accuracy in research and development. The following table contrasts the predicted and observed physicochemical properties of this compound.
| Property | Theoretical/Predicted Value | Experimental Value |
| Molecular Weight | 136.19 g/mol | 136.1910 g/mol [1][2] |
| Melting Point | - | 26 °C[3][4][5] |
| Boiling Point | - | 228 - 231 °C[3][4][5] |
| pKa | 10.07 ± 0.10[4] | Not available |
| logP (Octanol/Water) | 3.062 (est)[3][4][5] | Not available |
| Water Solubility | 832.8 mg/L @ 25 °C (est)[3][5] | Soluble in water[4][6] |
Note: "est" indicates an estimated value. While a specific experimental logP value for this compound was not found, its classification as soluble in water aligns with the predicted range. The absence of an experimentally determined pKa highlights an area for further investigation.
Spectral Analysis: Fingerprinting this compound
Spectroscopic techniques provide a molecular fingerprint, allowing for structural elucidation and identification. Below is a comparison of predicted and experimental spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shifts (δ, ppm) | Experimental Chemical Shifts (δ, ppm) |
| ¹H NMR | Not readily available in compiled format | Aromatic protons: ~6.7-7.1 ppm; Propyl group protons: ~0.9, 1.6, 2.5 ppm |
| ¹³C NMR | Not readily available in compiled format | Aromatic carbons: ~113-155 ppm; Propyl group carbons: ~14, 24, 38 ppm |
Note: While specific predicted NMR shifts are not easily found in aggregated databases, experimental spectra are available from sources like the NIST WebBook[1] and can be used as a reference. The provided experimental ranges are typical for similar phenol (B47542) structures.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
| Technique | Predicted Data | Experimental Data |
| IR Spectrum | Not available | Key peaks: ~3300-3400 cm⁻¹ (O-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1450-1600 cm⁻¹ (C=C aromatic stretch) |
| Mass Spectrum (EI) | Not available | Molecular Ion (M⁺): m/z 136; Base Peak: m/z 107[1][7] |
Note: Experimental IR and Mass Spectra are well-documented in databases such as the NIST WebBook, providing reliable references for compound identification.[1][7]
Experimental Protocols
Accurate determination of physicochemical and spectral properties relies on standardized experimental procedures. Below are outlines of common methodologies.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug development, indicating the lipophilicity of a compound.
-
Preparation of Solutions: A standard solution of this compound is prepared in a pre-saturated mixture of 1-octanol (B28484) and water.
-
Equilibration: The solution is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the octanol (B41247) and aqueous layers.
-
Concentration Measurement: The concentration of this compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.
Acquisition of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed as a solution in a suitable solvent.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound.
-
Ionization: The molecules are ionized, commonly using electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Potential Biological Activity: Phenols and Cellular Signaling
While specific signaling pathways for this compound are not extensively documented, phenolic compounds, in general, are known to modulate various intracellular signaling cascades.[8][9] These pathways are often implicated in inflammation, cell proliferation, and apoptosis. A representative pathway that can be influenced by phenolic compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: A generalized MAPK signaling pathway potentially modulated by phenolic compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of an unknown sample suspected to be this compound.
Caption: Workflow for the identification and characterization of this compound.
References
- 1. Phenol, 3-propyl- [webbook.nist.gov]
- 2. Phenol, 3-propyl- [webbook.nist.gov]
- 3. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]
- 4. 3-N-PROPYLPHENOL | 621-27-2 [chemicalbook.com]
- 5. 3-propyl phenol, 621-27-2 [perflavory.com]
- 6. This compound, 98% (621-27-2) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Propylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Propylphenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
This compound is a corrosive and toxic compound that requires careful handling and disposal.[1][2] Improper disposal can lead to environmental contamination and health hazards. This guide outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Key Safety and Handling Data
A thorough understanding of the properties of this compound is crucial for safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | [1] |
| Melting Point | 26.00 °C | The Good Scents Company |
| Boiling Point | 228.00 °C | The Good Scents Company |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| GHS Hazard Codes | H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | |
| UN Number | 3145 | [3] |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Detailed Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal plant, typically via incineration.[3] Adherence to the following step-by-step protocol is mandatory for all laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3]
-
Body Protection: A fully buttoned lab coat. For larger quantities or where splashing is a risk, a chemical-resistant apron is recommended.[3]
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
2. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions: Collect all waste this compound and its concentrated solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material such as glass or polyethylene.
-
Contaminated Labware and Debris: All disposable items that have come into contact with this compound, including pipette tips, gloves, and absorbent materials used for spills, must be considered hazardous waste.[4] These items should be collected in a separate, clearly labeled container.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
3. Labeling of Waste Containers: Properly label all waste containers with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The concentration and composition of the waste.
-
The date the waste was first added to the container.
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Toxic").
4. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.[5]
-
Keep containers tightly closed when not in use.[5]
-
Store containers below eye level to minimize the risk of spills and injuries.[5]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of this compound down the sink or in the regular trash.[5] This is a direct violation of safety protocols and environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup (if trained): For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to clean up the spill. The absorbent material must then be collected and disposed of as hazardous waste. For large spills, await the arrival of the emergency response team.[6]
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.
References
- 1. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-n-Propylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 3-Propylphenol
For Immediate Reference: Key Safety and Handling Information for 3-Propylphenol
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for minimizing risks and ensuring a safe laboratory environment. This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation, and is harmful if swallowed or in contact with skin.[1][2][3]
Personal Protective Equipment (PPE): A Multi-level Approach
The selection of appropriate Personal Protective Equipment is the primary defense against chemical exposure. The required level of protection depends on the scale and nature of the work being performed.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (e.g., weighing, preparing dilute solutions) | Chemical splash goggles.[1] | Double-layered nitrile gloves (minimum 8mil total thickness).[4] | Fully buttoned laboratory coat.[4] | Work within a certified chemical fume hood.[5] |
| Large-Scale Operations or High-Risk Procedures (e.g., synthesis, purification) | Chemical splash goggles and a full-face shield.[4] | Neoprene or butyl rubber gloves over nitrile gloves.[4] | Chemical-resistant apron (butyl rubber or neoprene) over a lab coat.[4] | All handling must be conducted in a certified chemical fume hood.[5] |
| Emergency Spill Response | Chemical splash goggles and a full-face shield.[4] | Heavy-duty chemical resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron. | Full-face respirator with organic vapor cartridges. |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is critical for safely managing this compound in a laboratory setting.
Preparation and Engineering Controls
-
Pre-Handling Assessment: Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[1][5][6] Ensure all necessary PPE is available and in good condition.
-
Fume Hood Usage: All manipulations of this compound that have the potential to generate aerosols, mists, or vapors must be conducted within a certified chemical fume hood.[5]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. A first aid kit specifically for phenol (B47542) exposure, containing polyethylene (B3416737) glycol (PEG 300 or 400), is highly recommended.[7][8]
Handling and Use
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[1][5][6]
-
Safe Transfer: When transferring this compound, use appropriate tools (e.g., spatulas, pipettes) to minimize the generation of dust or splashes.
-
Container Management: Keep containers of this compound tightly closed when not in use and store them in a well-ventilated, locked-up area.[1][5][6]
Spill Management
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Treatment with polyethylene glycol (PEG 300 or 400) is highly recommended for phenol-like compounds.[7][8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][5][6] Rinse mouth with water.[1][5][6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental protection and regulatory compliance.
-
Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[5] This includes unused product, solutions, and reaction byproducts.
-
Contaminated Materials: All materials that have come into contact with this compound, including used PPE (gloves, aprons, etc.), absorbent materials from spills, and empty containers, must be collected and disposed of as hazardous waste.[4]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C9H12O | CID 69302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-N-PROPYLPHENOL - Safety Data Sheet [chemicalbook.com]
- 7. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
